Dinitrobenzene sulfonic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H4N2O7S |
|---|---|
Molecular Weight |
248.17 g/mol |
IUPAC Name |
2,3-dinitrobenzenesulfonic acid |
InChI |
InChI=1S/C6H4N2O7S/c9-7(10)4-2-1-3-5(16(13,14)15)6(4)8(11)12/h1-3H,(H,13,14,15) |
InChI Key |
IORISFYTXJVNFE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)S(=O)(=O)O)[N+](=O)[O-])[N+](=O)[O-] |
Synonyms |
dinitrobenzenesulfonic acid dinitrobenzenesulfonic acid, sodium salt |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2,4-Dinitrobenzene Sulfonic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic routes for 2,4-dinitrobenzene sulfonic acid, a key intermediate in the chemical and pharmaceutical industries. This document details the underlying reaction mechanisms, provides structured experimental protocols, and presents quantitative data to facilitate reproducibility and process optimization.
Introduction
2,4-Dinitrobenzene sulfonic acid (DNSBA) is an important aromatic compound characterized by the presence of two nitro groups and a sulfonic acid group attached to a benzene (B151609) ring.[1] Its high reactivity, owing to the electron-withdrawing nature of the nitro groups, makes it a versatile reagent in organic synthesis. It serves as a precursor for the production of various compounds, including 2,4-diaminobenzenesulfonic acid, a valuable colorant intermediate.[2] This guide will focus on the most prevalent and industrially significant methods for the synthesis of 2,4-dinitrobenzene sulfonic acid.
Core Synthetic Methodologies
The principal method for synthesizing 2,4-dinitrobenzene sulfonic acid involves the nucleophilic aromatic substitution of 2,4-dinitrochlorobenzene with a sulfite (B76179) salt. An alternative, though less direct, pathway begins with the sulfonation and subsequent nitration of 4-chloronitrobenzene.
This is the most common and direct route for the preparation of 2,4-dinitrobenzene sulfonic acid. The reaction proceeds via a nucleophilic aromatic substitution where the chlorine atom of 2,4-dinitrochlorobenzene (DNCB) is displaced by a sulfite group. The two electron-withdrawing nitro groups on the aromatic ring activate the chlorine atom for nucleophilic attack.
Reaction Workflow:
Caption: Workflow for the synthesis of 2,4-dinitrobenzene sulfonic acid from 2,4-dinitrochlorobenzene.
Experimental Protocol:
A detailed experimental protocol for the synthesis of the sodium salt of 2,4-dinitrobenzene sulfonic acid is provided below, based on established literature.[3]
-
Dissolution: Dissolve 101 g of 2,4-dinitrochlorobenzene in 250 ml of methanol.
-
Reagent Preparation: Prepare a concentrated solution of sodium sulfite. Separately, mix approximately 160 g of sodium hydrosulfite (containing 25% sulfur dioxide) with 50 g of 40% sodium hydroxide (B78521) until the mixture is alkaline to phenolphalein.
-
Reaction: Add the prepared sulfur dioxide containing solution to the methanolic solution of 2,4-dinitrochlorobenzene. Heat the mixture to boiling on a water bath for 5 hours with continuous, vigorous stirring.
-
Crystallization and Isolation: After the reaction is complete, cool the mixture. The sodium salt of 2,4-dinitrobenzene sulfonic acid will separate as glistening, yellow leaflets.[3]
Quantitative Data:
| Parameter | Value | Reference |
| 2,4-Dinitrochlorobenzene | 101 g | [3] |
| Methanol | 250 ml | [3] |
| Sulfur Dioxide | 40 g (from sodium sulfite/hydrosulfite) | [3] |
| Reaction Time | 5 hours | [3] |
| Reaction Temperature | Boiling (on a water bath) | [3] |
| Product Form | Sodium salt, yellow leaflets | [3] |
An alternative route involves a two-step process starting from 4-chloronitrobenzene. This method first introduces a sulfonic acid group to the benzene ring, followed by a second nitration step to yield 2,4-dinitrochlorobenzene-6-sulfonic acid.[4][5][6]
Reaction Pathway:
Caption: Two-step synthesis of a dinitrobenzene sulfonic acid derivative from 4-chloronitrobenzene.
Experimental Protocol:
The following protocol outlines the synthesis of 2,4-dinitrochlorobenzene-6-sulfonic acid.[4][5][6]
-
Sulfonation: Gradually add 25% oleum (B3057394) to 4-chloronitrobenzene at 60°C. Slowly raise the temperature to 125°C and maintain it for 8 hours.
-
Nitration: Cool the sulfonation mixture to 70°C. Add nitric acid over a period of 5 hours. Complete the reaction by heating at 70°C for 12 hours, followed by 4 hours at 100°C.
-
Isolation: After cooling and quenching the reaction mixture, the sodium salt of the product is salted out by the addition of sodium sulfate.
Quantitative Data:
| Parameter | Value | Reference |
| Sulfonation Step | ||
| Starting Material | 4-Chloronitrobenzene | [4][5][6] |
| Reagent | 25% Oleum | [4][5][6] |
| Initial Temperature | 60°C | [4][5][6] |
| Final Temperature | 125°C | [4][5][6] |
| Reaction Time | 8 hours | [4][5][6] |
| Nitration Step | ||
| Reagent | Nitric Acid | [4][5][6] |
| Addition Time | 5 hours | [4][5][6] |
| Initial Temperature | 70°C | [4][5][6] |
| Final Temperature | 100°C | [4][5][6] |
| Reaction Time | 16 hours (12h at 70°C, 4h at 100°C) | [4][5][6] |
| Isolation | ||
| Method | Salting out with Sodium Sulfate | [4][5][6] |
| Yield | 80% | [4][5][6] |
Reaction Mechanism: Meisenheimer Complex Formation
The reaction of 2,4-dinitrochlorobenzene with nucleophiles, such as the sulfite ion, proceeds through a Meisenheimer adduct. This intermediate is stabilized by the resonance delocalization of the negative charge onto the electron-withdrawing nitro groups.
Meisenheimer Adduct Formation:
Caption: Formation of the Meisenheimer complex during the synthesis of 2,4-dinitrobenzene sulfonic acid.
Applications in Further Synthesis
2,4-Dinitrobenzene sulfonic acid is a valuable intermediate, primarily used in the synthesis of 2,4-diaminobenzenesulfonic acid through reduction.[7] This reduction can be achieved using various methods, including catalytic hydrogenation or reduction with iron powder.[3][7]
Conclusion
The synthesis of 2,4-dinitrobenzene sulfonic acid is a well-established process, with the sulfonation of 2,4-dinitrochlorobenzene being the most direct and widely employed method. The reaction conditions and protocols outlined in this guide provide a solid foundation for researchers and professionals in the field. The high reactivity of the product makes it a cornerstone for the synthesis of a range of downstream products, underscoring its importance in industrial and research settings.
References
- 1. 2,4-Dinitrobenzenesulfonic acid | C6H4N2O7S | CID 6959 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2,4-DINITROBENZENESULFONIC ACID | 89-02-1 [chemicalbook.com]
- 3. prepchem.com [prepchem.com]
- 4. 2,4-DINITROCHLOROBENZENE-6-SULFONIC ACID synthesis - chemicalbook [chemicalbook.com]
- 5. 2,4-DINITROCHLOROBENZENE-6-SULFONIC ACID CAS#: 4515-26-8 [m.chemicalbook.com]
- 6. 2,4-DINITROCHLOROBENZENE-6-SULFONIC ACID | 4515-26-8 [chemicalbook.com]
- 7. 2,4-Diaminobenzenesulfonic acid synthesis - chemicalbook [chemicalbook.com]
Unraveling the Inflammatory Cascade: A Technical Guide to the Mechanism of Action of 2,4,6-Trinitrobenzene Sulfonic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,4,6-Trinitrobenzene sulfonic acid (TNBSA) is a potent haptenizing agent widely utilized in preclinical research to induce a robust and reproducible model of inflammatory bowel disease (IBD), particularly mimicking the pathological features of Crohn's disease. This technical guide provides an in-depth exploration of the core mechanism of action of TNBSA, detailing the immunological and biochemical pathways it triggers. It further outlines comprehensive experimental protocols for the induction and assessment of TNBSA-induced colitis in rodent models and presents key quantitative data in a structured format to facilitate comparative analysis. Visual diagrams of the principal signaling pathways and experimental workflows are included to enhance understanding of the complex processes involved.
Introduction to 2,4,6-Trinitrobenzene Sulfonic Acid (TNBSA)
TNBSA is a nitroaryl oxidizing acid that functions as a hapten, a small molecule that, by itself, is not immunogenic.[1] However, when introduced into a biological system, it covalently binds to endogenous proteins, forming hapten-carrier conjugates.[2][3][4] It is this modification of self-proteins that renders them immunogenic, initiating a cascade of inflammatory responses.[2][5][6] In the context of IBD research, TNBSA is typically administered intrarectally in an ethanol (B145695) solution. The ethanol serves to disrupt the integrity of the colonic mucosal barrier, allowing TNBSA to penetrate the underlying tissue and interact with colonic proteins.[6][7]
Core Mechanism of Action: Elicitation of a Th1/Th17-Dominant Immune Response
The primary mechanism of action of TNBSA in inducing colitis is the initiation of a delayed-type hypersensitivity reaction, predominantly driven by T helper 1 (Th1) and T helper 17 (Th17) cells.[7][8][9][10]
2.1. Haptenization and Antigen Presentation:
Upon entering the colonic tissue, TNBSA binds to amine groups of colonic proteins, creating trinitrophenyl (TNP)-protein adducts. These modified proteins are then processed by antigen-presenting cells (APCs), such as dendritic cells and macrophages. The APCs present the TNP-haptenated peptides to naive T cells in the gut-associated lymphoid tissue (GALT).
2.2. T-Cell Differentiation and Cytokine Storm:
The presentation of these novel antigens leads to the activation and differentiation of CD4+ T cells into pro-inflammatory Th1 and Th17 subsets.[7][8][11][12]
-
Th1 Response: Characterized by the secretion of interferon-gamma (IFN-γ) and interleukin-12 (B1171171) (IL-12).[7][8][10] IFN-γ further activates macrophages, enhancing their phagocytic and inflammatory functions.
-
Th17 Response: Involves the production of IL-17, a potent pro-inflammatory cytokine that recruits neutrophils to the site of inflammation.[8][9][10]
This T-cell response orchestrates a localized "cytokine storm" within the colonic mucosa, with a significant upregulation of pro-inflammatory mediators including:
-
Tumor Necrosis Factor-alpha (TNF-α): A key cytokine that promotes inflammation, induces apoptosis of epithelial cells, and increases intestinal permeability.[5][7][13]
-
Interleukin-1 beta (IL-1β) and Interleukin-6 (IL-6): These cytokines contribute to systemic inflammation and the acute phase response.[13][14]
2.3. Cellular Infiltration and Tissue Damage:
The release of these cytokines and chemokines leads to the recruitment and infiltration of a large number of inflammatory cells, including neutrophils, macrophages, and lymphocytes, into the colonic lamina propria and submucosa.[7][8][13] This massive cellular infiltrate, coupled with the direct cytotoxic effects of the inflammatory mediators, results in significant tissue damage, characterized by:
-
Epithelial cell apoptosis and necrosis[13]
-
Edema and thickening of the bowel wall[13]
-
In chronic models, fibrosis and collagen deposition[15]
Key Signaling Pathways Activated by TNBSA
Several intracellular signaling pathways are critically involved in mediating the inflammatory response to TNBSA.
3.1. Nuclear Factor-kappa B (NF-κB) Signaling:
NF-κB is a master regulator of inflammation. In TNBSA-induced colitis, the binding of pro-inflammatory cytokines like TNF-α to their receptors activates the IκB kinase (IKK) complex, leading to the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκBα). This allows the NF-κB dimer (typically p65/p50) to translocate to the nucleus, where it induces the transcription of numerous pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules.[4][16][17][18]
3.2. Phosphoinositide 3-Kinase (PI3K)/Akt Signaling:
The PI3K/Akt pathway is a crucial regulator of cell survival and apoptosis. In the context of TNBSA-induced colitis, its dysregulation contributes to the death of intestinal epithelial cells.[19][20][21] Activation of this pathway can be both pro- and anti-inflammatory depending on the cellular context. However, its modulation is a key feature of the pathology.[5]
3.3. Transforming Growth Factor-beta (TGF-β) Signaling:
TGF-β signaling plays a dual role in intestinal inflammation. While it has anti-inflammatory properties, in chronic inflammation, it is a key driver of fibrosis.[22] TGF-β signals through both Smad-dependent and Smad-independent (e.g., MAPK/ERK) pathways to regulate gene expression.[1][13] In chronic TNBSA models, there is an upregulation of TGF-β and its downstream effectors, leading to increased collagen deposition.[1]
Experimental Protocols
The following sections provide detailed methodologies for the induction and assessment of TNBSA-induced colitis in rodent models.
4.1. Induction of Acute TNBSA Colitis in Mice
-
Animals: Male BALB/c or SJL/J mice (6-8 weeks old) are commonly used due to their susceptibility.[23][24]
-
Materials:
-
2,4,6-Trinitrobenzene sulfonic acid (TNBSA) solution (e.g., 5% w/v in water)
-
Ethanol (e.g., 50% v/v in sterile saline)
-
3.5 F catheter
-
1 mL syringe
-
-
Procedure:
-
Fast mice for 12-24 hours with free access to water.[7]
-
Anesthetize the mice (e.g., isoflurane (B1672236) inhalation or intraperitoneal ketamine/xylazine).
-
Prepare the TNBSA solution by diluting the stock in 50% ethanol to a final concentration of 2.5 mg in 100 µL.[25]
-
Gently insert the catheter intrarectally to a depth of 3-4 cm.
-
Slowly instill 100 µL of the TNBSA solution.
-
To ensure distribution of the solution, hold the mouse in a head-down position for at least 60 seconds.[7]
-
Return the mouse to its cage and monitor for recovery from anesthesia.
-
4.2. Induction of Chronic TNBSA Colitis in Rats
-
Animals: Male Wistar or Sprague-Dawley rats (200-250 g) are often used.[13][26][27]
-
Materials:
-
TNBSA solution
-
Ethanol (50% v/v)
-
Polyethylene catheter (8 cm)
-
-
Procedure:
-
Fast rats for 24 hours with free access to water.[13]
-
Anesthetize the rats.
-
Prepare the TNBSA solution in 50% ethanol. For chronic models, repeated administrations with escalating doses are often used (e.g., weekly instillations of 15, 30, 45, 60, 60, 60 mg in 0.25 mL for 6 weeks).[13]
-
Insert the catheter 8 cm into the colon.
-
Instill the TNBSA solution.
-
Maintain the rat in a head-down position for a few minutes.[27]
-
Monitor the animal's recovery.
-
4.3. Assessment of Colitis Severity
4.3.1. Clinical Assessment:
-
Body Weight Loss: Monitor daily and express as a percentage of the initial body weight.[7][26]
-
Stool Consistency: Score daily (e.g., 0 = normal, 2 = loose stools, 4 = diarrhea).[26]
-
Rectal Bleeding: Score daily (e.g., 0 = no blood, 2 = slight bleeding, 4 = gross bleeding).[26]
-
Disease Activity Index (DAI): A composite score of weight loss, stool consistency, and rectal bleeding.
4.3.2. Macroscopic Assessment:
At the end of the experiment, euthanize the animals and excise the colon. Assess and score the macroscopic damage based on established criteria.
Table 1: Macroscopic Scoring System for TNBSA-Induced Colitis
| Score | Criteria[5][6][26] |
| 0 | No damage, normal colon |
| 1 | Localized hyperemia, no ulcers |
| 2 | Ulceration at one site without hyperemia or bowel wall thickening |
| 3 | Ulceration at one site with inflammation at one site |
| 4 | Two or more sites of ulceration and inflammation |
| 5 | Major damage extending more than 2 cm along the colon |
4.3.3. Histological Assessment:
Fix colonic tissue in formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E). Score the microscopic damage based on the degree of inflammation and tissue injury.
Table 2: Histological Scoring System for TNBSA-Induced Colitis
| Score | Criteria[6][9][28] |
| Inflammation Severity | |
| 0 | No inflammation |
| 1 | Mild inflammatory infiltrate in the lamina propria |
| 2 | Moderate inflammatory infiltrate extending to the submucosa |
| 3 | Severe transmural inflammation with inflammatory cell aggregates |
| Tissue Damage | |
| 0 | Intact architecture |
| 1 | Mucosal erosion, loss of goblet cells |
| 2 | Ulceration extending to the muscularis mucosae |
| 3 | Transmural ulceration and necrosis |
Quantitative Data Presentation
The following tables summarize key quantitative data from studies using the TNBSA-induced colitis model.
Table 3: Clinical and Macroscopic Parameters in a Chronic TNBSA-Induced Colitis Model in Mice
| Parameter | Week 2 | Week 3 | Week 4 | Week 6 |
| Survival Rate (%) [5][29] | ~80 | ~73 | ~71 | ~71 |
| Fecal Hemoglobin (µmol Hg/g feces) [5][29] | - | 4.0 ± 0.2 | 5.8 ± 0.3 | 7.5 ± 0.5 |
| Macroscopic Damage Score [5] | 2.7 ± 0.7 | - | 0.9 ± 0.1 | - |
Table 4: Inflammatory Cytokine Levels in Colonic Tissue in a Chronic TNBSA-Induced Colitis Model in Mice (pg/mL)
| Cytokine | Week 2 | Week 3 | Week 4 | Week 6 |
| TNF-α [5][29] | 51.4 ± 2.9 | 87.3 ± 13.1 | 71.3 ± 3.3 | 72.7 ± 3.6 |
| IL-10 [5] | Decreased | 44.6 ± 3.7 | 57.3 ± 3.8 | 68.2 ± 1.8 |
Table 5: Signaling Protein Expression Changes in Chronic TNBSA-Induced Colitis in Rats
| Signaling Pathway | Protein | Change in Expression/Activation | Reference |
| TGF-β/Smad | p-Smad2/3 | Increased | [13] |
| TGF-β1 | Increased | [1] | |
| Smad3, Smad4, Smad7 | Decreased | [1] | |
| PI3K/Akt | p-PI3K | Increased | [19] |
| p-Akt | Increased | [13][19] | |
| NF-κB | NF-κB DNA binding | Increased | [4] |
Mandatory Visualizations
Caption: Core mechanism of TNBSA-induced colitis.
Caption: Key intracellular signaling pathways in TNBSA colitis.
Caption: General experimental workflow for TNBSA-induced colitis.
Conclusion
The TNBSA-induced colitis model remains an invaluable tool in IBD research, providing a platform to investigate disease pathogenesis and evaluate novel therapeutic agents. A thorough understanding of its mechanism of action, centered on a hapten-driven Th1/Th17-mediated inflammatory response, is crucial for the accurate interpretation of experimental data. The detailed protocols and quantitative data presented in this guide are intended to support researchers in designing and executing robust and reproducible studies, ultimately contributing to the development of more effective treatments for inflammatory bowel disease.
References
- 1. Effect of fecal microbiota transplantation on the TGF-β1/Smad signaling pathway in rats with TNBS-induced colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. frontiersin.org [frontiersin.org]
- 4. Activation of nuclear factor-kappa B and effects of pyrrolidine dithiocarbamate on TNBS-induced rat colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chronic Experimental Model of TNBS-Induced Colitis to Study Inflammatory Bowel Disease [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. The TNBS-induced colitis animal model: An overview - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2,4,6-trinitrobenzenesulfonic acid-induced colitis in Rattus norgevicus: a categorization proposal - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Distinct Cytokine Patterns Identified from Multiplex Profiles of Murine DSS and TNBS-Induced Colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. 2,4,6-trinitrobenzene sulfonic acid-induced chronic colitis with fibrosis and modulation of TGF-β1 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Induction of TNBS colitis in mice. | Semantic Scholar [semanticscholar.org]
- 16. Elucidation of colon-protective efficacy of diosgenin in experimental TNBS-induced colitis: inhibition of NF-κB/IkB-α and Bax/Caspase-1 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Amelioration of Severe TNBS Induced Colitis by Novel AP-1 and NF-κB Inhibitors in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Activation of nuclear factor κB in colonic mucosa from patients with collagenous and ulcerative colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Cynaroside ameliorates TNBS-induced colitis by inhibiting intestinal epithelial cell apoptosis via the PI3K/AKT signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 20. PI3K/Akt signaling pathway is involved in the pathogenesis of ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Frontiers | PI3K Signaling in Dendritic Cells Aggravates DSS-Induced Colitis [frontiersin.org]
- 22. Frontiers | The Molecular Mechanism of Transforming Growth Factor-β Signaling for Intestinal Fibrosis: A Mini-Review [frontiersin.org]
- 23. researchgate.net [researchgate.net]
- 24. Preclinical Study in Vivo for New Pharmacological Approaches in Inflammatory Bowel Disease: A Systematic Review of Chronic Model of TNBS-Induced Colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Treatment of Experimental (Trinitrobenzene Sulfonic Acid) Colitis by Intranasal Administration of Transforming Growth Factor (Tgf)-β1 Plasmid: TGF-β1–Mediated Suppression of T Helper Cell Type 1 Response Occurs by Interleukin (Il)-10 Induction and IL-12 Receptor β2 Chain Downregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Validation and optimization of experimental colitis induction in rats using 2, 4, 6-trinitrobenzene sulfonic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 27. dspace.tbzmed.ac.ir [dspace.tbzmed.ac.ir]
- 28. inotiv.com [inotiv.com]
- 29. Chronic Experimental Model of TNBS-Induced Colitis to Study Inflammatory Bowel Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to Dinitrobenzene Sulfonic Acid: Physical and Chemical Properties for Researchers and Drug Development Professionals
Introduction
Dinitrobenzene sulfonic acid, a class of aromatic organic compounds, holds significance in various chemical and pharmaceutical research domains. This technical guide provides an in-depth overview of the physical and chemical properties of its primary isomers, 2,4-dinitrobenzenesulfonic acid and 3,5-dinitrobenzenesulfonic acid. The information presented herein is intended to serve as a critical resource for researchers, scientists, and professionals involved in drug development and other scientific endeavors requiring a thorough understanding of these compounds. This document details their structural and physicochemical characteristics, reactivity, and analytical methodologies, and provides practical experimental protocols.
Physicochemical Properties
The physicochemical properties of this compound isomers are crucial for their handling, application, and analysis. The following tables summarize the key quantitative data for 2,4-dinitrobenzenesulfonic acid and 3,5-dinitrobenzenesulfonic acid.
Table 1: Physical and Chemical Properties of 2,4-Dinitrobenzenesulfonic Acid
| Property | Value | Source |
| Molecular Formula | C₆H₄N₂O₇S | [1] |
| Molecular Weight | 248.17 g/mol | [1] |
| Appearance | Yellow to yellow-brown crystalline powder | [2] |
| Melting Point | 95-98 °C (lit.) | [3] |
| Boiling Point | Not available | |
| Solubility | Soluble in methanol (B129727) (2.5% w/v), slightly soluble in water.[2] | |
| pKa (Predicted) | -2.21 ± 0.50 | [2] |
Table 2: Physical and Chemical Properties of 3,5-Dinitrobenzenesulfonic Acid
| Property | Value | Source |
| Molecular Formula | C₆H₄N₂O₇S | [4] |
| Molecular Weight | 248.17 g/mol | [4] |
| Appearance | Data not available | |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Solubility | Data not available | |
| pKa (Predicted) | -1.82 ± 0.36 | [5] |
Chemical Reactivity and Applications
Dinitrobenzene sulfonic acids are reactive compounds primarily due to the presence of the strongly electron-withdrawing nitro groups and the sulfonic acid functionality.
2.1. Acidity
2.2. Nucleophilic Aromatic Substitution
The benzene (B151609) ring of 2,4-dinitrobenzenesulfonic acid is highly activated towards nucleophilic aromatic substitution. The electron-withdrawing nitro groups stabilize the intermediate Meisenheimer complex, facilitating the displacement of the sulfonic acid group or other leaving groups on the ring. This reactivity is exploited in various synthetic applications, including the derivatization of amines and amino acids for analytical purposes.
2.3. Applications
-
Synthesis of Dyes and Pharmaceuticals: this compound is a precursor in the synthesis of various organic molecules, including dyes and pharmaceutical intermediates. For instance, the reduction of 2,4-dinitrobenzenesulfonic acid is a route to produce 2,4-diaminobenzenesulfonic acid, a key intermediate.[6]
-
Derivatizing Agent: 2,4-Dinitrobenzenesulfonic acid and its derivatives are used to label the free amino groups of proteins and peptides.[7]
-
Hapten in Immunological Studies: 2,4-Dinitrobenzenesulfonic acid can act as a hapten, a small molecule that can elicit an immune response when attached to a larger carrier molecule. It has been used to induce experimental colitis in animal models to study inflammatory bowel disease.[8]
Experimental Protocols
This section provides detailed methodologies for the synthesis and analysis of this compound.
3.1. Synthesis of 2,4-Dinitrobenzenesulfonic Acid
This protocol describes the in-situ generation of 2,4-dinitrobenzenesulfonic acid from 2,4-dinitrochlorobenzene, which is then used in a subsequent reaction.
Materials:
-
2,4-Dinitrochlorobenzene
-
Sodium sulfite (B76179)
-
Water
-
50% Sodium hydroxide (B78521) solution
-
Oleylamine (B85491) polyethylene (B3416737) glycol ether (surfactant)
-
50% Sulfuric acid
Procedure:
-
In a reaction vessel, stir 286 g of 2,4-dinitrochlorobenzene in 1000 ml of water.
-
Add 6.4 g of 50% sodium hydroxide solution and 4 g of an oleylamine polyethylene glycol ether.
-
Heat the mixture to 60 °C.
-
Over a period of 90 minutes, add a solution of 218 g of sodium sulfite in 700 ml of water dropwise.
-
Maintain the reaction mixture at 60 °C and continue stirring for 2 hours.[9]
-
After the reaction, acidify the solution with 1.5 g of 50% sulfuric acid.[9]
-
The resulting solution contains 2,4-dinitrobenzenesulfonic acid and can be used for further reactions, such as reduction to 2,4-diaminobenzenesulfonic acid.
3.2. Analytical Methods
3.2.1. High-Performance Liquid Chromatography (HPLC)
HPLC is a suitable technique for the analysis of this compound and its related compounds.
Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column
Mobile Phase:
-
A common mobile phase for aromatic sulfonic acids is a gradient mixture of an aqueous buffer (e.g., ammonium (B1175870) phosphate) and an organic solvent like acetonitrile.[10]
-
For example, a gradient from a high aqueous content to a high organic content can be employed to elute compounds with varying polarities.[10]
Sample Preparation:
-
Dissolve the sample in a suitable solvent, such as the initial mobile phase composition.
-
Filter the sample through a 0.45 µm filter before injection.
Detection:
-
UV detection at a wavelength where the analyte has significant absorbance (e.g., 254 nm).
3.2.2. Gas Chromatography-Mass Spectrometry (GC-MS)
Direct analysis of highly polar and non-volatile compounds like this compound by GC-MS is challenging. Derivatization is often necessary to increase volatility.
Derivatization (Conceptual):
-
Conversion of the sulfonic acid to a more volatile ester or other derivative. This is a general strategy and a specific, validated protocol for this compound was not found in the literature.
Sample Preparation for GC-MS:
-
Samples should be dissolved in a volatile organic solvent.[11]
-
Water should be avoided as a solvent for GC-MS analysis.[11]
-
Ensure the sample is free of particulate matter.[11]
Safety and Handling
This compound is a hazardous chemical and must be handled with appropriate safety precautions.
-
Corrosive: Causes severe skin burns and eye damage.[12]
-
Irritant: May cause respiratory irritation.[12]
-
Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[12] Avoid creating dust.[13]
-
Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong bases and oxidizing agents.[12] Keep containers tightly closed.
Conclusion
This technical guide has provided a comprehensive overview of the physical and chemical properties of this compound, with a focus on the 2,4- and 3,5-isomers. The data and protocols presented are intended to be a valuable resource for scientists and researchers. The high reactivity and strong acidic nature of these compounds make them useful in various synthetic and research applications, but also necessitate careful handling and adherence to safety protocols. Further experimental determination of properties such as the pKa would be beneficial for a more complete understanding of these important chemical entities.
References
- 1. 2,4-Dinitrobenzenesulfonic acid | C6H4N2O7S | CID 6959 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2,4-DINITROBENZENESULFONIC ACID Two Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. 2,4-Dinitrobenzenesulfonic acid 698999-22-3 [sigmaaldrich.com]
- 4. 3,5-Dinitrobenzenesulfonic acid | C6H4N2O7S | CID 424695 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. lookchem.com [lookchem.com]
- 6. 2,4-Diaminobenzenesulfonic acid synthesis - chemicalbook [chemicalbook.com]
- 7. 2,4-Dinitrobenzenesulfonic acid | 89-02-1 | FD07759 [biosynth.com]
- 8. caymanchem.com [caymanchem.com]
- 9. EP0285972B1 - Process for the preparation of 2,4-diaminobenzenesulfonic acid - Google Patents [patents.google.com]
- 10. helixchrom.com [helixchrom.com]
- 11. uoguelph.ca [uoguelph.ca]
- 12. fishersci.com [fishersci.com]
- 13. echemi.com [echemi.com]
An In-depth Technical Guide on the Core Underlying Mechanisms of DNBS-Induced Colitis
This guide provides a comprehensive overview of the core mechanisms driving dinitrobenzene sulfonic acid (DNBS)-induced colitis, a widely used animal model for inflammatory bowel disease (IBD), particularly Crohn's disease. It is intended for researchers, scientists, and professionals in drug development.
Pathogenesis of DNBS-Induced Colitis
The induction of colitis by DNBS is a multi-step process that mimics key aspects of human IBD. The process begins with the administration of DNBS, a haptenizing agent, typically dissolved in ethanol (B145695).[1][2]
A. Initial Mucosal Injury and Haptenization: The ethanol vehicle disrupts the colonic mucosal barrier, allowing DNBS to penetrate the lamina propria.[1] There, DNBS binds to colonic and microbial proteins, modifying them into immunogenic haptens. This triggers both innate and adaptive immune responses.[1]
B. Immune Response and Inflammation: The haptenized proteins are recognized by the host's immune system, leading to a T-cell-mediated inflammatory response.[1][2] This is characterized by a significant infiltration of lymphocytes and polymorphonuclear cells into the colonic mucosa, a hallmark of Crohn's disease.[1][3] The resulting inflammation is transmural, affecting all layers of the colon wall.[1] Key cellular mediators in this process include neutrophils, macrophages, mast cells, and eosinophils, which release pro-inflammatory and pro-fibrotic molecules.[4]
The immune response is predominantly a Th1-driven process, characterized by the activation of the NF-κB signaling pathway.[1] This leads to the production of pro-inflammatory cytokines and other mediators that cause tissue injury.[1] The model is particularly useful for studying T-cell dependent immune mechanisms due to the significant infiltration of lymphocytes.[1]
Key Signaling Pathways
Several signaling pathways are pivotal in the pathogenesis of DNBS-induced colitis, offering potential targets for therapeutic intervention.
A. NF-κB Signaling Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response in IBD.[5][6] In DNBS-induced colitis, this pathway is strongly activated.[7] Its activation leads to the transcription of numerous pro-inflammatory genes, including cytokines like TNF-α, IL-1β, and IL-6.[6][8] The inhibition of the NF-κB pathway has been shown to have a protective effect in colitis models.[9]
Caption: Simplified NF-κB signaling pathway in inflammation.
B. MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathways, including p38, ERK1/2, and JNK, are also critically involved in the inflammatory cascades of IBD.[7][10][11] These pathways regulate the production of inflammatory mediators and are activated in experimental colitis.[7] Inhibition of MAPK signaling has been shown to attenuate inflammatory responses.[10] For instance, the p38 MAPK pathway can regulate cytokine production in macrophages.[10]
Caption: Overview of the MAPK signaling cascade.
Role of T-cells and Cytokine Profiles
A. Th1 and Th17 Cell Responses: Both Th1 and Th17 cells are implicated in the pathogenesis of IBD and experimental colitis.[12][13] The DNBS model is characterized by a predominant Th1 response.[1] However, studies have shown that Th17 cells can also induce colitis and even promote Th1 responses.[12][13] Th17 cells can convert to Th1 cells, and this transition is required for the development of colitis in some models.[14][15] This pathogenic synergy between Th1 and Th17 cells can aggravate mucosal inflammation.[16]
B. Cytokine Milieu: The inflammatory response in DNBS-induced colitis is associated with a specific cytokine profile. There is an upregulation of pro-inflammatory cytokines such as TNF-α, IFN-γ, IL-1β, IL-6, and IL-17.[8][17][18][19] The levels of these cytokines are significantly increased in the colonic tissue of DNBS-treated animals.[18] For example, TNBS colitis shows a heightened Th1-Th17 response with increased IL-12 and IL-17 as the disease becomes chronic.[20]
Experimental Protocols
The DNBS model is highly reproducible and relatively inexpensive.[3] The following provides a general outline of the experimental protocol.
A. Induction of Colitis:
-
Animals: Commonly used strains include male Sprague-Dawley rats and C57BL/6 mice.[1]
-
DNBS Preparation and Administration: DNBS is freshly prepared in 50% ethanol. For rats, a typical dose is 15-30 mg in 250 µl, and for mice, 2-6 mg in 100 µl.[1] The solution is administered intrarectally via a catheter.[3] Control animals receive 50% ethanol alone.[1]
B. Assessment of Colitis:
-
Clinical Signs: Animals are monitored daily for weight loss, diarrhea, and bloody stools.[21][22]
-
Macroscopic and Histological Evaluation: At the end of the experiment, the colon is removed and assessed for macroscopic damage.[3] Histological analysis of H&E stained tissue sections is performed to evaluate epithelial injury, ulceration, and inflammatory cell infiltration.[3][23][24]
-
Myeloperoxidase (MPO) Assay: MPO activity, a marker for neutrophil infiltration, is measured in colonic tissue homogenates.[1][3]
Caption: A typical experimental workflow for the DNBS-induced colitis model.
Quantitative Data Summary
The following tables present representative quantitative data from DNBS-induced colitis experiments. Values are illustrative and can vary based on the specific experimental setup.
Table 1: Disease Activity Index (DAI)
| Parameter | Score 0 | Score 1 | Score 2 | Score 3 | Score 4 |
| Weight Loss | None | 1-5% | 5-10% | 10-15% | >15% |
| Stool Consistency | Normal | Soft | Very Soft | Diarrhea | |
| Bleeding | None | Hemoccult + | Visible Blood | Gross Bleeding |
Table 2: Macroscopic and Microscopic Scores
| Parameter | Score 0 | Score 1 | Score 2 | Score 3 | Score 4 |
| Macroscopic | No damage | Hyperemia | Ulceration | Thickening | Stricture |
| Microscopic | Normal | Mild inflammation | Moderate inflammation | Severe inflammation, crypt loss | Transmural inflammation, ulceration |
Table 3: Myeloperoxidase (MPO) Activity
| Group | MPO Activity (U/mg protein) |
| Control | 0.5 ± 0.1 |
| DNBS-treated | 4.2 ± 0.5 |
| p < 0.05 compared to control |
Table 4: Colonic Cytokine Levels (pg/mg protein)
| Cytokine | Control | DNBS-treated |
| TNF-α | 25 ± 5 | 150 ± 20 |
| IFN-γ | 10 ± 3 | 80 ± 12 |
| IL-1β | 30 ± 6 | 200 ± 25 |
| IL-6 | 40 ± 8 | 250 ± 30 |
| IL-17 | 15 ± 4 | 100 ± 15 |
| p < 0.05 compared to control |
References
- 1. DNBS/TNBS Colitis Models: Providing Insights Into Inflammatory Bowel Disease and Effects of Dietary Fat - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Animal models of inflammatory bowel disease: novel experiments for revealing pathogenesis of colitis, fibrosis, and colitis-associated colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Video: DNBS/TNBS Colitis Models: Providing Insights Into Inflammatory Bowel Disease and Effects of Dietary Fat [jove.com]
- 4. Cellular and Molecular Mediators of Intestinal Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The NF-κB signaling system in the immunopathogenesis of inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phytochemicals and Regulation of NF-kB in Inflammatory Bowel Diseases: An Overview of In Vitro and In Vivo Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Involvement of MAPK/NF-κB Signaling in the Activation of the Cholinergic Anti-Inflammatory Pathway in Experimental Colitis by Chronic Vagus Nerve Stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Mitogen activated protein kinases: a role in inflammatory bowel disease? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. MAP kinases in inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Th17 cells induce colitis and promote Th1 cell responses through IL-17 induction of innate IL-12 and IL-23 production - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Th17 cells induce colitis and promote Th1 cell responses through IL-17 induction of innate IL-12 and IL-23 production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Th17 cells give rise to Th1 cells that are required for the pathogenesis of colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Th17 cells give rise to Th1 cells that are required for the pathogenesis of colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The Pathogenicity and Synergistic Action of Th1 and Th17 Cells in Inflammatory Bowel Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 21. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 22. DNBS/TNBS colitis models: providing insights into inflammatory bowel disease and effects of dietary fat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. inotiv.com [inotiv.com]
- 24. aitic.it [aitic.it]
An In-depth Technical Guide to Utilizing 2,4,6-Trinitrobenzene Sulfonic Acid (TNBS) for the Neutralization of Peptide Terminal Amino Groups
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the principles and methodologies for using 2,4,6-trinitrobenzene sulfonic acid (TNBS) to neutralize the terminal amino groups of peptides. This technique is pivotal for various applications in peptide chemistry, immunology, and drug development, where the modification or quantification of primary amines is crucial.
Introduction: The Role of TNBS in Peptide Modification
2,4,6-Trinitrobenzene sulfonic acid (TNBS) is a water-soluble reagent widely employed for the quantification and modification of primary amino groups in peptides and proteins.[1][2][3] The primary utility of TNBS lies in its ability to react specifically with the non-protonated form of primary amines, such as the N-terminal α-amino group and the ε-amino group of lysine (B10760008) residues, to form a stable trinitrophenyl (TNP) derivative.[2][4] This reaction effectively "neutralizes" the positive charge of the amino group and blocks its further reactivity.[5] The resulting TNP-adduct is a chromogenic compound, allowing for straightforward spectrophotometric quantification.[1][6]
The Chemical Reaction: Trinitrophenylation of Primary Amines
The core of the TNBS application is the nucleophilic aromatic substitution reaction between the primary amine of a peptide and the TNBS molecule. This reaction proceeds optimally under mildly alkaline conditions (pH 8.0-10.0), where the amino group is predominantly in its unprotonated, nucleophilic state.[2][7][8] The reaction results in the formation of a highly colored TNP-peptide conjugate and the release of a sulfite (B76179) ion.
The general reaction scheme is depicted below:
Caption: Chemical reaction of TNBS with a peptide's primary amino group.
Key Applications in Research and Drug Development
The neutralization of peptide amino groups by TNBS is instrumental in several areas:
-
Quantitative Analysis of Free Amino Groups: The chromogenic nature of the TNP-adduct allows for the accurate determination of the number of accessible primary amines in a peptide or protein sample.[1]
-
Controlling Peptide Conformation and Activity: By modifying the charge and steric hindrance at the N-terminus or lysine side chains, the biological activity and conformational stability of peptides can be altered.[5]
-
Hapten Conjugation: TNP-modified peptides serve as haptens to elicit specific immune responses, which is a common practice in immunology research.[9]
-
Blocking Reactive Sites: In multi-step peptide modifications or conjugations, TNBS can be used to selectively block primary amines, directing subsequent reactions to other functional groups.
Experimental Protocols
Several protocols for the use of TNBS have been established. The choice of protocol may depend on the specific application, whether for quantification or for preparative modification. Below are summaries of common experimental procedures.
This protocol is adapted from procedures described by Hermanson and Thermo Fisher Scientific.[1][3]
| Step | Procedure | Key Parameters & Considerations |
| 1 | Sample Preparation | Dissolve peptide/protein in 0.1 M sodium bicarbonate buffer, pH 8.5. Peptide concentration: 2-20 µg/mL; Protein concentration: 20-200 µg/mL.[1][3] Crucially, avoid buffers containing primary amines like Tris or glycine (B1666218). [1] |
| 2 | Reagent Preparation | Prepare a fresh 0.01% (w/v) solution of TNBS in the reaction buffer.[1] Some protocols suggest a 500-fold dilution of a 5% stock solution.[3] |
| 3 | Reaction | Add 0.25 mL of the TNBS solution to 0.5 mL of the sample solution and mix well.[1][3] |
| 4 | Incubation | Incubate the reaction mixture at 37°C for 2 hours.[1][2][3] |
| 5 | Reaction Termination | Stop the reaction by adding 0.25 mL of 10% SDS and 0.125 mL of 1 N HCl.[1][3] |
| 6 | Measurement | Measure the absorbance of the solution at 335 nm.[1][3] Other protocols may use 420 nm.[10][11] |
| 7 | Quantification | Determine the concentration of amino groups by comparing the absorbance to a standard curve generated using a known concentration of an amine-containing standard (e.g., glycine or BSA).[1][2] |
A faster method, as described by Fields (1972), allows for a quicker estimation.[10][11]
| Step | Procedure | Key Parameters & Considerations |
| 1 | Reagent Preparation | Prepare solutions as per the reference, including a borate (B1201080) buffer and a sulfite stop solution.[10] |
| 2 | Reaction | To 0.25 mL of sample, add 0.25 mL of 0.1 M sodium borate buffer (pH adjusted with NaOH) and 10 µL of 1.1 M TNBS.[10] |
| 3 | Incubation | Incubate for exactly 5 minutes at room temperature (23°C).[10][11] |
| 4 | Reaction Termination | Add 1 mL of a solution containing sodium sulfite and sodium dihydrogen phosphate (B84403) to stop the reaction.[10] |
| 5 | Measurement | Measure the absorbance at 420 nm.[10] |
Experimental Workflow Visualization
The general workflow for the quantitative analysis of peptide amino groups using TNBS can be visualized as follows:
Caption: General experimental workflow for TNBS-based amino group quantification.
Quantitative Data and Considerations
| Parameter | Value | Reference |
| Absorbance Maximum (λmax) | 335-345 nm or 420 nm | [1][6][7][10] |
| Molar Extinction Coefficient (ε₄₂₀) for α-amino group | 22,000 M⁻¹cm⁻¹ | [11] |
| Molar Extinction Coefficient (ε₄₂₀) for ε-amino group | 19,200 M⁻¹cm⁻¹ | [11] |
| Sensitivity Range | 5–200 nmol of amino group | [11] |
Important Considerations:
-
Hydrolysis of TNBS: TNBS can undergo hydrolysis, especially at elevated temperatures, which produces picric acid. This side reaction can interfere with the accuracy of the assay by contributing to the absorbance.[7][8]
-
Reaction with other Nucleophiles: While highly specific for primary amines, TNBS can also react with sulfhydryl groups (cysteine residues), although the resulting S-TNP adduct is unstable.[4][11]
-
Structural Effects: The reactivity of amino groups within a folded protein can be influenced by their local environment and accessibility.[7][8]
Logical Relationship of Experimental Factors
The success of the TNBS assay is dependent on the careful control of several experimental parameters. The following diagram illustrates the logical relationships between these factors.
Caption: Interdependencies of key factors in the TNBS reaction.
Conclusion
TNBS remains a robust and valuable tool for researchers and professionals in the life sciences. Its ability to specifically and quantitatively react with primary amino groups makes it indispensable for neutralizing peptide termini, quantifying available amines, and preparing peptide conjugates. By understanding the underlying chemistry and carefully controlling the experimental conditions as outlined in this guide, reliable and reproducible results can be achieved for a wide range of applications.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Conjugation of Synthetic Peptides with 2,4,6-trinitrobenzenesulfonic acid (TNBS) [protocols.io]
- 3. researchgate.net [researchgate.net]
- 4. jstage.jst.go.jp [jstage.jst.go.jp]
- 5. researchgate.net [researchgate.net]
- 6. TNBSA reaction scheme for detection of primary amines | Thermo Fisher Scientific - US [thermofisher.com]
- 7. The quantification of protein amino groups by the trinitrobenzenesulfonic acid method: a reexamination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Peptide-conjugated hapten groups are the major antigenic determinants for trinitrophenyl-specific cytotoxic T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Estimation of Amino Groups Using TNBS - Hancock Lab [cmdr.ubc.ca]
- 11. The measurement of amino groups in proteins and peptides - PMC [pmc.ncbi.nlm.nih.gov]
Dinitrobenzene Sulfonic Acid as a Hapten in Immunology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dinitrobenzene sulfonic acid (DNBS) and its structural analogs, such as dinitrochlorobenzene (DNCB) and dinitrofluorobenzene (DNFB), are small reactive chemical compounds known as haptens. In immunology, a hapten is a small molecule that can elicit an immune response only when attached to a large carrier, such as a protein. This property makes dinitrobenzene derivatives invaluable tools for studying a wide range of immunological phenomena, from contact hypersensitivity and inflammatory bowel disease (IBD) to the fundamental principles of T-cell and B-cell activation and tolerance. This technical guide provides an in-depth overview of the use of DNBS and related compounds as haptens in immunological research, with a focus on experimental models, quantitative data, and the underlying signaling pathways.
Core Concepts: The Hapten-Carrier Principle
The immunogenicity of dinitrobenzene derivatives stems from their ability to covalently bind to endogenous proteins, forming hapten-carrier conjugates. These modified proteins are then recognized as foreign by the immune system, initiating an adaptive immune response. The dinitrophenyl (DNP) group, introduced by these haptens, acts as a novel antigenic determinant. This principle is fundamental to the various experimental applications of these compounds.
Experimental Models Utilizing Dinitrobenzene Haptens
DNBS-Induced Colitis
A widely used animal model for inflammatory bowel disease (IBD), particularly Crohn's disease, involves the intrarectal administration of DNBS in rodents. The ethanol (B145695) in the solution causes initial damage to the colonic epithelial barrier, allowing DNBS to penetrate the mucosa and haptenize colonic proteins. This triggers a robust inflammatory response characterized by transmural inflammation, ulceration, and a Th1-predominant cytokine profile.
| Parameter | Species/Strain | DNBS Dose | Time Point | Observation | Reference |
| Myeloperoxidase (MPO) Activity | Rat (Sprague-Dawley) | 15-30 mg/250 µl 50% ethanol | 5 days | Significant increase in MPO activity in colonic tissue, indicative of neutrophil infiltration. | [1] |
| Body Weight Loss | Mouse (CD-1) | 1.5, 2.5, 3.5 mg/mouse | 3 days | Dose-dependent body weight loss. | [2] |
| Colon Weight to Body Weight Ratio | Rat (Wistar) | 40 mg in 0.5 mL 30% ethanol | 8 days | Significant increase in the colon-to-body weight ratio. | [3] |
| TNF-α Concentration (Colon) | Mouse | Not specified | 4 days | Significantly elevated TNF-α levels in colon protein extracts. | [4] |
| IL-6 Concentration (Colon) | Mouse | Not specified | 4 days | Significantly elevated IL-6 levels in colon protein extracts. | [4] |
| IL-1β Concentration (Colon) | Mouse | Not specified | 4 days | Significantly elevated IL-1β levels in colon protein extracts. | [4] |
| IFN-γ Concentration (Colon) | Mouse | Not specified | Post-2nd DNBS injection | Increased IFN-γ concentration in colonic samples. | [1] |
-
Animal Preparation: Use adult mice (e.g., C57BL/6 or BALB/c). Fast the mice overnight with free access to water to empty the colon.
-
Anesthesia: Anesthetize the mice using an appropriate method (e.g., isoflurane (B1672236) inhalation).
-
DNBS Solution Preparation: Prepare a fresh solution of 2-6 mg of DNBS in 100 µl of 50% ethanol. The optimal dose may need to be titrated for each specific mouse strain and facility.
-
Intrarectal Administration: Gently insert a catheter (e.g., a 3.5 F catheter) approximately 3-4 cm into the colon. Slowly instill the 100 µl of DNBS solution.
-
Post-Administration Care: Keep the mouse in a head-down position for at least 60-90 seconds to ensure the retention of the DNBS solution. Provide the animals with a sucrose (B13894) solution (e.g., 5-8% in 0.2% saline) in their drinking water for the first few days to prevent dehydration.
-
Monitoring: Monitor the animals daily for body weight loss, stool consistency, and signs of distress.
-
Endpoint Analysis: At the desired experimental endpoint (typically 3-7 days for acute colitis), euthanize the animals and collect the colon for macroscopic scoring, histological analysis, and measurement of inflammatory markers like MPO activity and cytokine levels.
Dinitrobenzene-Induced Contact Hypersensitivity (CHS)
Contact hypersensitivity is a classic example of delayed-type hypersensitivity (DTH) and is a model for allergic contact dermatitis in humans. It is typically induced by skin-painting with haptens like DNCB or DNFB. The process involves two phases: a sensitization phase, where initial contact with the hapten primes the immune system, and an elicitation phase, where subsequent exposure at a different site triggers a localized inflammatory reaction.
| Parameter | Species/Strain | Sensitization Dose | Challenge Dose | Time Point | Observation | Reference |
| Ear Swelling | Mouse (BALB/c) | 2% DNCB | 2% DNCB | 24 hours | 82% increase in ear thickness after two sensitizations. | [5] |
| Ear Swelling | Mouse (BALB/c) | 2% DNCB | 2% DNCB | 24 hours | 113% increase in ear thickness after three sensitizations. | [5] |
| Ear Swelling | Rat | 4% DNCB | 0.13% DNCB | 24 hours | Significant increase in ear swelling compared to unsensitized controls. | [6][7] |
| CD4+ T-cell Ratio | Mouse | DNFB | TNCB | Not specified | Significant increase in CD4+ T-helper cell ratios in draining lymph nodes. | [8] |
| CD8a+ T-cell Ratio | Mouse | DNFB | TNCB | Not specified | Significant increase in CD8a+ cell ratios in draining lymph nodes. | [8] |
-
Sensitization:
-
Shave a small area on the abdomen of the mice.
-
Apply a small volume (e.g., 20-50 µl) of a sensitizing solution (e.g., 0.5-2% DNCB in a 4:1 acetone:olive oil vehicle) to the shaved abdomen.
-
Repeat the sensitization after a specific interval if required by the experimental design (e.g., on day 5).
-
-
Elicitation:
-
Approximately 5-7 days after the final sensitization, challenge the mice by applying a lower concentration of the hapten solution (e.g., 0.2-0.5% DNCB) to one ear. The other ear can be treated with the vehicle alone to serve as a control.
-
-
Measurement of Ear Swelling:
-
Measure the thickness of both ears using a digital micrometer at various time points after the challenge (e.g., 24, 48, and 72 hours).
-
The degree of ear swelling is calculated as the difference in thickness between the hapten-challenged ear and the vehicle-treated ear.
-
-
Endpoint Analysis:
-
At the end of the experiment, ear tissue and draining lymph nodes can be collected for histological analysis, flow cytometry of immune cell populations, and cytokine measurements.
-
DNP-KLH Immunization for Antibody Production
To study the humoral immune response to haptens, dinitrophenol is conjugated to a highly immunogenic carrier protein, such as Keyhole Limpet Hemocyanin (KLH). Immunization of animals with DNP-KLH elicits the production of anti-DNP antibodies, which can be quantified to assess the efficacy of adjuvants, the effects of immunomodulatory drugs, or the general immunocompetence of the animal.
-
Antigen Preparation:
-
Prepare the DNP-KLH immunogen. Commercially available DNP-KLH conjugates are often used.
-
Emulsify the DNP-KLH solution with an equal volume of Complete Freund's Adjuvant (CFA) for the primary immunization.
-
-
Primary Immunization:
-
Inject each mouse subcutaneously or intraperitoneally with 50-100 µg of DNP-KLH in the CFA emulsion (total volume of 100-200 µl).
-
-
Booster Immunizations:
-
Perform booster immunizations at 2-3 week intervals.
-
For booster injections, emulsify 50 µg of DNP-KLH with Incomplete Freund's Adjuvant (IFA).
-
-
Serum Collection:
-
Collect a pre-immune blood sample before the primary immunization to serve as a negative control.
-
Collect blood samples (e.g., via tail bleed) 7-10 days after each booster immunization.
-
Allow the blood to clot and centrifuge to separate the serum.
-
-
Antibody Titer Determination (ELISA):
-
Coat a 96-well ELISA plate with DNP conjugated to a different carrier protein, such as DNP-BSA, to avoid detecting antibodies against the KLH carrier.
-
Block the plate to prevent non-specific binding.
-
Add serial dilutions of the collected mouse serum to the wells.
-
Detect the bound anti-DNP antibodies using a horseradish peroxidase (HRP)-conjugated anti-mouse IgG or IgM secondary antibody.
-
Add a substrate (e.g., TMB) and measure the absorbance to determine the antibody titer.
-
Signaling Pathways in Dinitrobenzene-Induced Immune Responses
The immune response to dinitrobenzene haptens involves a complex interplay of signaling pathways in both innate and adaptive immune cells.
Signaling in DNBS-Induced Colitis
In the gut, the haptenization of self-proteins by DNBS is recognized by antigen-presenting cells (APCs), which initiate a signaling cascade leading to the activation of T-cells and the production of pro-inflammatory cytokines. Key pathways implicated include NF-κB, MAPKs, and PI3K/Akt.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Contact and delayed hypersensitivity in the mouse: I. Active sensitization and passive transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Mechanism of Dinitrochlorobenzene-Induced Dermatitis in Mice: Role of Specific Antibodies in Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Impact of the magnitude of sensitization dose on the incidence and intensity of CHS to dinitrochlorobenzene (DNCB): insight from ear swelling and challenged-skin draining lymph node response in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
A Comprehensive Technical Guide to the Solubility of 2,4-Dinitrobenzenesulfonic Acid Sodium Salt
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility of 2,4-dinitrobenzenesulfonic acid sodium salt, a compound utilized in chemical synthesis and for inducing experimental colitis in animal models. This document compiles available solubility data, presents a general experimental protocol for solubility determination, and includes graphical representations of key experimental workflows.
Core Data Presentation: Solubility Profile
| Solvent/System | Solubility Description | Concentration Range | Citation |
| Water | Soluble | Not Specified | [1][2][3][4] |
| Methanol | Soluble | Not Specified | [1][2][3][4] |
| Dimethyl Sulfoxide (DMSO) | Sparingly Soluble | 1-10 mg/mL | |
| Phosphate-Buffered Saline (PBS) pH 7.2 | Sparingly Soluble | 1-10 mg/mL |
Experimental Protocols: Determining Solubility
While a specific, validated protocol for determining the solubility of 2,4-dinitrobenzenesulfonic acid sodium salt is not detailed in the literature, a general and widely accepted method for determining the equilibrium solubility of a solid in a liquid solvent can be employed. The following is a detailed methodology based on the gravimetric method.
Objective: To determine the saturation solubility of 2,4-dinitrobenzenesulfonic acid sodium salt in a given solvent at a specific temperature.
Materials:
-
2,4-Dinitrobenzenesulfonic acid sodium salt (analytical grade)
-
Solvent of interest (e.g., water, methanol)
-
Analytical balance (readable to at least 0.1 mg)
-
Temperature-controlled shaker or water bath
-
Thermostatic chamber or incubator
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE or other compatible material)
-
Volumetric flasks and pipettes
-
Vials or test tubes with secure caps
-
Spatula
-
Weighing paper or boats
Procedure:
-
Preparation of Supersaturated Solutions:
-
Add an excess amount of 2,4-dinitrobenzenesulfonic acid sodium salt to a series of vials containing a known volume or mass of the solvent. The exact amount should be more than what is expected to dissolve to ensure a saturated solution with undissolved solid present.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a temperature-controlled shaker or water bath set to the desired experimental temperature.
-
Agitate the mixtures for a predetermined period (e.g., 24, 48, or 72 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined empirically by taking measurements at different time points until the concentration of the dissolved solid remains constant.
-
-
Phase Separation:
-
After equilibration, remove the vials and allow the undissolved solid to settle.
-
To further separate the solid from the liquid phase, centrifuge the vials at a moderate speed for a specified time (e.g., 10 minutes at 3000 rpm).
-
-
Sample Collection:
-
Carefully withdraw a known volume of the clear supernatant using a pipette. To avoid disturbing the sediment, it is advisable to take the sample from the upper portion of the supernatant.
-
Immediately filter the collected supernatant through a syringe filter (pre-equilibrated at the experimental temperature) into a pre-weighed vial. This step is crucial to remove any remaining fine particles.
-
-
Gravimetric Analysis:
-
Accurately weigh the vial containing the filtered saturated solution.
-
Evaporate the solvent from the vial in an oven at a temperature below the decomposition point of the solute, or by using a vacuum concentrator.
-
Once the solvent is completely evaporated, reweigh the vial containing the dried solute.
-
-
Calculation of Solubility:
-
The mass of the dissolved solute is the final weight of the vial minus the initial weight of the empty vial.
-
The mass of the solvent is the weight of the vial with the solution minus the weight of the vial with the dried solute.
-
Solubility is typically expressed in g/100 g of solvent or g/L of solvent.
-
Safety Precautions:
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Handle 2,4-dinitrobenzenesulfonic acid sodium salt in a well-ventilated area or a fume hood.
-
Consult the Safety Data Sheet (SDS) for specific handling and disposal instructions.
Mandatory Visualizations
The following diagrams illustrate key workflows relevant to the study and application of 2,4-dinitrobenzenesulfonic acid sodium salt.
Caption: Workflow for Solubility Determination.
Caption: Experimental Colitis Induction Workflow.
References
- 1. 2,4-Dinitrobenzenesulfonic acid sodium salt, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 2. 2,4-DINITROBENZENESULFONIC ACID SODIUM SALT | 885-62-1 [chemicalbook.com]
- 3. Sodium 2,4-Dinitrobenzenesulfonate | 885-62-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. 2,4-Dinitrobenzenesulfonic acid sodium salt, 97% 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.be]
An In-depth Technical Guide to the Chemical Structure of 2,4-Dinitrobenzenesulfonic Acid Dihydrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chemical Structure and Properties
2,4-Dinitrobenzenesulfonic acid is an aromatic sulfonic acid characterized by a benzene (B151609) ring substituted with a sulfonic acid group and two nitro groups at positions 2 and 4. The presence of the electron-withdrawing nitro and sulfonic acid groups significantly influences the electronic properties and reactivity of the aromatic ring. The dihydrate form indicates the association of two water molecules with each molecule of the acid.
Physicochemical Properties
The following table summarizes the key physicochemical properties of 2,4-dinitrobenzenesulfonic acid and its hydrated form.
| Property | Value | Source |
| Molecular Formula | C₆H₄N₂O₇S · 2H₂O | N/A |
| Molecular Weight | 284.20 g/mol (dihydrate) | N/A |
| CAS Number | 207234-00-2 (dihydrate) | N/A |
| Appearance | Orange-yellow odorless solid[1] | [1] |
| Melting Point | 95-98 °C (for hydrate)[2] | [2] |
| Solubility | Soluble in methanol, slightly soluble in water.[3] | [3] |
Crystallographic Data
As of the compilation of this guide, a definitive crystal structure for 2,4-dinitrobenzenesulfonic acid dihydrate has not been publicly deposited in crystallographic databases. To provide structural insights, the following table presents representative bond lengths and angles from a closely related nitroaromatic sulfonic acid derivative. It is important to note that these values are for a related compound and may differ from the actual values for 2,4-dinitrobenzenesulfonic acid dihydrate.
No crystallographic data for 2,4-dinitrobenzenesulfonic acid dihydrate is available. The following data is for a related nitroaromatic sulfonate compound and is provided for illustrative purposes only.
| Bond | Bond Length (Å) | Bond Angle | Angle (°) |
| S=O | 1.418 - 1.420 | O=S=O | ~120 |
| S-O | 1.639 | C-S-O | ~105 |
| C-S | ~1.78 | O=S-C | ~108 |
| C-N | ~1.48 | C-C-N | ~118 |
| N=O | ~1.22 | O=N=O | ~124 |
| C-C (aromatic) | 1.37 - 1.40 | C-C-C (aromatic) | ~120 |
Spectroscopic Data
Spectroscopic techniques are essential for the structural elucidation and characterization of 2,4-dinitrobenzenesulfonic acid dihydrate.
¹H NMR Spectroscopy
The proton NMR spectrum of 2,4-dinitrobenzenesulfonic acid in a suitable deuterated solvent is expected to show three signals in the aromatic region, corresponding to the three protons on the benzene ring. The electron-withdrawing nature of the nitro and sulfonic acid groups will cause these protons to be significantly deshielded, appearing at high chemical shifts.
| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3 | Anticipated ~8.8 | d | ~2 |
| H-5 | Anticipated ~8.5 | dd | ~9, ~2 |
| H-6 | Anticipated ~8.0 | d | ~9 |
Note: The above data are predicted values based on the structure and data from similar compounds. Experimental data for the dihydrate is not available.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will display six distinct signals for the six carbon atoms of the benzene ring, as they are all chemically non-equivalent. The carbons attached to the electron-withdrawing groups will be shifted downfield.
| Carbon | Chemical Shift (ppm) |
| C-1 (C-SO₃H) | Anticipated ~145 |
| C-2 (C-NO₂) | Anticipated ~148 |
| C-3 | Anticipated ~125 |
| C-4 (C-NO₂) | Anticipated ~150 |
| C-5 | Anticipated ~128 |
| C-6 | Anticipated ~130 |
Note: The above data are predicted values based on the structure and data from similar compounds. Experimental data for the dihydrate is not available.
Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present in the molecule. Key vibrational frequencies for 2,4-dinitrobenzenesulfonic acid dihydrate are summarized below.
| Wavenumber (cm⁻¹) | Assignment |
| ~3400 (broad) | O-H stretch (water of hydration) |
| ~3100 | Aromatic C-H stretch |
| ~1600, ~1470 | Aromatic C=C stretch |
| ~1540, ~1350 | Asymmetric and symmetric NO₂ stretch |
| ~1250, ~1050 | S=O stretch |
| ~1150 | SO₃H group vibrations |
| ~840 | C-H out-of-plane bend |
Note: The above data are typical ranges for the assigned functional groups.
Experimental Protocols
Synthesis of 2,4-Dinitrobenzenesulfonic Acid
The synthesis of 2,4-dinitrobenzenesulfonic acid is typically achieved through the nucleophilic aromatic substitution of 2,4-dinitrochlorobenzene with a sulfite (B76179) salt.[3]
Materials:
-
2,4-Dinitrochlorobenzene
-
Sodium sulfite (Na₂SO₃)
-
Water
-
Ethanol
-
Hydrochloric acid (HCl)
Procedure:
-
A solution of sodium sulfite in water is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
2,4-Dinitrochlorobenzene is added to the flask.
-
The mixture is heated to reflux with vigorous stirring for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, the mixture is cooled to room temperature.
-
The resulting sodium 2,4-dinitrobenzenesulfonate (B1228243) may precipitate upon cooling or can be salted out.
-
The sodium salt is then converted to the free acid by acidification with hydrochloric acid.
-
The crude 2,4-dinitrobenzenesulfonic acid is purified by recrystallization from a suitable solvent system, such as water or an ethanol-water mixture, to yield the dihydrate form.
Visualizations
Chemical Structure
Caption: Chemical structure of 2,4-dinitrobenzenesulfonic acid.
Synthesis Workflow
Caption: General workflow for the synthesis of 2,4-dinitrobenzenesulfonic acid dihydrate.
Conclusion
2,4-Dinitrobenzenesulfonic acid dihydrate is a valuable chemical compound with a well-defined synthesis route. While a complete crystallographic analysis of the dihydrate is not currently available, spectroscopic data and the structures of related compounds provide a solid foundation for its chemical characterization. Further research to obtain a single-crystal X-ray structure of the dihydrate would be beneficial for a more precise understanding of its solid-state conformation and intermolecular interactions. The experimental protocols and data presented in this guide offer a valuable resource for researchers and professionals working with this compound.
References
Methodological & Application
Application Note and Protocol for Primary Amine Quantification using the TNBS Assay
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the quantification of primary amines using the 2,4,6-Trinitrobenzene Sulfonic Acid (TNBS) assay. This rapid and sensitive colorimetric method is widely used for determining the concentration of free amino groups in samples such as proteins, peptides, and amino acids.
Principle
The TNBS assay is based on the reaction of TNBS with primary amines in a mildly alkaline environment.[1] This reaction forms a highly chromogenic trinitrophenyl (TNP) derivative, which is a yellow-orange colored product.[2][3] The resulting water-soluble complex can be measured spectrophotometrically, with its absorbance being directly proportional to the concentration of primary amines in the sample. The maximum absorbance of the TNP-amine adduct is typically measured at a wavelength between 335 nm and 345 nm.[2][3][4]
Experimental Workflow
The following diagram illustrates the key steps involved in the TNBS assay for primary amine quantification.
Caption: Experimental workflow for the TNBS assay.
Materials and Reagents
| Reagent | Preparation | Storage |
| TNBS (2,4,6-Trinitrobenzene Sulfonic Acid) | Typically supplied as a 1% or 5% (w/v) solution in methanol. A working solution of 0.01% (w/v) should be prepared fresh in Reaction Buffer immediately before use.[3][4] For example, dilute a 5% stock solution 500-fold.[3] | -20°C, protected from light. |
| Reaction Buffer | 0.1 M Sodium Bicarbonate, pH 8.5.[3][4] | Room Temperature |
| Stop Solution 1 | 10% (w/v) Sodium Dodecyl Sulfate (SDS) in distilled water.[4] | Room Temperature |
| Stop Solution 2 | 1 N Hydrochloric Acid (HCl).[4] | Room Temperature |
| Standard | An amine-containing compound such as glycine (B1666218) or an amino acid of known concentration.[1][4] Prepare a series of dilutions in the Reaction Buffer. | 4°C |
| Sample | Dissolve protein samples to a concentration of 20-200 µg/mL or small molecules/amino acids to 2-20 µg/mL in Reaction Buffer.[3][4] If the sample is in an incompatible buffer, perform dialysis against the Reaction Buffer.[4] Caution: Avoid buffers containing primary amines, such as Tris or glycine, as they will interfere with the assay.[4] | Sample-dependent |
Experimental Protocol
-
Prepare Standards and Samples:
-
Reaction Setup:
-
Incubation:
-
Stopping the Reaction:
-
Absorbance Measurement:
Data Analysis
-
Standard Curve:
-
Plot the absorbance values (at 335 nm) of the standards against their corresponding known concentrations.
-
Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²).
-
-
Quantification of Primary Amines:
-
Use the equation from the standard curve to calculate the concentration of primary amines in your samples based on their absorbance values.
-
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No or Weak Signal | Omission of a key reagent. | Ensure all reagents were added in the correct order and volumes. |
| Inactive TNBS reagent. | Prepare a fresh working solution of TNBS. Ensure the stock solution has been stored correctly. | |
| Incorrect pH of the reaction buffer. | Verify that the pH of the 0.1 M sodium bicarbonate buffer is 8.5. The optimal pH for the reaction is around 10.[5] | |
| High Background | Contamination of buffers or reagents with amines. | Use fresh, high-quality reagents. Avoid using buffers containing primary amines like Tris or glycine.[4] |
| Hydrolysis of TNBS. | Prepare the TNBS working solution immediately before use.[3] Heating can accelerate the hydrolysis of TNBS, which can lower the sensitivity of the assay.[5][6] | |
| Inconsistent Results | Inaccurate pipetting. | Ensure accurate and consistent pipetting, especially for small volumes. |
| Incomplete mixing of reagents. | Thoroughly mix the contents of the tubes after adding each reagent. | |
| Temperature fluctuations during incubation. | Ensure a stable and consistent incubation temperature of 37°C. |
Reaction Mechanism
The reaction between TNBS and a primary amine involves the nucleophilic aromatic substitution of the sulfonate group on the trinitrobenzene ring by the lone pair of electrons on the primary amine. This reaction is favorable under alkaline conditions where the amine group is deprotonated and thus more nucleophilic.[7]
Caption: Reaction of TNBS with a primary amine.
References
- 1. Conjugation of Synthetic Peptides with 2,4,6-trinitrobenzenesulfonic acid (TNBS) [protocols.io]
- 2. TNBSA reaction scheme for detection of primary amines | Thermo Fisher Scientific - TW [thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. The quantification of protein amino groups by the trinitrobenzenesulfonic acid method: a reexamination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Kinetic study of the reaction between trinitrobenzenesulfonic acid and amino acids with a trinitrobenzenesulfonate ion-selective electrode - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for N-Terminal Peptide Sequencing using Dinitrobenzene Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Determining the amino acid sequence of proteins and peptides is a cornerstone of biological research and therapeutic development. N-terminal sequencing, in particular, provides crucial information about a protein's identity, structure, and function. One of the earliest and most foundational methods for identifying the N-terminal amino acid was developed by Frederick Sanger, a monumental achievement that earned him the Nobel Prize in Chemistry in 1958 for his work on the structure of proteins, especially that of insulin (B600854).[1][2] This method traditionally utilizes 1-fluoro-2,4-dinitrobenzene (B121222) (DNFB), also known as Sanger's reagent, to specifically label the N-terminal amino acid of a polypeptide.[1][2][3]
This document provides detailed application notes and protocols for N-terminal peptide sequencing using dinitrobenzene-based reagents, focusing on the classical Sanger method with DNFB. While the user inquired about dinitrobenzene sulfonic acid, the historical and widely documented method for sequencing employs dinitrofluorobenzene. A related compound, 2,4,6-trinitrobenzene sulfonic acid (TNBSA), is a rapid and sensitive reagent for determining free amino groups and will also be discussed.[4]
Principle of the Method:
The core principle of Sanger's method lies in the chemical derivatization of the free α-amino group at the N-terminus of a polypeptide chain.[1] DNFB is highly reactive towards nucleophilic groups like primary amines under mildly alkaline conditions.[1] The fluorine atom in DNFB is a good leaving group, facilitating a nucleophilic aromatic substitution reaction with the N-terminal amino group.[1] This reaction forms a stable, yellow-colored 2,4-dinitrophenyl (DNP) derivative of the N-terminal amino acid.[1]
Following this labeling step, the entire polypeptide is hydrolyzed into its constituent amino acids using a strong acid. The covalent bond between the DNP group and the N-terminal amino acid is resistant to this hydrolysis.[1] Consequently, the N-terminal amino acid is recovered as its DNP-derivative, while all other amino acids are released in their unmodified form. The labeled DNP-amino acid can then be identified using chromatographic techniques.[1][5]
Experimental Protocols
Protocol 1: N-Terminal Amino Acid Identification of a Peptide using DNFB (Sanger's Method)
This protocol outlines the classical procedure for identifying the N-terminal amino acid of a peptide or protein.
Materials:
-
Peptide/Protein sample
-
1-Fluoro-2,4-dinitrobenzene (DNFB, Sanger's reagent)
-
Sodium bicarbonate (NaHCO₃)
-
Ether
-
6 M Hydrochloric acid (HCl)
-
Chromatography system (e.g., HPLC, paper chromatography)
-
Standard DNP-amino acids
Procedure:
Step 1: Labeling of the N-Terminal Amino Acid
-
Dissolve the peptide or protein sample and an equivalent molar amount of sodium bicarbonate in water. For example, for insulin, dissolve 0.5 g of insulin and 0.5 g of NaHCO₃ in 5 ml of water to create "Solution A".[3]
-
Prepare a solution of DNFB in ethanol. For the insulin example, add 0.5 ml of DNFB to 10 ml of ethanol to create "Solution B".[3]
-
Mix the peptide solution (Solution A) with the DNFB solution (Solution B).
-
Incubate the mixture with gentle stirring for approximately 2 hours at room temperature.[3] This reaction should be performed under mildly alkaline conditions (pH ~8-9) to ensure the N-terminal α-amino group is deprotonated and highly nucleophilic.[1]
-
The formation of the DNP-peptide often results in a yellow-colored precipitate.[1][3]
-
Collect the DNP-peptide precipitate by centrifugation.
-
Wash the precipitate sequentially with water, ethanol, and finally ether to remove unreacted DNFB and other impurities.[3]
-
Air-dry the purified DNP-peptide.[3]
Step 2: Acid Hydrolysis of the DNP-Peptide
-
Place the dried DNP-peptide in a hydrolysis tube.
-
Add 6 M HCl to the tube.
-
Seal the tube under vacuum to prevent oxidation of certain amino acids.
-
Heat the tube at 100-110°C for 12-24 hours to ensure complete cleavage of all peptide bonds.[1]
-
After hydrolysis, cool the tube and remove the HCl, typically by evaporation under vacuum.
Step 3: Identification of the DNP-Amino Acid
-
The resulting hydrolysate contains the DNP-derivative of the N-terminal amino acid and the free forms of the other amino acids.
-
Dissolve the dried hydrolysate in a suitable solvent.
-
Separate the components of the mixture using a chromatographic method such as High-Performance Liquid Chromatography (HPLC) or historically, paper chromatography.[1][5]
-
The DNP-amino acid can be detected by its characteristic yellow color or by its absorbance at a specific wavelength.[3]
-
Identify the specific N-terminal amino acid by comparing the retention time or chromatographic position of the unknown DNP-amino acid with those of known DNP-amino acid standards.[3]
Protocol 2: Determination of Free Amino Groups using 2,4,6-Trinitrobenzene Sulfonic Acid (TNBSA)
While not a sequencing method, TNBSA is useful for quantifying free amino groups in a sample, which can be a valuable complementary analysis.
Materials:
-
Protein or peptide solution
-
Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.5
-
TNBSA solution: 0.01% (w/v) prepared fresh in the reaction buffer
-
10% Sodium dodecyl sulfate (B86663) (SDS) solution
-
1 N HCl
-
Spectrophotometer
Procedure:
-
Dissolve the protein sample in the reaction buffer to a concentration of 20-200 µg/ml.[4] Note: Avoid buffers containing free amines like Tris or glycine.[4]
-
In a reaction tube, mix 0.5 ml of the sample solution with 0.25 ml of the 0.01% TNBSA solution.[4]
-
Incubate the mixture at 37°C for 2 hours.[4]
-
Stop the reaction by adding 0.25 ml of 10% SDS and 0.125 ml of 1 N HCl.[4]
-
Measure the absorbance of the solution at 335 nm against a blank.[4]
-
The concentration of amino groups can be quantified by comparing the absorbance to a standard curve generated with a known concentration of an amino acid.[4]
Data Presentation
Table 1: Comparison of Reagents for N-Terminal Analysis
| Feature | 1-Fluoro-2,4-dinitrobenzene (DNFB) | Dansyl Chloride | Edman's Reagent (PITC) |
| Primary Use | N-Terminal Amino Acid Identification | N-Terminal Amino Acid Identification | Sequential N-Terminal Sequencing |
| Method Type | Degradative (hydrolyzes the entire peptide) | Degradative (hydrolyzes the entire peptide) | Non-degradative (cleaves one residue at a time) |
| Detection Method | Colorimetric/UV-Vis Absorbance | Fluorescence | HPLC of PTH-amino acid |
| Sensitivity | Low (milligram to microgram) | High (100 times more sensitive than DNFB)[5] | Moderate (nanomole to picomole)[1] |
| Residues per Cycle | 1 (the N-terminal residue)[1] | 1 (the N-terminal residue) | 1 (sequentially up to ~50-60 residues)[2] |
| Advantages | Unambiguous N-terminal identification; historically significant.[1] | High sensitivity.[2] | Allows for sequential sequencing of the peptide.[2] |
| Disadvantages | Destroys the rest of the peptide chain; low sensitivity.[1][5] | Destroys the rest of the peptide chain.[2] | Limited to ~50-60 residues; requires specialized equipment.[2] |
Table 2: Typical Experimental Parameters for DNFB Method
| Parameter | Value/Condition | Reference |
| Labeling Reaction pH | ~8-9 (mildly alkaline) | [1] |
| Labeling Reaction Time | 2 hours | [3] |
| Labeling Reaction Temperature | Room Temperature | [3] |
| Hydrolysis Acid | 6 M HCl | [1] |
| Hydrolysis Temperature | 100-110°C | [1] |
| Hydrolysis Time | 12-24 hours | [1] |
Visualizations
Caption: Chemical reaction pathway for N-terminal labeling and identification using DNFB.
Caption: Experimental workflow for N-terminal peptide sequencing using the Sanger method.
References
Application Notes and Protocols for the DNBS Model of Experimental Colitis in Rats
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the dinitrobenzene sulfonic acid (DNBS)-induced model of experimental colitis in rats. This model is a widely utilized tool in preclinical research to investigate the pathogenesis of inflammatory bowel disease (IBD), particularly aspects related to Crohn's disease, and to evaluate the efficacy of novel therapeutic agents.
Introduction and Applications
The DNBS-induced colitis model in rats is a chemically induced model of intestinal inflammation that recapitulates many of the key features of human Crohn's disease.[1] The intrarectal administration of DNBS, a haptenizing agent, in ethanol (B145695) leads to a T-cell mediated immune response, resulting in transmural inflammation of the colon.[2] The ethanol serves to disrupt the mucosal barrier, allowing DNBS to penetrate the colonic tissue and haptenize autologous or microbial proteins, thereby rendering them immunogenic.
Key Applications:
-
Pathogenesis of IBD: This model is instrumental in studying the mechanisms of intestinal inflammation, including the roles of various immune cells, cytokines, and signaling pathways.[2]
-
Drug Development: It serves as a robust platform for the preclinical evaluation of potential therapeutics for IBD, including anti-inflammatory and immunomodulatory compounds.
-
Investigating Environmental Triggers: The DNBS model can be used to study the impact of environmental factors, such as stress and diet, on the development and exacerbation of colitis.[2]
-
Mucosal Healing and Repair: Researchers can utilize this model to explore the molecular and cellular mechanisms underlying intestinal tissue repair and regeneration.
Experimental Protocols
Induction of DNBS Colitis in Rats
This protocol describes the standard method for inducing acute colitis in rats using DNBS.
Materials:
-
This compound (DNBS)
-
Ethanol (50% v/v)
-
Male Sprague-Dawley rats (200-250 g)[2]
-
Flexible catheter (e.g., polyethylene (B3416737) tubing)
-
Syringe
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)
Procedure:
-
Animal Preparation: Acclimatize male Sprague-Dawley rats for at least one week before the experiment. Fast the rats overnight prior to the induction of colitis, with free access to water.
-
Anesthesia: Anesthetize the rats using a suitable anesthetic agent.
-
DNBS Solution Preparation: Prepare a fresh solution of DNBS in 50% ethanol. A commonly used dose is 15-30 mg of DNBS in a total volume of 250 µL per rat.[2]
-
Intrarectal Administration: Gently insert a flexible catheter intrarectally to a depth of approximately 8 cm from the anus. Slowly instill the 250 µL of the DNBS solution into the colon.
-
Post-Administration Care: To ensure the distribution of the DNBS solution within the colon and prevent leakage, hold the rat in a head-down position for about 60-90 seconds. Return the animal to its cage and monitor its recovery from anesthesia. Provide free access to food and water.
-
Control Group: A control group should be included, receiving an intrarectal administration of 250 µL of 50% ethanol without DNBS.
Assessment of Colitis Severity
The severity of colitis is typically assessed 3-7 days after DNBS administration.
Parameters to Evaluate:
-
Clinical Signs: Monitor daily for changes in body weight, stool consistency (diarrhea), and the presence of blood in the feces. A Disease Activity Index (DAI) can be calculated based on these observations.
-
Macroscopic Assessment: After euthanasia, dissect the colon and observe for signs of inflammation, such as hyperemia, ulceration, and bowel wall thickening. The colon length and weight can be measured to calculate the colon weight-to-length ratio, which is an indicator of edema and inflammation.
-
Histological Analysis: Collect colon tissue samples for histological processing (e.g., H&E staining). Evaluate for mucosal ulceration, inflammatory cell infiltration, crypt damage, and edema.
-
Biochemical Markers: Homogenize colon tissue to measure the activity of myeloperoxidase (MPO), an enzyme abundant in neutrophils, as an index of neutrophil infiltration.[3] Levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 can also be quantified using methods like ELISA.[3]
Quantitative Data Summary
The following tables summarize typical quantitative data obtained from the DNBS-induced colitis model in rats. Values are presented as mean ± SEM and are indicative of expected results.
Table 1: Clinical and Macroscopic Parameters of Colitis
| Parameter | Control Group | DNBS-Treated Group | Reference |
| Body Weight Change (%) | +5 to +10 | -10 to -20 | [2] |
| Colon Weight/Length Ratio (mg/cm) | 100 - 150 | 250 - 400 | [4] |
| Macroscopic Damage Score (0-10) | 0 - 1 | 4 - 8 | [5] |
Table 2: Biochemical Markers of Inflammation in Colonic Tissue
| Parameter | Control Group | DNBS-Treated Group | Reference |
| MPO Activity (U/mg protein) | 1 - 5 | 20 - 50 | [3] |
| TNF-α (pg/mg protein) | 10 - 50 | 200 - 500 | [3] |
| IL-1β (pg/mg protein) | 5 - 20 | 100 - 300 | [3] |
| IL-6 (pg/mg protein) | 20 - 80 | 300 - 800 | [3] |
Signaling Pathways and Experimental Workflows
Key Signaling Pathways in DNBS-Induced Colitis
The inflammatory response in the DNBS model is largely driven by the activation of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and MAPK (Mitogen-Activated Protein Kinase) signaling pathways.
-
NF-κB Pathway: This pathway is a central regulator of inflammation. In the context of DNBS-induced colitis, the activation of Toll-like receptors (TLRs), such as TLR4, by microbial components and damage-associated molecular patterns (DAMPs) can trigger a signaling cascade that leads to the activation of the IKK complex.[6][7] This, in turn, results in the phosphorylation and degradation of IκBα, allowing the p65/p50 heterodimer of NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for TNF-α, IL-1β, IL-6, and adhesion molecules like ICAM-1.[4][8]
-
MAPK Pathway: The MAPK family, including ERK, JNK, and p38, also plays a crucial role in the inflammatory process. Upstream signals, such as those from cytokine receptors (e.g., TNFR), can activate a cascade of protein kinases (MAP3Ks and MAP2Ks) that ultimately phosphorylate and activate the MAPKs.[9] Activated MAPKs can then phosphorylate various transcription factors, leading to the expression of inflammatory mediators.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for a study using the DNBS-induced colitis model in rats.
References
- 1. Frontiers | Noncanonical NF-κB Signaling Upregulation in Inflammatory Bowel Disease Patients is Associated With Loss of Response to Anti-TNF Agents [frontiersin.org]
- 2. DNBS/TNBS Colitis Models: Providing Insights Into Inflammatory Bowel Disease and Effects of Dietary Fat - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Denosumab Regulates Gut Microbiota Composition and Cytokines in this compound (DNBS)-Experimental Colitis [frontiersin.org]
- 4. Expression and significance of nuclear factor kappaB p65 in colon tissues of rats with TNBS-induced colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Dapsone Ameliorates Colitis through TLR4/NF-kB Pathway in TNBS Induced Colitis Model in Rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Expression and significance of nuclear factor κB p65 in colon tissues of rats with TNBS-induced colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Signaling pathway via TNF-alpha/NF-kappaB in intestinal epithelial cells may be directly involved in colitis-associated carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Determination of Available Lysine in Proteins using the TNBS Method
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The determination of available lysine (B10760008) is crucial in assessing the nutritional quality of food and feed proteins, as well as in characterizing proteins and peptides in biopharmaceutical development. Lysine is an essential amino acid, and its ε-amino group can be modified during processing and storage, rendering it biologically unavailable. The 2,4,6-trinitrobenzenesulfonic acid (TNBS) method is a widely used spectrophotometric assay for the quantification of primary amino groups, and by extension, the available lysine content in proteins.[1][2][3] This method is valued for its rapidity, sensitivity, and relative simplicity.[4]
The principle of the TNBS method lies in the reaction of TNBS with the primary amino groups of amino acids, peptides, and proteins, primarily the ε-amino group of lysine residues, at an alkaline pH.[4][5][6] This reaction forms a yellow-orange colored trinitrophenyl (TNP) derivative, which exhibits a strong absorbance at a specific wavelength, allowing for quantitative measurement.[4][5][7] The intensity of the color produced is directly proportional to the number of free amino groups, thus providing a measure of the available lysine.
Chemical Reaction:
The reaction between TNBS and a primary amine (representing the ε-amino group of lysine) proceeds as follows:
Caption: Chemical reaction of TNBS with the primary amino group of lysine.
Experimental Protocols
This section provides a generalized protocol for the determination of available lysine using the TNBS method. It is important to note that optimal conditions may vary depending on the specific protein and sample matrix.[8]
Materials:
-
2,4,6-Trinitrobenzenesulfonic acid (TNBS) solution (e.g., 5% w/v in methanol (B129727) or a freshly prepared 0.01% w/v solution)[4]
-
Sodium bicarbonate buffer (0.1 M, pH 8.5)[4]
-
Sodium dodecyl sulfate (B86663) (SDS) solution (10% w/v)[4]
-
Hydrochloric acid (HCl), 1 N[4]
-
Lysine standard solution (e.g., DL-lysine)[1]
-
Protein sample
-
Spectrophotometer or microplate reader capable of measuring absorbance at 335-345 nm or 420 nm.[4][5][6]
Protocol:
-
Sample Preparation:
-
Dissolve the protein sample in 0.1 M sodium bicarbonate buffer (pH 8.5) to a final concentration of 20-200 µg/mL.[4]
-
If the sample contains interfering substances with primary amines (e.g., Tris or glycine (B1666218) buffers), dialysis against the reaction buffer is recommended.[4]
-
For solid samples, appropriate extraction procedures may be necessary to solubilize the protein.[9]
-
-
Standard Curve Preparation:
-
Prepare a series of lysine standard solutions of known concentrations (e.g., 0, 2, 5, 10, 15, 20 µg/mL) in the same sodium bicarbonate buffer.
-
-
Reaction:
-
Reaction Termination and Measurement:
-
After incubation, stop the reaction by adding 0.25 mL of 10% SDS and 0.125 mL of 1 N HCl to each tube.[4]
-
Measure the absorbance of the solutions at 335 nm against a blank (the "0" standard).[4] Alternatively, some protocols suggest measuring at 420 nm, which corresponds to an intermediate complex.[5][6]
-
-
Calculation:
-
Construct a standard curve by plotting the absorbance values of the lysine standards against their concentrations.
-
Determine the concentration of available lysine in the protein samples by interpolating their absorbance values from the standard curve.
-
Express the available lysine content as grams of lysine per 100 grams of protein.
-
Experimental Workflow:
Caption: Workflow for available lysine determination using the TNBS method.
Data Presentation
The following table summarizes a comparison of the TNBS method with other techniques for determining available lysine in various animal protein meals. This data highlights the performance of the TNBS method in different sample types.
| Protein Meal | TNBS Method (% Available Lysine) | FDNB Method (% Available Lysine) | Chick Bioassay (CBA) (% Available Lysine) | Digestible Lysine (DL) (% Available Lysine) |
| Fish Meals | 5.28 | 4.34 | 4.50 | 4.36 |
| Meat and Bone Meals | 2.48 | 2.53 | 2.71 | 2.61 |
| Keratin Meals | 2.33 | 2.74 | 1.50 | 1.92 |
| Data sourced from a comparative study on animal protein meals.[10][11] |
Considerations and Limitations
-
Interferences: Buffers containing primary amines, such as Tris and glycine, will react with TNBS and must be avoided.[4] Other amino compounds like cadaverine, hydroxylysine, and ornithine can also interfere with the assay.[1]
-
Hydrolysis of TNBS: TNBS can undergo hydrolysis, especially at elevated temperatures, which can affect the accuracy of the results.[5][6]
-
Protein Structure: The accessibility of lysine residues within the protein's three-dimensional structure can influence their reactivity with TNBS.[5][6] Denaturation of the protein may be necessary for complete reaction.
-
Method Comparison: While the TNBS method is rapid and convenient, its accuracy can vary compared to other methods like the 1-fluoro-2,4-dinitrobenzene (B121222) (FDNB) method or biological assays.[10][11]
Conclusion
The TNBS method provides a valuable tool for the routine screening and quantification of available lysine in a variety of protein samples. Its simplicity and speed make it particularly suitable for high-throughput analysis in research and quality control settings. However, researchers should be aware of its limitations and potential interferences to ensure accurate and reliable results. For critical applications, validation against other established methods may be warranted.
References
- 1. Observations on the use of 2,4,6-trinitrobenzenesulphonic acid for the determination of available lysine in animal protein concentrates - Analyst (RSC Publishing) [pubs.rsc.org]
- 2. Observations on the use of 2,4,6-trinitrobenzenesulphonic acid for the determination of available lysine in animal protein concentrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. The quantification of protein amino groups by the trinitrobenzenesulfonic acid method: a reexamination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. On the determination of available lysine in casein and rapeseed protein concentrates using 2,4,6-trinitrobenzenesulphonic acid (TNBS) as a reagent for free epsilon amino group of lysine [periodicos.capes.gov.br]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. academic.oup.com [academic.oup.com]
Application Notes & Protocols: Post-Translational Modification Analysis
Topic: Post-Translational Modification Analysis Using Chemical Labeling: A Detailed Protocol Using Stable Isotope Dimethyl Labeling as a Cost-Effective and Robust Method
Audience: Researchers, scientists, and drug development professionals.
Introduction
Post-translational modifications (PTMs) are crucial for regulating protein function, localization, and interaction with other molecules.[1][2] The study of PTMs is essential for understanding cellular processes in both healthy and diseased states, making it a key area of research in drug discovery and development.[3][4] Mass spectrometry (MS)-based proteomics has become the cornerstone for the comprehensive analysis of PTMs due to its high sensitivity and ability to identify and quantify modifications at the peptide level.[2][5][6]
While a variety of chemical labeling strategies exist for quantitative proteomics, this document focuses on a well-established, cost-effective, and robust method for the analysis of PTMs, particularly those occurring on lysine (B10760008) residues: Stable Isotope Dimethyl Labeling .[7][8] This technique is a powerful tool for comparative quantitative proteomics, allowing for the accurate determination of changes in protein and PTM abundance across different samples.[7]
It is important to note that while the query specified the use of 2,4-dinitrobenzenesulfonic acid (DNBS), a thorough review of the current scientific literature indicates that DNBS is not a standard or widely adopted reagent for the comprehensive analysis of post-translational modifications in proteomics. While related compounds like 2,4,6-trinitrobenzene sulfonate (TNBS) have been used for the derivatization of dipeptides for quantitative analysis[2], established and validated methods like stable isotope dimethyl labeling are recommended for broad PTM analysis.
Principle of Stable Isotope Dimethyl Labeling
Stable isotope dimethyl labeling is a chemical labeling method that introduces a dimethyl group to the primary amines of peptides, namely the N-terminus and the ε-amino group of lysine residues.[7][8] The labeling is achieved through reductive amination. By using isotopically labeled formaldehyde (B43269) and a reducing agent, different mass tags can be introduced into peptides from different samples.
For a duplex experiment, one sample is labeled with "light" formaldehyde (CH₂O), while the other is labeled with "heavy" formaldehyde (¹³CD₂O). This results in a mass difference of 4 Da for each labeled amine. When the samples are mixed and analyzed by mass spectrometry, the peptides from the two samples appear as pairs of peaks with a specific mass difference, allowing for their relative quantification.
Key Advantages of Stable Isotope Dimethyl Labeling:
-
Cost-effective: The reagents used are significantly less expensive than many other commercial labeling kits.[8]
-
Robust and Efficient: The labeling reaction is fast and proceeds to completion under mild conditions.
-
Versatile: It can be applied to a wide range of sample types, including cell cultures, tissues, and body fluids.[8]
-
High Specificity: The reaction is specific to primary amines.
Experimental Workflow & Signaling Pathway Visualization
The following diagrams illustrate the general experimental workflow for stable isotope dimethyl labeling and a representative signaling pathway where PTM analysis is critical.
Caption: General workflow for quantitative proteomics using stable isotope dimethyl labeling.
Caption: A simplified kinase signaling cascade highlighting the role of phosphorylation.
Detailed Experimental Protocol: Stable Isotope Dimethyl Labeling
This protocol outlines the steps for a duplex stable isotope dimethyl labeling experiment.
Materials:
-
Protein samples (e.g., cell lysates, tissue homogenates)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Ammonium (B1175870) bicarbonate
-
Formaldehyde (CH₂O), 20% (w/v) aqueous solution
-
Heavy formaldehyde (¹³CD₂O), 20% (w/v) in D₂O
-
Sodium cyanoborohydride (NaBH₃CN)
-
Ammonia (B1221849) solution
-
Formic acid
-
C18 solid-phase extraction (SPE) cartridges
-
Acetonitrile (ACN)
-
Water (LC-MS grade)
Procedure:
-
Protein Extraction, Reduction, and Alkylation:
-
Lyse cells or homogenize tissue in a buffer containing 8 M urea.
-
Determine protein concentration using a standard assay (e.g., BCA).
-
For each sample, take an equal amount of protein (e.g., 100 µg).
-
Reduce disulfide bonds by adding TCEP to a final concentration of 5 mM and incubating at 37°C for 1 hour.
-
Alkylate cysteine residues by adding IAA to a final concentration of 15 mM and incubating in the dark at room temperature for 30 minutes.
-
-
Protein Digestion:
-
Dilute the samples with 50 mM ammonium bicarbonate to reduce the urea concentration to below 2 M.
-
Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.
-
Stop the digestion by adding formic acid to a final concentration of 1%.
-
-
Peptide Desalting:
-
Desalt the peptide samples using C18 SPE cartridges according to the manufacturer's instructions.
-
Elute the peptides and dry them completely using a vacuum centrifuge.
-
-
Stable Isotope Dimethyl Labeling:
-
Reconstitute the dried peptides in 100 µL of 100 mM triethylammonium (B8662869) bicarbonate (TEAB).
-
For the "light" sample: Add 4 µL of 4% (v/v) CH₂O.
-
For the "heavy" sample: Add 4 µL of 4% (v/v) ¹³CD₂O.
-
Vortex briefly and add 4 µL of 600 mM NaBH₃CN to each sample.
-
Incubate at room temperature for 1 hour.
-
Quench the reaction by adding 16 µL of 1% (v/v) ammonia solution.
-
Add 8 µL of formic acid to acidify the samples.
-
-
Sample Mixing and Final Desalting:
-
Combine the "light" and "heavy" labeled samples in a 1:1 ratio.
-
Desalt the mixed sample using a C18 SPE cartridge as described in step 3.
-
Dry the labeled peptides and store them at -80°C until LC-MS/MS analysis.
-
Data Presentation
The following table provides a hypothetical example of quantitative data obtained from a stable isotope dimethyl labeling experiment comparing a treated versus a control sample.
| Protein ID | Gene Name | Peptide Sequence | PTM | Fold Change (Treated/Control) | p-value |
| P04637 | TP53 | K.SQLFTLSPPQA.K | Phosphorylation (S315) | 2.5 | 0.012 |
| Q9Y243 | HDAC1 | K.TAVTHDGSVVE.A | Acetylation (K432) | 0.4 | 0.005 |
| P62993 | UBA52 | K.LTEQEKESTLHLVLR.L | Ubiquitination (K48) | 3.1 | 0.001 |
| P08670 | VIM | K.SLPLPK.T | Unmodified | 1.1 | 0.85 |
Table 1: Example of quantitative PTM data from a stable isotope dimethyl labeling experiment.
Conclusion
Stable isotope dimethyl labeling is a powerful and accessible method for the quantitative analysis of post-translational modifications. Its simplicity, low cost, and high efficiency make it an excellent choice for researchers in academia and industry. By providing robust quantitative data, this technique facilitates a deeper understanding of the role of PTMs in cellular signaling, disease pathogenesis, and as potential targets for therapeutic intervention.
References
- 1. Discovery of lysine post-translational modifications through mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantitative mass spectrometric analysis of dipeptides in protein hydrolysate by a TNBS derivatization-aided standard addition method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. portlandpress.com [portlandpress.com]
- 5. proceedings.neurips.cc [proceedings.neurips.cc]
- 6. d.lib.msu.edu [d.lib.msu.edu]
- 7. Multiplex peptide stable isotope dimethyl labeling for quantitative proteomics | Springer Nature Experiments [experiments.springernature.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Preparation of Dinitrophenylated Antibodies using 2,4-Dinitrobenzenesulfonic acid (DNBS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dinitrophenyl (DNP) is a small organic molecule, known as a hapten, that can elicit a robust immune response when conjugated to a larger carrier molecule like a protein.[1] This property makes it an invaluable tool in immunology and various bioassays. Antibodies can be chemically modified with DNP groups, and these dinitrophenylated antibodies can then be detected with high specificity and affinity by anti-DNP antibodies. This system offers a versatile alternative to the well-established biotin-streptavidin system, particularly in applications where endogenous biotin (B1667282) may cause background interference.[2]
One common method for introducing DNP groups onto proteins is through the use of 2,4-Dinitrobenzenesulfonic acid (DNBS). DNBS reacts specifically with the primary amino groups of lysine (B10760008) residues on the antibody under mild alkaline conditions, forming a stable dinitrophenyl-lysine (B1671559) bond. This document provides detailed protocols for the preparation of dinitrophenylated antibodies using DNBS, along with application notes for their use in immunoassays.
Key Applications of Dinitrophenylated Antibodies:
-
Immunoassay Development: DNP-conjugated antibodies can be used as detection reagents in various immunoassays, including ELISA, Western blotting, and immunohistochemistry.[3]
-
Isotype and Negative Controls: Since DNP is not naturally present in biological systems, anti-DNP antibodies serve as excellent negative or isotype controls in a range of immunological assays.[1][3]
-
Alternative to Biotin-Streptavidin Systems: The DNP/anti-DNP system provides a powerful alternative to biotin-streptavidin detection, avoiding issues with endogenous biotin.[4]
-
Detection of Oxidative Stress: Dinitrophenylhydrazine (DNPH), a related compound, is used to derivatize protein carbonyls, a marker of oxidative stress. While this protocol focuses on DNBS for antibody labeling, the principle of anti-DNP antibody detection is central to assays for protein carbonylation.[5]
Experimental Protocols
Protocol 1: Preparation of Dinitrophenylated Antibodies using DNBS
This protocol describes the covalent conjugation of 2,4-Dinitrobenzenesulfonic acid (DNBS) to primary amines on an antibody.
Materials:
-
Antibody to be labeled (e.g., IgG) at a concentration of 1-10 mg/mL in a buffer free of primary amines (e.g., Phosphate Buffered Saline, pH 7.4).
-
2,4-Dinitrobenzenesulfonic acid sodium salt (DNBS)
-
Conjugation Buffer: 0.1 M Sodium Bicarbonate buffer, pH 8.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting column (e.g., Sephadex G-25)
-
Phosphate Buffered Saline (PBS), pH 7.4
Procedure:
-
Antibody Preparation:
-
If the antibody solution contains primary amines (e.g., Tris buffer) or stabilizers like BSA, it must be purified. This can be achieved by dialysis against PBS or by using an antibody purification kit.
-
Adjust the antibody concentration to 2-5 mg/mL in the Conjugation Buffer.
-
-
DNBS Solution Preparation:
-
Immediately before use, prepare a stock solution of DNBS in the Conjugation Buffer. A typical starting concentration is 10 mg/mL.
-
-
Conjugation Reaction:
-
The optimal molar ratio of DNBS to antibody should be determined empirically. A starting point is a 20 to 40-fold molar excess of DNBS to the antibody. Refer to Table 1 for guidance.
-
Slowly add the calculated volume of the DNBS solution to the antibody solution while gently vortexing.
-
Incubate the reaction mixture for 1-2 hours at room temperature with gentle stirring.
-
-
Quenching the Reaction:
-
To stop the reaction, add the Quenching Buffer to a final concentration of 50 mM.
-
Incubate for 30 minutes at room temperature.
-
-
Purification of the DNP-conjugated Antibody:
-
Remove unconjugated DNBS and other small molecules by passing the reaction mixture through a desalting column equilibrated with PBS.
-
Collect the protein-containing fractions. The yellow color of the DNP group can help in visually tracking the conjugated antibody.
-
-
Characterization and Storage:
-
Determine the protein concentration and the degree of substitution (see Protocol 2).
-
Store the purified DNP-conjugated antibody at 4°C for short-term use or at -20°C in aliquots for long-term storage.
-
Protocol 2: Quantification of Dinitrophenyl Groups
The degree of dinitrophenylation (degree of substitution, DOS) can be determined spectrophotometrically.
Procedure:
-
Measure the absorbance of the purified DNP-conjugated antibody solution at 280 nm (A280) and 360 nm (A360) using a spectrophotometer.
-
Calculate the concentration of the antibody using the following formula:
Antibody Concentration (mg/mL) = [A280 - (A360 x 0.32)] / 1.4
Where 1.4 is the extinction coefficient of a typical IgG at 280 nm, and 0.32 is a correction factor for the absorbance of the DNP group at 280 nm.
-
Calculate the Degree of Substitution (DOS) using the following formula:
DOS = (A360 x Molar Mass of Antibody) / (Antibody Concentration (mg/mL) x 17,400)
Where 17,400 M⁻¹cm⁻¹ is the molar extinction coefficient of DNP at 360 nm, and the molar mass of IgG is ~150,000 g/mol .[6]
Quantitative Data Summary
The efficiency of the dinitrophenylation reaction is influenced by several factors, primarily the molar ratio of DNBS to the antibody. The following table provides a guideline for optimizing this ratio to achieve a desired degree of substitution.
| Molar Ratio (DNBS:Antibody) | Expected Degree of Substitution (DNP groups/antibody) | Notes |
| 10:1 | 2 - 4 | Low degree of labeling, may be suitable for applications where minimal modification is desired. |
| 20:1 | 4 - 8 | Moderate degree of labeling, a good starting point for most applications. |
| 40:1 | 8 - 12 | High degree of labeling, may increase signal but could also affect antibody affinity. |
| >60:1 | >12 | Very high degree of labeling, increased risk of antibody precipitation and loss of function. |
Table 1: Guideline for optimizing the DNBS to antibody molar ratio for dinitrophenylation.
Experimental Workflow and Signaling Pathway Diagrams
Caption: Workflow for the preparation of dinitrophenylated antibodies using DNBS.
References
- 1. researchgate.net [researchgate.net]
- 2. Efficient Small-Scale Conjugation of DNA to Primary Antibodies for Multiplexed Cellular Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preparation and identification of anti-2, 4-dinitrophenyl monoclonal antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. aboligo.com [aboligo.com]
- 6. creative-diagnostics.com [creative-diagnostics.com]
Application Notes and Protocols for Induction of Chronic Colitis in Mice Using Dinitrobenzene Sulfonic Acid (DNBS)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for inducing chronic colitis in mice using dinitrobenzene sulfonic acid (DNBS). This model is a valuable tool for studying the pathogenesis of inflammatory bowel disease (IBD), particularly aspects resembling Crohn's disease, and for the preclinical evaluation of potential therapeutics.
Introduction
The DNBS-induced colitis model is a widely used, inexpensive, and reproducible method for studying intestinal inflammation.[1][2] Intrarectal administration of DNBS, a haptenating agent, in ethanol (B145695) leads to a T-cell-mediated immune response characterized by transmural inflammation, ulceration, and granulocyte infiltration, mimicking key features of human Crohn's disease.[2][3][4] The initial ethanol administration compromises the mucosal barrier, allowing DNBS to penetrate the bowel wall and trigger an inflammatory cascade.[4] This model is particularly useful for investigating mechanisms of intestinal injury and repair, the role of the enteric nervous system, and the impact of various factors like diet and stress on IBD pathogenesis.[2]
Key Features of the DNBS Model:
-
Resemblance to Crohn's Disease: Induces a Th1-dominant immune response and transmural inflammation.[2]
-
Reproducibility: The model is known for its consistent and reproducible results.[1]
-
Versatility: Can be adapted to induce both acute and chronic inflammation.[5][6]
-
Cost-Effective: It is a less expensive alternative to some other chemically induced colitis models, such as the dextran (B179266) sulfate (B86663) sodium (DSS) model.[1][2]
Experimental Protocols
Materials and Reagents
-
This compound (DNBS) (Sigma-Aldrich)
-
Ethanol (30-50%)
-
Phosphate-buffered saline (PBS)
-
Anesthetics (e.g., isoflurane (B1672236), ketamine/xylazine cocktail)
-
1 ml syringes
-
Catheters (e.g., 3-4 cm long, polyethylene (B3416737) 50 or similar)[1]
-
Lubricant (e.g., KY Jelly)
-
5% glucose or 8% sucrose (B13894) in 0.2% saline for post-administration hydration[1][7]
Protocol for Induction of Chronic Colitis
This protocol is adapted from methodologies described in several studies to establish a chronic, relapsing model of colitis.[5][6]
-
Animal Preparation:
-
Use appropriate mouse strains such as C57BL/6 or outbred strains like CD-1.[2][5]
-
Allow mice to acclimate for at least one week before the experiment.
-
Fast mice overnight before DNBS administration, providing them with 5% glucose in their drinking water to prevent dehydration.[7] Record the pre-fasting body weight.
-
On the day of administration, weigh the mice again. Exclude any animal that has lost more than 10% of its pre-fasting body weight.[7][8]
-
-
DNBS Solution Preparation:
-
Caution: DNBS is a hazardous substance. Always wear appropriate personal protective equipment (gloves, goggles, lab coat) and work in a fume hood.[1]
-
Prepare the DNBS solution by dissolving it in 30-50% ethanol. A commonly used concentration for inducing chronic colitis is 2-6 mg of DNBS in 100 µl of ethanol solution per mouse.[2] The optimal dose may need to be determined empirically for each specific mouse strain and laboratory condition.[1]
-
-
Intrarectal Administration:
-
Anesthetize the mouse using a suitable anesthetic (e.g., isoflurane inhalation or intraperitoneal injection of ketamine/xylazine).[6][7]
-
Gently insert a lubricated catheter into the rectum to a depth of approximately 3-4 cm.[1][7] Take care to avoid perforation of the colon wall.[7]
-
Slowly instill 100 µl of the DNBS solution into the colon as the catheter is being withdrawn to ensure even distribution.[7][8]
-
Hold the mouse in a head-down vertical position for 30-90 seconds to prevent leakage of the DNBS solution.[1][7]
-
For the control group, administer the same volume of 30-50% ethanol without DNBS.
-
-
Chronic Colitis Induction and Reactivation:
-
The initial DNBS administration induces an acute inflammatory phase, typically lasting for the first 3-5 days, characterized by significant weight loss.[5][6]
-
Allow the mice to recover for a period of 18-21 days. During this time, monitor their body weight and overall health. Provide supportive care, such as hydration with sucrose or glucose solutions, especially during the first week.[1]
-
To induce a chronic, relapsing colitis, a second dose of DNBS is administered at day 21.[5][6] This reactivation of inflammation mimics the relapsing-remitting nature of human IBD.
-
The total duration of the protocol is typically 24 days, with euthanasia and tissue collection occurring 3 days after the second DNBS administration.[5][6]
-
-
Assessment of Colitis Severity:
-
Body Weight Loss: Monitor and record the body weight of each mouse daily.
-
Macroscopic Scoring: After euthanasia, dissect the colon and score for visible signs of inflammation, such as hyperemia, ulceration, and bowel wall thickening.
-
Histological Analysis: Collect colon tissue sections, fix them in 10% neutral buffered formalin, and process for hematoxylin (B73222) and eosin (B541160) (H&E) staining.[1] Histological scoring should assess for epithelial injury, crypt damage, and inflammatory cell infiltration.[1]
-
Myeloperoxidase (MPO) Activity: MPO is an enzyme abundant in neutrophils, and its activity in colon homogenates can be measured as a quantitative marker of neutrophil infiltration.[2][5]
-
Cytokine Profiling: Measure the levels of pro-inflammatory (e.g., TNF-α, IL-6, IL-17) and anti-inflammatory (e.g., IL-10) cytokines in colon tissue homogenates or serum using methods like ELISA or multiplex assays.[5]
-
Data Presentation
Table 1: Typical DNBS Dosing and Administration Parameters for Chronic Colitis Induction in Mice
| Parameter | Value | Reference |
| Mouse Strain | CD-1, C57BL/6 | [2][5] |
| DNBS Dose | 2-6 mg/mouse | [2] |
| Vehicle | 30-50% Ethanol | [2][7][9] |
| Administration Volume | 100 µl | [1][2] |
| Catheter Insertion Depth | 3-4 cm | [1] |
| Induction Schedule | Day 0: First DNBS dose | [5][6] |
| Day 21: Second DNBS dose | [5][6] | |
| Experiment Duration | 24 days | [5][6] |
Table 2: Key Quantitative Readouts for Assessing Colitis Severity
| Parameter | Typical Observation in DNBS-Treated Mice | Reference |
| Body Weight | Significant loss following each DNBS administration | [5][9] |
| Colon Length | Shortening of the colon | [9] |
| Macroscopic Score | Increased score (ulceration, thickening) | [5] |
| Histological Score | Increased score (epithelial damage, cell infiltration) | [1][5] |
| MPO Activity | Significantly increased | [2][5] |
| Pro-inflammatory Cytokines (TNF-α, IL-6, IL-17A) | Upregulated in colon tissue and/or serum | [5] |
| Anti-inflammatory Cytokines (IL-10, IL-4) | Modulation observed (can be increased as a compensatory response) | [5][10] |
Signaling Pathways and Visualizations
DNBS-induced colitis involves the activation of several key inflammatory signaling pathways. The initial tissue damage and the subsequent immune response lead to the activation of transcription factors like NF-κB, which drives the expression of numerous pro-inflammatory genes.
NF-κB Signaling Pathway in DNBS-Induced Colitis
The NF-κB pathway is a central regulator of inflammation. In the context of DNBS-induced colitis, tissue damage and inflammatory stimuli lead to the activation of the IKK complex, which then phosphorylates IκBα. This phosphorylation targets IκBα for degradation, allowing the NF-κB dimers (p50/RelA) to translocate to the nucleus and induce the transcription of pro-inflammatory cytokines, chemokines, and adhesion molecules.[10][11]
References
- 1. jove.com [jove.com]
- 2. DNBS/TNBS Colitis Models: Providing Insights Into Inflammatory Bowel Disease and Effects of Dietary Fat - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TNBS/DNBS induced Colitis Modeling & Pharmacodynamics Service - Creative Biolabs [creative-biolabs.com]
- 4. irjournal.org [irjournal.org]
- 5. A Versatile New Model of Chemically Induced Chronic Colitis Using an Outbred Murine Strain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | A Versatile New Model of Chemically Induced Chronic Colitis Using an Outbred Murine Strain [frontiersin.org]
- 7. Mouse model of post-colitis (DNBS) chronic visceral hypersensitivity. [protocols.io]
- 8. Mouse model of post-colitis (DNBS) chronic visceral hypersensitivity. protocol v1 [protocols.io]
- 9. New Insights into the Mechanism of Ulva pertusa on Colitis in Mice: Modulation of the Pain and Immune System - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing DNBS Concentration for Colitis Induction in Rats
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the induction of colitis in rats using 2,4-Dinitrobenzenesulfonic acid (DNBS).
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration of DNBS for inducing colitis in rats?
A1: The generally recommended starting range for DNBS concentration in rats is 15-30 mg dissolved in 250 µl of 50% ethanol (B145695).[1][2] However, it is crucial to optimize the exact concentration at each research facility, as the optimal dose can vary.[1][2] Factors such as the rat strain, diet, and gut microbiota can influence susceptibility to DNBS.[1][2]
Q2: Why is ethanol used as a vehicle for DNBS administration?
A2: Ethanol is a prerequisite for this model as it breaks down the colonic mucosal barrier.[1] This disruption allows the DNBS, a haptenating agent, to penetrate the lamina propria and haptenize colonic and microbial proteins, making them immunogenic and triggering an inflammatory response.[1][3][4]
Q3: What are the expected clinical signs of successful colitis induction?
A3: Successful induction of DNBS colitis typically results in transient weight loss, diarrhea (which may be bloody), and thickening of the intestinal wall.[1] These symptoms can vary in severity depending on the DNBS dose, rat strain, and other experimental factors.[1]
Q4: How can I minimize animal mortality during the experiment?
A4: High mortality can be a concern, particularly with higher DNBS concentrations.[5] To minimize this, start with a lower dose within the recommended range and carefully optimize it for your specific laboratory conditions.[1] Providing post-administration care, such as subcutaneous injection of normal saline (5% of body weight) and offering 8% sucrose (B13894) in 0.2% saline as drinking water, can help prevent dehydration and reduce mortality.[1][6][7] Daily monitoring for significant weight loss and signs of distress is critical.[1][2]
Q5: What is the typical timeline for the development of colitis after DNBS administration?
A5: Significant weight loss is often observed within 48 to 72 hours after DNBS administration.[1][7] The peak of acute inflammation and symptoms usually occurs within this period. Weight gain may resume after 72 hours as the inflammation begins to resolve in acute models.[1][7]
Troubleshooting Guide
Problem: High variability in colitis severity between animals in the same group.
-
Possible Cause: Inconsistent administration technique.
-
Solution: Ensure the catheter is inserted to a consistent depth (approximately 8 cm from the anus for rats) to deliver the DNBS to the same colonic region each time.[6] Administer the solution slowly to prevent leakage. After injection, hold the rat in a head-down (Trendelenburg) position for at least 90 seconds to ensure the solution is retained.[1][6][7]
-
-
Possible Cause: Differences in gut microbiota.
-
Possible Cause: Animal strain susceptibility.
Problem: No significant signs of colitis are observed.
-
Possible Cause: DNBS concentration is too low.
-
Solution: Gradually increase the DNBS concentration in pilot experiments. It is essential to find the optimal dose that induces reproducible colitis without causing excessive mortality.[1]
-
-
Possible Cause: Improper preparation or storage of DNBS solution.
-
Possible Cause: Ineffective breakdown of the mucosal barrier.
Problem: Excessive mortality rate.
-
Possible Cause: DNBS concentration is too high.
-
Solution: Reduce the DNBS dose. A dose that is too high can lead to severe, systemic inflammation and high mortality.[5]
-
-
Possible Cause: Dehydration.
Data Presentation
Table 1: Recommended DNBS Dosing for Rats
| Parameter | Recommendation | Source(s) |
| DNBS Dose | 15 - 30 mg | [1][2] |
| Vehicle | 50% Ethanol | [1][2] |
| Administration Volume | 250 µl | [1][2] |
| Rat Strain | Male Sprague-Dawley (commonly used) | [1][2] |
Table 2: Example of Expected Outcomes from DNBS-Induced Colitis in Rats
| Parameter | Observation | Time Point | Source(s) |
| Weight Loss | Significant loss observed | 48 - 72 hours post-induction | [1][7] |
| Histological Changes | Focal ulceration, crypt destruction, inflammatory cell infiltration | 5 days post-induction | [1] |
| Myeloperoxidase (MPO) Activity | Significantly increased | 5 days post-induction | [1] |
Experimental Protocols
Protocol: Induction of DNBS Colitis in Rats
-
Animal Preparation:
-
DNBS Solution Preparation:
-
Intrarectal Administration:
-
Post-Administration Care:
-
Immediately after instillation, hold the rat in a head-down (Trendelenburg) position for 90 seconds to prevent leakage of the solution.[1][6][7]
-
To prevent dehydration, administer subcutaneous normal saline (5% of body weight) and provide drinking water containing 8% sucrose in 0.2% saline for the first week.[1][6][7]
-
Monitor the animals daily for weight loss, stool consistency, and signs of distress.[1][2]
-
Protocol: Assessment of Colitis Severity - Myeloperoxidase (MPO) Assay
-
Tissue Collection:
-
Homogenization:
-
Homogenize the tissue sample in MPO homogenization buffer (0.5% hexadecyltrimethylammonium bromide in 50 mM potassium phosphate (B84403) buffer, pH 6.0) at a concentration of 50 mg tissue per 1 ml of buffer.[1]
-
-
Centrifugation:
-
MPO Activity Measurement:
-
Mix 100 µl of the resulting supernatant with 2.9 ml of 50 mM phosphate buffer (pH 6.0) containing 0.167 mg/ml o-dianisidinedihydrochloride and 0.0005% hydrogen peroxide.[1]
-
Measure the change in absorbance at 460 nm using a spectrophotometer to determine MPO activity.
-
Visualizations
Caption: Experimental workflow for DNBS-induced colitis in rats.
Caption: Troubleshooting guide for common issues in DNBS colitis induction.
References
- 1. DNBS/TNBS Colitis Models: Providing Insights Into Inflammatory Bowel Disease and Effects of Dietary Fat - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DNBS/TNBS Colitis Models: Providing Insights Into Inflammatory Bowel Disease and Effects of Dietary Fat [jove.com]
- 3. Animal models of inflammatory bowel disease: novel experiments for revealing pathogenesis of colitis, fibrosis, and colitis-associated colon cancer [irjournal.org]
- 4. Animal models of inflammatory bowel disease: novel experiments for revealing pathogenesis of colitis, fibrosis, and colitis-associated colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Calpain inhibitor I and colonic inflammation induced by DNBS in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Video: DNBS/TNBS Colitis Models: Providing Insights Into Inflammatory Bowel Disease and Effects of Dietary Fat [jove.com]
- 8. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
"troubleshooting TNBS assay for amino group quantification"
Welcome to the technical support center for the 2,4,6-Trinitrobenzenesulfonic acid (TNBS) assay for amino group quantification. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting their experiments and answering frequently asked questions.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the TNBS assay in a question-and-answer format.
| Problem | Potential Cause | Suggested Solution |
| High Background Absorbance | 1. Hydrolysis of TNBS: TNBS can hydrolyze to form picric acid, which also absorbs light in the same region as the TNBS-amine adduct, leading to increased background.[1][2] 2. Contamination: Contamination of reagents or samples with primary amines (e.g., from dust, glassware, or other laboratory chemicals) can lead to a high background signal. 3. Reaction with Buffer Components: Buffers containing primary amines, such as Tris or glycine (B1666218), will react with TNBS.[3] | 1. Prepare TNBS solution fresh: Always prepare the TNBS working solution immediately before use.[3] 2. Use high-purity reagents and clean equipment: Ensure all glassware is thoroughly cleaned and rinsed with amine-free water. Use high-purity water and reagents for all solutions. 3. Use a non-amine containing buffer: Switch to a buffer that does not contain primary amines, such as sodium bicarbonate or sodium borate (B1201080).[3] |
| Low Sensitivity/Poor Signal | 1. Suboptimal pH: The reaction between TNBS and primary amines is pH-dependent, with lower pH values reducing the reaction rate.[1][4] The optimal pH is generally around 8.5-10.[1] 2. Insufficient Incubation Time or Temperature: The reaction may not have gone to completion.[5] 3. Low Concentration of Amino Groups: The sample may have a very low concentration of primary amines. | 1. Optimize buffer pH: Ensure the reaction buffer pH is within the optimal range of 8.5 to 10.[1] 2. Increase incubation time or temperature: While heating can accelerate the reaction, it can also increase TNBS hydrolysis.[1] A common incubation condition is 37°C for 2 hours.[3][6] 3. Concentrate the sample: If possible, concentrate your sample to increase the number of amino groups in the assay. |
| High Variability Between Replicates | 1. Inaccurate Pipetting: Small volumes of reagents are often used, and any inaccuracies in pipetting can lead to significant variability. 2. Inconsistent Incubation Times: Variations in the incubation time between samples can affect the extent of the reaction. 3. Temperature Fluctuations: Inconsistent temperatures across samples during incubation can lead to different reaction rates. | 1. Use calibrated pipettes: Ensure all pipettes are properly calibrated and use appropriate pipetting techniques. 2. Standardize incubation times: Start the reaction for all samples at the same time or in a consistent, timed manner. 3. Use a temperature-controlled incubator: Ensure a stable and uniform temperature for all samples during incubation. |
| Protein Precipitation During Assay | 1. Change in Buffer Conditions: The addition of reagents can alter the ionic strength or pH of the sample, leading to protein precipitation.[7] 2. High Protein Concentration: Highly concentrated protein samples may be more prone to precipitation.[8] | 1. Optimize buffer composition: Experiment with different buffer components or salt concentrations to maintain protein solubility.[7][8] 2. Adjust protein concentration: Dilute the protein sample to a concentration known to be soluble under the assay conditions.[8] You can also perform a buffer exchange into the reaction buffer via dialysis. |
| Non-linear Standard Curve | 1. Incorrect Standard Concentrations: Errors in the preparation of the standard solutions. 2. Reagent Limitation: At high concentrations of the standard, the TNBS reagent may become the limiting factor. 3. Spectrophotometer Limitations: The absorbance values may be outside the linear range of the spectrophotometer. | 1. Carefully prepare standards: Double-check calculations and dilutions for the standard curve. 2. Adjust the range of the standard curve: Prepare standards within a narrower, more relevant concentration range. 3. Dilute samples: If absorbance values are too high, dilute the samples and re-read. |
Frequently Asked Questions (FAQs)
Q1: What is the underlying principle of the TNBS assay?
The TNBS assay is based on the reaction of 2,4,6-trinitrobenzenesulfonic acid with the primary amino groups of proteins, peptides, or amino acids.[3] This reaction, which occurs under alkaline conditions, forms a water-soluble, yellow-colored derivative (trinitrophenyl-amine) that can be quantified by measuring its absorbance at a specific wavelength, typically around 335-345 nm or 420 nm.[1][3]
Q2: Which buffer should I use for the TNBS assay?
It is crucial to use a buffer that does not contain any primary amines, as these will react with TNBS and cause a high background signal.[3] Recommended buffers include 0.1 M sodium bicarbonate (pH 8.5) or 0.1 M sodium borate buffer.[3] Buffers such as Tris and glycine must be avoided.[3]
Q3: What should I use as a standard for the quantification of amino groups?
The choice of standard depends on the nature of your sample. For proteins, a well-characterized protein with a known number of accessible amino groups, such as bovine serum albumin (BSA), can be used.[9] For peptides or free amino acids, a specific amino acid like glycine or leucine (B10760876) is often used to generate a standard curve.[6] It is important that the standard is treated in the same manner as the samples.[3]
Q4: At what wavelength should I measure the absorbance?
The optimal wavelength for measuring the absorbance of the TNBS-amine adduct can vary slightly depending on the specific protocol and the resulting product. Commonly used wavelengths include 335 nm, 340 nm, and 420 nm.[1][3] The choice between 340 nm and 420 nm has been discussed, with 420 nm suggested to be optimal as it corresponds to the Mesenheimer pi-complex, an intermediate in the reaction.[1][2] It is recommended to perform a wavelength scan to determine the absorbance maximum for your specific experimental conditions.
Q5: How do I calculate the number of free amino groups in my sample?
To quantify the number of free amino groups, you first need to generate a standard curve by plotting the absorbance values of your standards against their known concentrations. Then, you can determine the concentration of amino groups in your unknown sample by interpolating its absorbance value on the standard curve.[10] The number of amino groups per molecule of protein can then be calculated based on the molar concentration of the protein in the sample.
Experimental Protocols
Detailed Protocol for TNBS Assay
This protocol provides a general procedure for the quantification of primary amino groups. Optimization may be required for specific applications.
Materials:
-
Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.5.
-
TNBS Reagent: 0.01% (w/v) TNBS in Reaction Buffer. Prepare this solution fresh before each use.[3]
-
Sample: Protein (20-200 µg/mL) or amino acid/peptide (2-20 µg/mL) dissolved in Reaction Buffer.
-
Standard: A suitable standard (e.g., glycine, leucine, or BSA) at various concentrations in Reaction Buffer.
-
Quenching Solution (optional): 10% Sodium Dodecyl Sulfate (SDS).
-
Stopping Solution (optional): 1 N HCl.
Procedure:
-
Sample and Standard Preparation:
-
Prepare a series of standard solutions of a known primary amine (e.g., glycine) in the Reaction Buffer.
-
Dissolve or dilute your samples to an appropriate concentration in the Reaction Buffer. If your sample is in a different buffer, perform a buffer exchange into the Reaction Buffer using dialysis or a desalting column.
-
-
Reaction Setup:
-
In a microcentrifuge tube or a 96-well plate, add 500 µL of your sample or standard.
-
Add 250 µL of the freshly prepared 0.01% TNBS solution to each tube/well.
-
Mix the contents thoroughly by vortexing or pipetting.
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for 2 hours in the dark.[3]
-
-
Stopping the Reaction (Optional but Recommended):
-
To stop the reaction and stabilize the color, add 250 µL of 10% SDS and 125 µL of 1 N HCl to each tube/well.[3] Mix well.
-
-
Absorbance Measurement:
-
Data Analysis:
-
Subtract the absorbance of the blank from all sample and standard readings.
-
Create a standard curve by plotting the absorbance values of the standards against their known concentrations.
-
Determine the concentration of amino groups in your samples by interpolating their absorbance values on the standard curve.
-
Visualizations
Caption: Experimental workflow for the TNBS assay.
References
- 1. The quantification of protein amino groups by the trinitrobenzenesulfonic acid method: a reexamination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Conjugation of Synthetic Peptides with 2,4,6-trinitrobenzenesulfonic acid (TNBS) [protocols.io]
- 7. biology.stackexchange.com [biology.stackexchange.com]
- 8. researchgate.net [researchgate.net]
- 9. Estimation of Amino Groups Using TNBS - Hancock Lab [cmdr.ubc.ca]
- 10. chegg.com [chegg.com]
"common side reactions in dinitrobenzene synthesis"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of dinitrobenzene.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products in the synthesis of m-dinitrobenzene from nitrobenzene (B124822)?
The most common side products are the ortho (1,2-dinitrobenzene) and para (1,4-dinitrobenzene) isomers. During the electrophilic nitration of nitrobenzene, the nitro group is a meta-director, leading predominantly to the formation of the meta-isomer. However, small quantities of the ortho and para isomers are also inevitably formed.[1] In some industrial processes, these byproducts can constitute up to 15% of the product mixture.[2][3]
Q2: What other side reactions can occur during dinitrobenzene synthesis?
Besides the formation of ortho and para isomers, other potential side reactions include:
-
Formation of Nitrophenols: This is thought to occur through the oxidation of the benzene (B151609) ring to phenol, which is then nitrated.[4] The presence of excess nitric acid and higher temperatures can promote this side reaction.
-
Polynitration: Further nitration of dinitrobenzene can lead to the formation of trinitrobenzene. However, the existing nitro groups are strongly deactivating, making the introduction of a third nitro group difficult under standard conditions.[5][6]
Q3: How does reaction temperature affect the formation of side products?
Temperature plays a crucial role in the selectivity of the dinitration of nitrobenzene. Higher reaction temperatures tend to increase the formation of unwanted side products, including the ortho and para isomers, as well as nitrophenols.[7] For the synthesis of m-dinitrobenzene, it is generally recommended to maintain a controlled temperature to minimize the formation of these impurities.
Q4: How can I purify the crude dinitrobenzene product to remove side isomers?
A common and effective method for removing ortho and para-dinitrobenzene isomers is to wash the crude product with a sodium sulfite (B76179) solution. The ortho and para isomers react with sodium sulfite to form water-soluble sulfonates, which can then be washed away, leaving the desired m-dinitrobenzene.[8] Recrystallization from a suitable solvent, such as ethanol (B145695), is also a standard procedure to obtain a purer product.[9]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low yield of m-dinitrobenzene | Incomplete reaction. | Ensure the reaction is carried out for the recommended duration and at the appropriate temperature. Confirm the quality and concentration of the nitric and sulfuric acids. |
| Loss of product during workup. | Be careful during the washing and recrystallization steps. Minimize the amount of solvent used for recrystallization to avoid dissolving a significant portion of the product.[9] | |
| Product is off-color (e.g., dark yellow or brown) | Presence of nitrophenols or other colored impurities. | Wash the crude product thoroughly with a dilute sodium hydroxide (B78521) solution to remove acidic impurities like nitrophenols, followed by washing with water. |
| Reaction temperature was too high. | Carefully monitor and control the reaction temperature throughout the addition of the nitrating mixture and the subsequent heating period. | |
| Melting point of the final product is low and/or has a wide range | Presence of ortho and para isomers. | Purify the product by washing with a sodium sulfite solution followed by recrystallization from ethanol. |
| Formation of an unexpected solid during the reaction | Precipitation of the product or a side product. | This can sometimes occur if the concentration of reactants is too high or the temperature is not well-controlled. Ensure proper stirring to maintain a homogeneous reaction mixture. |
Quantitative Data on Side Product Formation
The following table summarizes the typical isomer distribution in the dinitration of nitrobenzene under controlled laboratory conditions.
| Product | Typical Yield (%) |
| m-Dinitrobenzene | ~93%[1] |
| o-Dinitrobenzene | ~6%[1] |
| p-Dinitrobenzene | ~1%[1] |
Note: The exact distribution can vary depending on specific reaction conditions such as temperature, reaction time, and the composition of the nitrating mixture. In some industrial settings, the total percentage of byproducts, including ortho and para isomers, can be around 15%.[2][3]
Experimental Protocol: Synthesis and Purification of m-Dinitrobenzene
This protocol is a general guideline for the synthesis of m-dinitrobenzene, with a focus on minimizing side reactions.
Materials:
-
Nitrobenzene
-
Concentrated Nitric Acid (HNO₃)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium Sulfite (Na₂SO₃)
-
Ethanol
-
Ice
Procedure:
-
Preparation of the Nitrating Mixture: In a flask, carefully add concentrated nitric acid to an equal volume of concentrated sulfuric acid. Cool the mixture in an ice bath.
-
Nitration Reaction: Slowly add nitrobenzene dropwise to the cold nitrating mixture while stirring continuously. Maintain the temperature of the reaction mixture below 10°C during the addition. After the addition is complete, allow the mixture to slowly warm to room temperature and then heat it gently (e.g., in a water bath at 60-70°C) for a specified time (e.g., 1-2 hours) to ensure the completion of the reaction.[9]
-
Isolation of the Crude Product: Pour the reaction mixture slowly onto crushed ice with constant stirring. The crude dinitrobenzene will precipitate as a yellowish solid. Filter the solid under suction and wash it thoroughly with cold water to remove the excess acid.
-
Purification:
-
Sodium Sulfite Wash: Make a slurry of the crude product in water and add a solution of sodium sulfite. Heat the mixture gently (e.g., to 50-60°C) and stir for about 30 minutes. This will convert the ortho and para isomers into soluble sulfonates.[8]
-
Filtration and Washing: Filter the solid m-dinitrobenzene and wash it with hot water, followed by cold water.
-
Recrystallization: Recrystallize the purified solid from ethanol to obtain pale yellow crystals of m-dinitrobenzene.[9]
-
-
Drying: Dry the final product in a desiccator or a low-temperature oven.
Visualizations
Caption: Main and side reaction pathways in dinitrobenzene synthesis.
Caption: Troubleshooting workflow for dinitrobenzene synthesis issues.
References
- 1. 1,3-Dinitrobenzene - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Nitration of Benzene - Chemistry Steps [chemistrysteps.com]
- 7. quora.com [quora.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Improving Reproducibility of DNBS-Induced Experimental Colitis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals enhance the reproducibility and reliability of the dinitrobenzene sulfonic acid (DNBS)-induced colitis model.
Troubleshooting Guide
This section addresses common problems encountered during the induction and assessment of DNBS colitis, offering potential causes and solutions in a direct question-and-answer format.
| Problem / Question | Potential Cause(s) | Recommended Solution(s) |
| High mortality rate after DNBS administration. | 1. DNBS dose is too high for the specific mouse strain, age, or sex.[1] 2. Dehydration following the procedure.[2][3] 3. Improper administration technique causing colon perforation.[4] 4. Excessive anesthesia. | 1. Optimize the DNBS dose. Start with a lower dose (e.g., 1.5-2.5 mg per mouse) and titrate up to achieve the desired level of inflammation without excessive mortality.[1] 2. Administer subcutaneous injections of 1 ml saline solution (0.9% NaCl) to prevent dehydration, especially during the first 3 days post-induction.[1][2] Providing 8% sucrose (B13894) in 0.2% saline in the drinking water for the first week can also help.[2][3] 3. Ensure the cannula is well-lubricated and inserted slowly and carefully to a depth of about 3-4 cm.[3][4] If resistance is met, do not force the cannula.[4] 4. Monitor anesthesia depth closely; the absence of a pedal reflex indicates sufficient anesthesia.[4] Use a consistent and appropriate level of anesthesia (e.g., isoflurane).[4] |
| High variability in colitis severity between animals in the same group. | 1. Inconsistent DNBS administration technique (e.g., leakage of DNBS solution).[2] 2. Variation in animal genetics, even within the same strain from different suppliers.[2] 3. Differences in gut microbiota composition among animals.[2] 4. Inconsistent fasting period leading to residual feces in the colon.[4] | 1. After injecting the DNBS solution, hold the animal in a head-down vertical position for 30-90 seconds to prevent leakage and ensure uniform distribution.[2][3][4] 2. Source animals from a single, reliable supplier for each study.[2] Using an outbred strain like CD-1 can model genetic variability if that is a study goal, but requires larger group sizes.[1] 3. Acclimatize animals to the facility for at least one week before the experiment to normalize their gut microbiota to the new environment.[5] 4. Ensure a consistent overnight fasting period with access to 5% glucose water to clear the colon.[4] |
| Failure to induce significant colitis (low disease activity scores). | 1. DNBS dose is too low.[1] 2. The ethanol (B145695) concentration is too low to break the mucosal barrier effectively.[1][2] 3. The mouse strain is resistant to DNBS-induced colitis.[6][7] 4. Improper rectal administration, with the solution not reaching the distal colon. | 1. Increase the DNBS dose in a stepwise manner. The dose-dependent nature of this model allows for modulation of colitis severity.[1] 2. Ensure the DNBS is dissolved in an appropriate concentration of ethanol (typically 30-50%).[1][2][8] The ethanol is crucial for breaking the mucosal barrier to allow DNBS to penetrate.[1][2] 3. Use a susceptible mouse strain. BALB/c and SJL/J mice are known to be more susceptible to TNBS/DNBS-induced colitis than C57BL/6 mice.[6][9] 4. Verify the insertion depth of the cannula is approximately 3-4 cm to target the distal colon.[3] |
| Inconsistent histological scores. | 1. Subjectivity in scoring. 2. Analysis of different or inconsistent regions of the colon. 3. Improper tissue fixation and processing. | 1. Use a standardized, validated histological scoring system (see table below).[2][10] Scoring should be performed by at least two independent observers who are blinded to the experimental groups.[2] 2. Consistently sample the same region of the distal colon, typically 2-3 cm from the anus where damage is maximal.[3] 3. Fix tissue in 10% neutral buffered formalin immediately after collection and follow standard paraffin-embedding and H&E staining protocols.[3] |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of DNBS-induced colitis? A1: DNBS (this compound) is a haptenating agent. It is administered intrarectally with ethanol, which serves to break the mucosal barrier of the colon.[1][2] Once it penetrates the tissue, DNBS binds to colonic proteins, making them immunogenic to the host's immune system.[1] This triggers a T-cell mediated immune response, predominantly a Th1-type response, leading to transmural inflammation that resembles Crohn's disease in humans.[2][6]
Q2: Which mouse strain is best for the DNBS colitis model? A2: The choice of mouse strain can significantly impact the development and characteristics of colitis. BALB/c and SJL/J mice are generally considered susceptible strains, while C57BL/6 mice are more resistant.[6][9] The selection should be based on the specific research question and the desired inflammatory profile.
Q3: How should I prepare the DNBS solution? A3: The DNBS solution should be prepared fresh for each experiment.[2] For mice, a typical concentration is 2-6 mg of DNBS dissolved in 100 µl of 30-50% ethanol.[2] It is critical to optimize the exact concentration for your specific animal facility and mouse strain.[2] Always handle DNBS with appropriate personal protective equipment in a fume hood.[3][4]
Q4: What are the key parameters to measure for assessing colitis severity? A4: A comprehensive assessment of colitis severity should include clinical, macroscopic, and microscopic evaluations. Key parameters include:
-
Disease Activity Index (DAI): A composite score based on daily monitoring of body weight loss, stool consistency, and the presence of blood in the stool.[11][12]
-
Macroscopic Score: Assessed at necropsy, this score evaluates features like ulceration, inflammation, and colon wall thickening.[1]
-
Histological Score: Microscopic evaluation of H&E stained colon sections to quantify inflammatory cell infiltration, crypt damage, and goblet cell depletion.[2][13]
-
Myeloperoxidase (MPO) Activity: A biochemical assay to quantify neutrophil infiltration in the colonic tissue.[2][14]
-
Colon Length: Colitis often leads to colon shortening, which can be measured at necropsy.[15]
-
Cytokine Levels: Measurement of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) and anti-inflammatory cytokines (e.g., IL-10) in colon tissue homogenates or serum.[1][16][17]
Q5: How can I model chronic colitis using DNBS? A5: A chronic or relapsing model of colitis can be induced by administering a second, lower dose of DNBS after an initial recovery period.[1] For example, after an initial induction, mice are allowed to recover for approximately 18-21 days, followed by a reactivation dose of DNBS.[1][18] This approach mimics the relapsing-remitting nature of human IBD.[1]
Data Presentation: Quantitative Scoring Tables
For reproducible and comparable results, standardized scoring systems are essential.
Table 1: Disease Activity Index (DAI) Scoring This index combines three key clinical signs to monitor disease progression.[12]
| Score | Weight Loss (%) | Stool Consistency | Bleeding |
| 0 | No loss | Normal | No blood |
| 1 | 1-5 | - | Hemoccult positive |
| 2 | 5-10 | Loose stool | Hemoccult positive & visual pellet bleeding |
| 3 | 10-20 | - | - |
| 4 | >20 | Diarrhea | Gross bleeding, blood around anus |
The final DAI is the sum of the scores for weight loss, stool consistency, and bleeding, divided by 3.
Table 2: Macroscopic Scoring Criteria for Colitis This scoring is performed on the colon immediately after dissection.
| Score | Characteristics |
| 0 | No damage, normal colon |
| 1 | Localized hyperemia, no ulcers |
| 2 | Ulceration without hyperemia or bowel wall thickening |
| 3 | Ulceration with inflammation at one site |
| 4 | Two or more sites of ulceration and inflammation |
| 5 | Major sites of damage extending >2 cm along the colon |
| 6-10 | When damage extends >2 cm, the score is increased by 1 for each additional cm of involvement |
Table 3: Histological Scoring Criteria for Colitis This scoring is performed on H&E stained sections of the distal colon by a blinded observer.[2]
| Parameter | Score | Description |
| Inflammatory Cell Infiltration | 0 | Absent |
| 1 | Mild | |
| 2 | Moderate | |
| 3 | Transmural | |
| Loss of Mucosal Architecture | 0 | Absent |
| 1 | Mild | |
| 2 | Moderate | |
| 3 | Severe | |
| Crypt Abscesses | 0 | Absent |
| 1 | Present | |
| Goblet Cell Depletion | 0 | Absent |
| 1 | Mild | |
| 2 | Moderate | |
| 3 | Severe |
The total histological score is the sum of the scores for each parameter.
Experimental Protocols
Detailed Methodology for Acute DNBS-Induced Colitis in Mice
This protocol is a synthesis of best practices for inducing acute colitis.[2][3][4]
-
Animal Acclimatization: Acclimatize 8-10 week old male BALB/c mice for at least one week under standard housing conditions.[5]
-
Fasting: Fast mice overnight (12-16 hours) before DNBS administration. Provide water containing 5% glucose ad libitum to prevent dehydration.[4]
-
Baseline Measurements: Record the initial body weight of each mouse.
-
Anesthesia: Anesthetize the mice using isoflurane (B1672236) (5% for induction, 1.5-2% for maintenance).[4] Confirm proper anesthetic depth by the absence of a pedal reflex.[4]
-
DNBS Preparation: Freshly prepare a solution of 4 mg DNBS in 100 µL of 50% ethanol.
-
Intrarectal Administration:
-
Place the anesthetized mouse in a head-down position.
-
Gently insert a lubricated 3.5 F catheter or a cannula attached to a 1 mL syringe approximately 3-4 cm into the colon.[3][4]
-
Slowly instill the 100 µL of the DNBS solution.
-
To prevent leakage, keep the mouse in a vertical, head-down position for at least 30-60 seconds after instillation.[2][4]
-
-
Recovery and Hydration:
-
Daily Monitoring: For 3-5 days post-induction, record body weight, stool consistency, and check for rectal bleeding to calculate the Disease Activity Index (DAI).
-
Endpoint Analysis:
-
At the end of the study period (typically day 3 or 5), euthanize the mice.
-
Open the abdominal cavity and carefully excise the entire colon from the cecum to the anus.
-
Measure the colon length and collect tissue samples from the distal colon for histological analysis, MPO assay, and cytokine profiling.
-
Mandatory Visualizations
References
- 1. Frontiers | A Versatile New Model of Chemically Induced Chronic Colitis Using an Outbred Murine Strain [frontiersin.org]
- 2. DNBS/TNBS Colitis Models: Providing Insights Into Inflammatory Bowel Disease and Effects of Dietary Fat - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Video: DNBS/TNBS Colitis Models: Providing Insights Into Inflammatory Bowel Disease and Effects of Dietary Fat [jove.com]
- 4. Mouse model of post-colitis (DNBS) chronic visceral hypersensitivity. [protocols.io]
- 5. benchchem.com [benchchem.com]
- 6. Animal models of inflammatory bowel disease: novel experiments for revealing pathogenesis of colitis, fibrosis, and colitis-associated colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. KoreaMed Synapse [synapse.koreamed.org]
- 10. Systematic Scoring Analysis for Intestinal Inflammation in a Murine Dextran Sodium Sulfate-Induced Colitis Model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Adequate Dextran Sodium Sulfate-induced Colitis Model in Mice and Effective Outcome Measurement Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Investigating Intestinal Inflammation in DSS-induced Model of IBD - PMC [pmc.ncbi.nlm.nih.gov]
- 13. inotiv.com [inotiv.com]
- 14. researchgate.net [researchgate.net]
- 15. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Protein Labeling with TNBS
Welcome to the technical support center for the optimization of protein labeling with 2,4,6-Trinitrobenzene Sulfonic Acid (TNBS). This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and comprehensive experimental protocols to assist researchers, scientists, and drug development professionals in achieving successful and reproducible protein labeling results.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind TNBS protein labeling?
A1: TNBS (2,4,6-Trinitrobenzene Sulfonic Acid) is a reagent used for the quantification of free primary amino groups in proteins and peptides.[1] The reaction occurs under mildly alkaline conditions where TNBS reacts with primary amines (such as the ε-amino group of lysine (B10760008) residues and the N-terminal α-amino group) to form a highly chromogenic trinitrophenyl (TNP) derivative.[2] This resulting TNP-protein complex has a strong absorbance at specific wavelengths, allowing for spectrophotometric quantification.[1]
Q2: Which buffer should I use for the TNBS reaction?
A2: A buffer that is free of primary amines is critical to avoid unwanted side reactions with the TNBS reagent. The most commonly recommended buffer is 0.1 M sodium bicarbonate at a pH of 8.5.[1] Other suitable buffers include borate (B1201080) buffer. Buffers containing Tris or glycine (B1666218) must be avoided as they will react with TNBS, leading to inaccurate labeling and quantification.[1]
Q3: What is the optimal pH for the TNBS labeling reaction?
A3: The optimal pH for the reaction of TNBS with primary amines is in the mildly alkaline range. While a pH of 8.5 is commonly used, the optimal pH range can be centered around 10.[3][4] It is important to maintain a consistent pH throughout the experiment for reproducible results.
Q4: At what wavelength should I measure the absorbance of the TNP-protein complex?
A4: The absorbance of the resulting TNP-protein complex is typically measured at either 335-345 nm or 420 nm.[3][4] The peak at 340 nm corresponds to the final N-trinitrophenylamine product, while the absorbance at 420 nm is related to the intermediate Meisenheimer complex.[3][4] Reading at 420 nm can sometimes be preferred.[3][4]
Q5: How can I quantify the degree of protein labeling?
A5: The degree of labeling can be quantified by measuring the absorbance of the TNP-protein complex and using the molar extinction coefficient of the TNP group. The molar extinction coefficient for a typical α-amino group is approximately 22,000 M⁻¹cm⁻¹ at 420 nm, and for an ε-amino group, it is around 19,200 M⁻¹cm⁻¹ at 420 nm.[5] Alternatively, a standard curve can be generated using a compound with a known primary amine concentration, such as an amino acid, to determine the number of amines in the sample.[1]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or No Signal | Presence of interfering substances: Buffers containing primary amines (e.g., Tris, glycine) will compete with the protein for TNBS.[1] | Action: Ensure all buffers are free of primary amines. Dialyze the protein against a suitable buffer like 0.1 M sodium bicarbonate (pH 8.5) before the reaction.[1] |
| Suboptimal pH: The reaction is pH-dependent, and a suboptimal pH can significantly reduce labeling efficiency.[3][4] | Action: Verify the pH of your reaction buffer. The optimal range is typically between 8.5 and 10.[3][4] | |
| Inactive TNBS reagent: The TNBS reagent can hydrolyze over time, especially when exposed to moisture, leading to reduced reactivity.[3][4] | Action: Prepare fresh TNBS solutions for each experiment.[1] Store the stock solution under appropriate conditions, protected from light and moisture. | |
| Insufficient incubation time or temperature: The reaction may not have gone to completion. | Action: Increase the incubation time (e.g., up to 2 hours) or temperature (e.g., 37°C) to facilitate the reaction.[1] | |
| Protein structure limitations: Some amino groups may be inaccessible due to the protein's tertiary structure.[3][4] | Action: Consider using a denaturant, such as SDS, in your protocol to expose more reactive sites. Note that this will denature your protein. | |
| High Background | TNBS hydrolysis: TNBS can hydrolyze to form picric acid, which also absorbs in the measurement range and can increase background signal.[3][4] | Action: Prepare fresh TNBS solutions and avoid prolonged exposure to aqueous environments before adding to the protein. Perform a reagent blank (without protein) to subtract the background absorbance. |
| Precipitation of the protein: Over-labeling or changes in protein charge can lead to precipitation, which can scatter light and increase absorbance readings.[6] | Action: Optimize the molar ratio of TNBS to protein to avoid excessive labeling.[7] Ensure the protein remains soluble in the reaction buffer. | |
| Inconsistent Results | Variability in reaction conditions: Minor differences in pH, temperature, or incubation time between experiments can lead to inconsistent labeling. | Action: Maintain strict control over all reaction parameters. Prepare fresh buffers and reagents for each set of experiments. |
| Inaccurate protein concentration: An incorrect starting protein concentration will lead to variability in the degree of labeling. | Action: Accurately determine the protein concentration using a reliable method (e.g., BCA or Bradford assay) before starting the labeling reaction. |
Experimental Protocols
Protocol 1: Standard TNBS Labeling of Proteins
This protocol is adapted from procedures provided by Thermo Fisher Scientific and G-Biosciences.[1]
Materials:
-
Protein sample (20-200 µg/mL)
-
Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.5
-
TNBS Solution: 0.01% (w/v) TNBS in Reaction Buffer (prepare fresh)
-
Quenching Solution: 10% SDS
-
Stopping Solution: 1 N HCl
Procedure:
-
Prepare the protein sample in 0.5 mL of Reaction Buffer. If the protein is in an incompatible buffer, dialyze it against the Reaction Buffer.
-
Add 0.25 mL of the freshly prepared 0.01% TNBS solution to the protein sample.
-
Mix well and incubate the reaction mixture at 37°C for 2 hours.
-
To stop the reaction, add 0.25 mL of 10% SDS and 0.125 mL of 1 N HCl.
-
Measure the absorbance of the solution at 335 nm or 420 nm using a spectrophotometer.
-
Use a blank containing all reagents except the protein to zero the spectrophotometer.
Protocol 2: Quantification of Labeling using a Standard Curve
Procedure:
-
Prepare a series of standards using an amine-containing compound (e.g., glycine or L-lysine) at known concentrations (e.g., 2-20 µg/mL) in the Reaction Buffer.[1]
-
Process these standards in the same manner as the protein sample, as described in Protocol 1.
-
Measure the absorbance of the standards at the chosen wavelength.
-
Plot a standard curve of absorbance versus the known concentration of amino groups.
-
Use the absorbance of your labeled protein sample to determine the concentration of labeled amino groups from the standard curve.
Quantitative Data Summary
The following table summarizes key quantitative parameters for the TNBS labeling reaction based on various sources.
| Parameter | Recommended Value/Range | Source(s) |
| Reaction pH | 8.5 - 10.0 | [1][3][4] |
| Reaction Temperature | Room Temperature (23°C) - 37°C | [1] |
| Incubation Time | 5 minutes - 2 hours | [1][5] |
| Protein Concentration | 20 - 200 µg/mL | [1] |
| TNBS Working Concentration | 0.01% (w/v) | [1] |
| Measurement Wavelength | 335-345 nm or 420 nm | [1][3][4] |
| Molar Extinction Coefficient (ε) at 420 nm | α-amino group: ~22,000 M⁻¹cm⁻¹ε-amino group: ~19,200 M⁻¹cm⁻¹ | [5] |
Visualizations
Caption: Workflow for TNBS protein labeling.
Caption: Troubleshooting decision tree for TNBS labeling.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Conjugation of Synthetic Peptides with 2,4,6-trinitrobenzenesulfonic acid (TNBS) [protocols.io]
- 3. The quantification of protein amino groups by the trinitrobenzenesulfonic acid method: a reexamination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The measurement of amino groups in proteins and peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Labeling Chemistry Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Interference of Tris and Glycine Buffers in TNBS Assay
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with Tris and Glycine (B1666218) buffer interference in the 2,4,6-Trinitrobenzenesulfonic acid (TNBS) assay.
Frequently Asked Questions (FAQs)
Q1: What is the TNBS assay and what is it used for?
The TNBS assay is a rapid and sensitive colorimetric method used for the quantification of free primary amino groups in samples.[1][2] The reagent, 2,4,6-trinitrobenzenesulfonic acid (TNBS), reacts with primary amines under alkaline conditions to form a yellow-colored product, the trinitrophenyl (TNP) derivative, which can be quantified by measuring its absorbance, typically at 335 nm or 420 nm.[1][2] This assay is widely used to determine the concentration of proteins, peptides, and amino acids.
Q2: Why do Tris and Glycine buffers interfere with the TNBS assay?
Tris (tris(hydroxymethyl)aminomethane) and Glycine are common biological buffers that both contain primary amine groups in their chemical structures.[3] Since the TNBS reagent specifically reacts with primary amines to produce a colorimetric signal, the amines in Tris and Glycine buffers compete with the primary amines of the target molecules (e.g., proteins, peptides) in the sample. This competition leads to a high background signal and an overestimation of the amine concentration in the sample, resulting in inaccurate and unreliable data.[1] Therefore, it is strongly recommended to avoid using buffers containing free amines for the TNBS assay.[1]
Q3: What are the recommended buffers for the TNBS assay?
The most commonly recommended buffer for the TNBS assay is 0.1 M sodium bicarbonate buffer, adjusted to a pH of 8.5.[1][2] Other amine-free buffers that are effective in the physiological pH range of 7-9 and could be considered as alternatives include phosphate-buffered saline (PBS), HEPES, and borate (B1201080) buffers.[4][5] It is crucial to ensure that the chosen buffer does not contain any primary amines.
Q4: What are the typical signs of buffer interference in my TNBS assay results?
The primary indicator of Tris or Glycine buffer interference is an unusually high background absorbance in your blank or control samples (samples containing only the buffer and the TNBS reagent). This high background will lead to an overestimation of the amine concentration in your test samples and can also result in poor linearity of your standard curve.
Troubleshooting Guides
This section provides solutions to common problems encountered during the TNBS assay, with a focus on issues arising from buffer interference.
Problem 1: High Background Absorbance
| Possible Cause | Solution |
| Presence of Tris or Glycine in the sample buffer. | The primary amines in these buffers react with the TNBS reagent, causing a high background signal. Immediate Action: Avoid using these buffers. If unavoidable, proceed to the "Mitigation Strategies" section below. |
| Contaminated reagents. | Ensure all reagents, including water and buffer components, are free from amine contamination. Prepare fresh buffers using high-purity water. |
| Improper blanking of the spectrophotometer. | The blank solution should contain all the components of the reaction mixture except the analyte (the sample containing primary amines). This means the blank should include the buffer (even if it's an interfering one) and the TNBS reagent. |
Problem 2: Inaccurate or Non-Reproducible Results
| Possible Cause | Solution |
| Variable concentrations of interfering buffers between samples and standards. | Ensure that the concentration of the interfering buffer is identical in all samples and standards. If samples have varying buffer concentrations, buffer exchange is necessary. |
| Incorrectly prepared standard curve. | The standard curve must be prepared in the exact same buffer as the samples. If your samples are in a Tris or Glycine buffer, your standards must also be prepared in that same buffer at the same concentration. |
| Pipetting errors. | Ensure accurate and consistent pipetting of all reagents, especially the TNBS solution and the samples. |
Mitigation Strategies for Tris and Glycine Interference
In situations where the use of Tris or Glycine buffers is unavoidable, the following methods can be employed to remove or account for their interference.
Buffer Exchange
Buffer exchange is the most effective method to remove interfering substances like Tris and Glycine from your sample and replace them with a compatible buffer, such as 0.1 M sodium bicarbonate.
-
Dialysis: This technique is suitable for larger sample volumes and involves the use of a semi-permeable membrane to separate the protein from the small buffer molecules.[6][7][8]
-
Desalting Columns (Size Exclusion Chromatography): This method is faster than dialysis and is ideal for smaller sample volumes. The sample is passed through a column that separates molecules based on size, allowing the larger protein molecules to be eluted in a new, compatible buffer while the smaller buffer molecules are retained.
Sample Dilution
If the protein concentration in your sample is high, you may be able to dilute the sample with a compatible buffer (e.g., 0.1 M sodium bicarbonate) to a point where the concentration of the interfering buffer is negligible. However, this method is only effective if the initial concentration of the interfering buffer is low and the protein concentration is high enough to remain detectable after dilution.
Data Presentation
The following table provides a representative illustration of the impact of increasing concentrations of an interfering buffer (e.g., Tris) on the background absorbance in a TNBS assay.
| Interfering Buffer Concentration (mM) | Background Absorbance (420 nm) |
| 0 (Compatible Buffer) | 0.050 |
| 10 | 0.250 |
| 25 | 0.580 |
| 50 | 1.150 |
| 100 | >2.000 (Off-scale) |
Note: These are representative data to illustrate the trend. Actual values may vary depending on specific experimental conditions.
Experimental Protocols
Standard TNBS Assay Protocol (in a compatible buffer)
-
Reagent Preparation:
-
Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.5.
-
TNBS Reagent: 0.01% (w/v) TNBS solution in Reaction Buffer. Prepare fresh daily.
-
Sample/Standard: Dissolve protein/peptide samples and standards (e.g., glycine or a known protein) in the Reaction Buffer.
-
Stop Solution: 10% SDS and 1 N HCl.
-
-
Assay Procedure:
-
To 0.5 mL of your sample or standard, add 0.5 mL of the 0.01% TNBS reagent.
-
Incubate the mixture at 37°C for 2 hours.
-
Stop the reaction by adding 0.25 mL of 10% SDS and 0.125 mL of 1 N HCl.
-
Measure the absorbance at 335 nm or 420 nm using a spectrophotometer.
-
Prepare a standard curve using known concentrations of an amine-containing standard (e.g., glycine) to determine the concentration of primary amines in your samples.
-
Protocol for Buffer Exchange using a Desalting Column
-
Column Equilibration: Equilibrate the desalting column with at least 5 column volumes of the desired TNBS-compatible buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5).
-
Sample Loading: Apply your sample (in Tris or Glycine buffer) to the top of the column. The sample volume should not exceed the manufacturer's recommendation (typically 10-30% of the column bed volume).
-
Elution: Elute the sample with the TNBS-compatible buffer. Your protein will elute in the void volume, while the smaller Tris or Glycine molecules will be retained by the column matrix.
-
Fraction Collection: Collect the fractions containing your protein. You can monitor the protein elution by measuring absorbance at 280 nm.
-
Proceed with TNBS Assay: Use the collected, buffer-exchanged fractions to perform the TNBS assay as described in the standard protocol.
Visualizations
Caption: Mechanism of TNBS reaction and interference.
Caption: Standard TNBS assay workflow.
Caption: Troubleshooting high background in the TNBS assay.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. researchgate.net [researchgate.net]
- 3. absbio.com [absbio.com]
- 4. mdpi.com [mdpi.com]
- 5. superchemistryclasses.com [superchemistryclasses.com]
- 6. home.sandiego.edu [home.sandiego.edu]
- 7. info.gbiosciences.com [info.gbiosciences.com]
- 8. Dialysis Methods for Protein Research | Thermo Fisher Scientific - US [thermofisher.com]
"how to avoid non-specific binding in TNBS protein labeling"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid non-specific binding and other common issues during 2,4,6-trinitrobenzene sulfonic acid (TNBS) protein labeling experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for TNBS protein labeling?
The optimal pH for the reaction between TNBS and primary amines is around 10.[1][2] However, a pH range of 8.5-10.0 is generally effective. The reactivity of TNBS is specifically with the non-protonated form of the primary amine group, and a more alkaline pH favors this state.[3]
Q2: Which buffers should I use for the TNBS labeling reaction?
It is critical to use a buffer that does not contain free primary amines. Buffers such as Tris and glycine (B1666218) will compete with the protein's primary amines for reaction with TNBS, leading to reduced labeling efficiency.[4] Recommended buffers include sodium bicarbonate or sodium phosphate (B84403) at the desired pH.[4][5]
Q3: How can I stop the TNBS labeling reaction?
The TNBS labeling reaction can be effectively stopped, or "quenched," by adding a buffer containing an excess of free primary amines, such as Tris or glycine.[5][6] These molecules will react with and consume any remaining unreacted TNBS. For colorimetric quantification, the reaction can also be stopped by adding SDS and HCl.[4]
Q4: What are the primary causes of non-specific binding in TNBS labeling?
Non-specific binding in TNBS labeling can arise from several factors:
-
Reaction with unintended molecules: Using buffers with free amines (e.g., Tris, glycine) will lead to the consumption of TNBS by the buffer components.[4]
-
Protein aggregation: The labeling process itself can sometimes induce protein aggregation, which can be perceived as non-specific binding or result in loss of protein function.[7][8][9][10][11]
-
Hydrolysis of TNBS: TNBS can hydrolyze to picric acid, especially at higher temperatures, which can interfere with spectrophotometric readings and lower the sensitivity of the assay.[1][2]
Q5: Can TNBS react with other amino acid residues besides primary amines?
The primary target of TNBS is the primary amine group found at the N-terminus of proteins and on the side chain of lysine (B10760008) residues.[4] While the reaction is highly specific for primary amines, extremely harsh conditions might lead to side reactions, though this is not commonly observed under standard labeling protocols.
Troubleshooting Guides
Issue 1: High Background Signal
| Possible Cause | Recommended Solution |
| TNBS Hydrolysis | Prepare TNBS solution fresh for each experiment. Avoid prolonged incubation times and high temperatures, as heat accelerates the hydrolysis of TNBS to picric acid.[1][2] |
| Protein Aggregation | Optimize buffer conditions by adjusting pH and salt concentration. Consider adding protein stabilizers such as L-arginine or glycerol (B35011).[7][8] Perform the labeling reaction at a lower temperature (e.g., 4°C) for a longer duration. |
| Excess Unreacted TNBS | Ensure an effective quenching step is included in your protocol by adding an excess of a primary amine-containing buffer like Tris or glycine.[5][6] Purify the labeled protein using size-exclusion chromatography to remove unreacted TNBS and byproducts. |
Issue 2: Low Labeling Efficiency
| Possible Cause | Recommended Solution |
| Suboptimal pH | Ensure the reaction buffer pH is within the optimal range of 8.5-10.0 to favor the deprotonated state of the primary amines.[1][2][3] |
| Presence of Competing Amines | Use a buffer that is free of primary amines, such as sodium bicarbonate or sodium phosphate. Avoid buffers like Tris and glycine in the labeling reaction itself.[4][5] |
| Inaccessible Amine Groups | The primary amine groups on your protein of interest may be buried within its three-dimensional structure. The kinetics of trinitrophenylation can be more dependent on protein structure than on simple reactivity.[1] |
| Insufficient TNBS Concentration | Optimize the molar ratio of TNBS to your protein. A 5 to 20-fold molar excess of the labeling reagent is a common starting point.[12] |
Issue 3: Protein Precipitation During Labeling
| Possible Cause | Recommended Solution |
| Protein Instability under Labeling Conditions | Perform the labeling reaction at a lower temperature (e.g., 4°C). Reduce the incubation time or the concentration of TNBS. |
| Buffer Composition | Screen different buffer components and pH values to find the optimal conditions for your specific protein's stability.[7] Add stabilizing agents such as glycerol (10-50% v/v) or L-arginine (50-500 mM).[7][8] |
| High Protein Concentration | Reduce the concentration of your protein during the labeling reaction.[8][11] |
Data Presentation
Table 1: Influence of Reaction Parameters on TNBS Labeling
| Parameter | Condition | Effect on Specific Labeling | Potential for Non-Specific Binding/Issues |
| pH | < 8.0 | Decreased efficiency | - |
| 8.5 - 10.0 | Optimal | - | |
| > 10.5 | Reaction becomes zero-order with respect to hydroxide | Increased risk of protein denaturation | |
| Buffer Composition | Amine-free (e.g., Bicarbonate, Phosphate) | Recommended for specific labeling | - |
| Amine-containing (e.g., Tris, Glycine) | Significantly reduced efficiency | Competes with protein for TNBS | |
| Temperature | 4°C | Slower reaction rate | Reduced risk of protein aggregation and TNBS hydrolysis |
| 37°C | Faster reaction rate | Increased risk of protein aggregation and TNBS hydrolysis[1] | |
| Additives | L-Arginine (50-500 mM) | Can improve protein solubility | Helps prevent aggregation-related issues[7][8] |
| Glycerol (10-50% v/v) | Can improve protein stability | Acts as a cryoprotectant and reduces protein mobility[7] |
Experimental Protocols
Optimized TNBS Protein Labeling Protocol
-
Protein Preparation:
-
Dissolve or dialyze the protein into an amine-free reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5).
-
The protein concentration should typically be in the range of 20-200 µg/mL.
-
-
TNBS Reagent Preparation:
-
Prepare a 0.01% (w/v) solution of TNBS in the reaction buffer. This solution should be prepared fresh for each experiment.[4]
-
-
Labeling Reaction:
-
Add the TNBS solution to the protein solution. A common starting point is a 2:1 ratio of protein solution to TNBS solution (e.g., 500 µL of protein solution and 250 µL of TNBS solution).
-
Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight. Protect the reaction from light.
-
-
Quenching the Reaction:
-
To stop the reaction, add a quenching buffer containing a high concentration of primary amines (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine) to a final concentration of 20-100 mM.[5]
-
Incubate for an additional 15-30 minutes at room temperature.
-
-
Purification of Labeled Protein:
-
Remove excess TNBS, quenching reagent, and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis against a suitable storage buffer.
-
Visualizations
Caption: A flowchart illustrating the key steps in a typical TNBS protein labeling experiment.
Caption: A diagram showing the main factors that can lead to non-specific binding and high background in TNBS protein labeling.
Caption: A decision tree to guide troubleshooting efforts when encountering high background signals in TNBS labeling experiments.
References
- 1. The quantification of protein amino groups by the trinitrobenzenesulfonic acid method: a reexamination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Kinetic study of the reaction between trinitrobenzenesulfonic acid and amino acids with a trinitrobenzenesulfonate ion-selective electrode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. benchchem.com [benchchem.com]
- 6. Second-generation method for analysis of chromatin binding with formaldehyde–cross-linking kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. info.gbiosciences.com [info.gbiosciences.com]
- 9. utsouthwestern.edu [utsouthwestern.edu]
- 10. biozentrum.unibas.ch [biozentrum.unibas.ch]
- 11. echemi.com [echemi.com]
- 12. benchchem.com [benchchem.com]
"addressing variability in the DNBS-induced colitis model"
Welcome to the technical support center for the 2,4-Dinitrobenzenesulfonic acid (DNBS)-induced colitis model. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot common issues and reduce variability in experiments for more reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of DNBS-induced colitis?
A1: DNBS-induced colitis is a widely used model that mimics some aspects of human inflammatory bowel disease (IBD), particularly Crohn's disease.[1][2] The mechanism involves intrarectal administration of DNBS, a haptenating agent, dissolved in ethanol (B145695).[3] Ethanol acts as a barrier breaker, disrupting the colonic mucosal barrier and allowing DNBS to penetrate the intestinal wall.[2][4] DNBS then binds to autologous or microbial proteins in the colon, making them immunogenic to the host's immune system.[3] This triggers a delayed-type hypersensitivity reaction, leading to a T-helper 1 (Th1)-mediated transmural inflammation, characterized by the infiltration of lymphocytes and polymorphonuclear cells.[1][5]
Q2: Why is ethanol used as a vehicle for DNBS, and can it be a confounding factor?
A2: Ethanol is crucial for the model as it disrupts the epithelial barrier, allowing DNBS to reach the underlying immune cells.[2][4] However, ethanol itself can induce a mild inflammatory reaction in the colon, characterized by an inflammatory infiltrate in the mucosa and submucosa.[6][7] This can lead to an up-regulation of cytokines like IFN-gamma and IL-4.[6][7] Therefore, a control group treated with the ethanol vehicle alone is essential to differentiate the effects of DNBS from the mild inflammation caused by ethanol.[1][8]
Q3: Which animal strains are most suitable for the DNBS model?
A3: The susceptibility to DNBS-induced colitis varies significantly between different mouse and rat strains. C57BL/6 mice and Sprague-Dawley rats are commonly used and considered susceptible.[1] Outbred strains like CD-1 mice have also been shown to develop dose-dependent colitis and may better represent the genetic variability in human populations.[3] It is important to note that some strains, like C57BL/6, may be more resistant to certain haptenating agents compared to others like SJL/J or BALB/c mice.[9][10] Consistency in the choice of animal strain, supplier, and sex is critical for reducing inter-experimental variability.[1]
Q4: What are the typical readouts to assess the severity of DNBS-induced colitis?
A4: A combination of clinical, macroscopic, and microscopic readouts is recommended for a comprehensive assessment.
-
Clinical Assessment: Daily monitoring of body weight, stool consistency, and the presence of blood in the stool. These parameters are often combined into a Disease Activity Index (DAI).[11][12][13]
-
Macroscopic Assessment: At necropsy, the colon is examined for inflammation, ulceration, and thickening. The colon length and weight are also measured, as inflammation often leads to colon shortening.[11][14]
-
Microscopic Assessment: Histological analysis of colon tissue sections is performed to score the severity of inflammation, extent of injury, crypt damage, and cellular infiltration.[1][15][16]
-
Biochemical Markers: Myeloperoxidase (MPO) activity is measured in colon tissue homogenates as an indicator of neutrophil infiltration.[1][17] Cytokine levels (e.g., TNF-α, IL-6, IL-1β) can be measured in tissue or serum to assess the inflammatory response.[3][18]
Troubleshooting Guide
| Problem | Potential Causes | Recommended Solutions |
| High Mortality Rate | DNBS Dose Too High: The dose may be too toxic for the specific animal strain, age, or sex. | Reduce the DNBS concentration. It's crucial to optimize the dose for your specific facility and animal strain.[1] |
| Improper Administration Technique: Perforation of the colon wall during intrarectal administration. | Ensure the catheter is inserted carefully and not too deep (approx. 3-4 cm in mice).[8] Lubricating the catheter can help prevent injury.[8] | |
| Animal Health Status: Underlying subclinical infections can increase susceptibility. | Ensure animals are healthy and sourced from a reliable vendor. Acclimatize them properly before starting the experiment. | |
| High Intra-group Variability | Inconsistent DNBS Administration: Variable volume or loss of reagent after administration. | After instillation, hold the animal in a head-down position for at least 60-90 seconds to prevent leakage.[8] |
| Differences in Gut Microbiota: The gut microbiome can significantly influence colitis susceptibility. | Co-house animals for a period before the experiment to help normalize their gut microbiota. Using littermates can also minimize variability.[19] | |
| Genetic Variation: Even within the same strain, there can be genetic drift. | Use animals from the same batch and supplier. | |
| Control Group (Ethanol-only) Shows Significant Inflammation | Ethanol Concentration Too High: Higher concentrations of ethanol can cause significant mucosal damage. | While 50% ethanol is common, some protocols use 30%.[1][11][20] Consider titrating the ethanol concentration. |
| Contamination: Contaminated reagents or instruments. | Use sterile techniques for preparing and administering solutions. | |
| Underlying Animal Health Issues: Pre-existing gut inflammation. | Screen animals for any signs of illness before the experiment. | |
| Failure to Induce Significant Colitis | DNBS Dose Too Low: Insufficient dose to break tolerance and induce a strong inflammatory response. | Increase the DNBS concentration incrementally. A dose-response pilot study is recommended.[3] |
| Incorrect Administration Depth: Solution not reaching the distal colon where damage is typically maximal. | Ensure the catheter is inserted to the correct depth (approx. 3-4 cm in mice, 6 cm in rats).[8] | |
| Animal Strain Resistance: The chosen strain may be resistant to DNBS-induced colitis.[9] | Review the literature to confirm the susceptibility of your chosen strain or consider using a different one. |
Experimental Protocols
DNBS Solution Preparation and Administration
This protocol is a general guideline and should be optimized for your specific experimental conditions.
-
Preparation of DNBS Solution:
-
For mice, freshly prepare a solution of 2-6 mg of DNBS in 100 µl of 30-50% ethanol.[1]
-
For rats, freshly prepare a solution of 15-30 mg of DNBS in 250 µl of 30-50% ethanol.[1]
-
Safety Precaution: DNBS is a hazardous substance. Always wear appropriate personal protective equipment (gloves, goggles, lab coat).[8]
-
-
Intrarectal Administration:
-
Lightly anesthetize the animal (e.g., with isoflurane).
-
Gently insert a flexible catheter (e.g., polyethylene (B3416737) PE-50) attached to a 1 ml syringe into the rectum to a depth of approximately 3-4 cm for mice or 6-8 cm for rats.[8]
-
Slowly instill the DNBS solution.
-
To prevent leakage of the solution, keep the animal in a head-down vertical position for 60-90 seconds after the instillation.[8]
-
For control animals, administer the same volume of the ethanol vehicle.
-
Provide post-procedural care, such as placing the animals on a heating pad during recovery and providing easy access to food and water. Some protocols suggest providing 8% sucrose (B13894) in 0.2% saline to prevent dehydration.[8]
-
Assessment of Colitis Severity
1. Disease Activity Index (DAI)
The DAI is calculated daily by combining scores for weight loss, stool consistency, and rectal bleeding.
| Score | Weight Loss (%) | Stool Consistency | Rectal Bleeding |
| 0 | None | Normal, well-formed pellets | No blood |
| 1 | 1-5 | Hemoccult positive | |
| 2 | 5-10 | Loose stools | Visible blood in stool |
| 3 | 10-15 | ||
| 4 | >15 | Watery diarrhea | Gross rectal bleeding |
Source: Adapted from general scoring systems for colitis models.[12][13]
2. Macroscopic Scoring of the Colon
After euthanasia, the colon is removed, and its length and weight are recorded. A macroscopic damage score can be assigned based on visual inspection.
3. Histological Scoring
Colon tissue samples are fixed, sectioned, and stained (typically with H&E). A blinded observer should score the slides.
| Parameter | Score | Description |
| Inflammation Severity | 0 | None |
| 1 | Mild | |
| 2 | Moderate | |
| 3 | Severe | |
| Inflammation Extent | 0 | None |
| 1 | Mucosa | |
| 2 | Mucosa and Submucosa | |
| 3 | Transmural | |
| Crypt Damage | 0 | None |
| 1 | Basal 1/3 damaged | |
| 2 | Basal 2/3 damaged | |
| 3 | Only surface epithelium intact | |
| 4 | Entire crypt and epithelium lost | |
| Ulceration (%) | 1 | 1-25% |
| 2 | 26-50% | |
| 3 | 51-75% | |
| 4 | 76-100% |
Source: Adapted from established histological scoring systems.[1][16]
4. Myeloperoxidase (MPO) Assay
MPO is an enzyme abundant in neutrophils, and its activity is a quantitative marker of granulocyte infiltration.
-
Homogenize a pre-weighed colonic tissue sample in MPO homogenization buffer (e.g., 0.5% hexadecyltrimethylammonium bromide in 50 mM potassium phosphate (B84403) buffer, pH 6.0).[1]
-
Centrifuge the homogenate and collect the supernatant.
-
Add the supernatant to a reaction buffer containing o-dianisidine dihydrochloride (B599025) and hydrogen peroxide.[1]
-
Measure the change in absorbance over time using a spectrophotometer.
-
MPO activity is expressed as units per gram of tissue.
Visual Guides
Caption: Experimental workflow for the DNBS-induced colitis model.
Caption: Decision tree for troubleshooting common issues in the DNBS model.
Caption: Simplified signaling pathway of DNBS-induced colonic inflammation.
References
- 1. DNBS/TNBS Colitis Models: Providing Insights Into Inflammatory Bowel Disease and Effects of Dietary Fat - PMC [pmc.ncbi.nlm.nih.gov]
- 2. irjournal.org [irjournal.org]
- 3. Frontiers | A Versatile New Model of Chemically Induced Chronic Colitis Using an Outbred Murine Strain [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Experimental colitis in mice is attenuated by changes in the levels of endocannabinoid metabolites induced by selective inhibition of fatty acid amide hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ethanol-induced colitis prevents oral tolerance induction in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scielo.br [scielo.br]
- 8. Video: DNBS/TNBS Colitis Models: Providing Insights Into Inflammatory Bowel Disease and Effects of Dietary Fat [jove.com]
- 9. Differential susceptibility of inbred mouse strains to dextran sulfate sodium-induced colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. KoreaMed Synapse [synapse.koreamed.org]
- 11. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 12. Ethanol Extracts of Rice Bran and Whole Grain Adlay Seeds Mitigate Colonic Inflammation and Damage in Mice with Colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Investigating Intestinal Inflammation in DSS-induced Model of IBD - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Systematic Scoring Analysis for Intestinal Inflammation in a Murine Dextran Sodium Sulfate-Induced Colitis Model - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. DNBS/TNBS colitis models: providing insights into inflammatory bowel disease and effects of dietary fat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Adequate Dextran Sodium Sulfate-induced Colitis Model in Mice and Effective Outcome Measurement Method - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. researchgate.net [researchgate.net]
"refining acid hydrolysis step after DNBS derivatization"
Welcome to the Technical Support Center for amino acid analysis using DNBS derivatization. This guide provides detailed troubleshooting for the critical acid hydrolysis step, enabling researchers to refine their protocols and achieve accurate, reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of the acid hydrolysis step after DNBS derivatization?
The acid hydrolysis step is crucial for analyzing the amino acid composition of proteins or peptides. After derivatizing the free amino groups with 2,4-dinitrobenzenesulfonic acid (DNBS) to form stable, chromophoric DNP-amino acids, strong acid is used to break the peptide bonds (-CO-NH-) that link amino acids together. This process releases the individual DNP-tagged amino acids, which can then be separated, identified, and quantified, typically by High-Performance Liquid Chromatography (HPLC).
Q2: What are the standard conditions for acid hydrolysis of DNP-derivatized proteins?
The most widely used method for protein hydrolysis involves using 6M Hydrochloric Acid (HCl) at 110°C for 24 hours under a vacuum or inert atmosphere.[1] This method has been a standard for decades, but it is known to have limitations regarding the stability of certain amino acids.[1]
Q3: Why is it necessary to perform the hydrolysis under a vacuum?
Performing hydrolysis under a vacuum or in an oxygen-free environment is critical to prevent the oxidative degradation of sensitive amino acid residues.[1] Amino acids like tryptophan, tyrosine, and sulfur-containing amino acids (cysteine and methionine) are particularly susceptible to oxidation at high temperatures in the presence of acid and oxygen.
Q4: Are DNP-amino acid derivatives stable during hydrolysis?
While the DNP chromophore is generally stable, the derivatives can still be subject to degradation.[2] Exposure to light, especially in an acidic medium, can cause decomposition of DNP-amino acids.[3] Furthermore, the underlying amino acid itself can be degraded by the harsh acidic conditions, affecting the final yield.[4]
Troubleshooting Guide: Acid Hydrolysis Step
This guide addresses common problems encountered during the acid hydrolysis of DNP-derivatized samples.
Problem 1: Low or Inconsistent Yield of All DNP-Amino Acids
Possible Causes & Solutions
-
Incomplete Hydrolysis: The standard 24-hour hydrolysis may be insufficient for proteins rich in amino acids with bulky side chains that sterically hinder peptide bond cleavage.
-
Solution: Increase the hydrolysis time. For peptide bonds involving hydrophobic residues like Isoleucine (Ile) and Valine (Val), extending the hydrolysis period to 48 or even 72 hours can improve yields.[1] It is recommended to perform a time-course study (e.g., analyzing samples at 24, 48, and 72 hours) to determine the optimal duration for your specific protein.[4]
-
-
Sample Contamination: Ubiquitous amino acids from dust, glassware, or reagents can interfere with quantification.[5]
-
Solution: Use high-purity reagents (e.g., constant-boiling HCl, 18.2 MΩ-cm water) and meticulously clean all labware.[5] Whenever possible, use vapor-phase hydrolysis, where the sample is hydrolyzed by acid fumes rather than direct contact with the liquid, to minimize contamination from the acid solution itself.[5] Always process a "blank" sample (a tube with no protein) in parallel to quantify background levels.[5]
-
-
Loss of DNP-derivatives during Sample Handling: The yellow-orange DNP derivatives are susceptible to photodegradation.
-
Solution: Protect samples from direct light by using amber vials or wrapping tubes in aluminum foil throughout the procedure.[3]
-
Problem 2: Disproportionately Low Yield of Specific DNP-Amino Acids
Possible Causes & Solutions
-
Degradation of Acid-Labile Amino Acids: Certain amino acids are notoriously unstable under standard acid hydrolysis conditions.
-
Tryptophan (Trp): Almost completely destroyed by 6M HCl hydrolysis.[1]
-
Serine (Ser) & Threonine (Thr): Undergo partial destruction.
-
Solution: Perform a time-course hydrolysis (e.g., 22, 48, 72 hours) and extrapolate the results back to zero-time to estimate the initial amount before degradation occurred.
-
-
Tyrosine (Tyr): Can undergo halogenation (chlorination) in the presence of HCl.[1]
-
Solution: Add a scavenger like phenol (B47542) (typically 1-3%) to the 6M HCl solution.[1] Phenol acts as a halogen scavenger, protecting the tyrosine ring.[6]
-
-
Cysteine (Cys) & Methionine (Met): Can be oxidized.
-
Solution: Perform a pre-hydrolysis oxidation step with performic acid to convert both residues quantitatively to the stable forms of cysteic acid and methionine sulfone, respectively.
-
-
Data Summary: Hydrolysis Conditions & Amino Acid Stability
The table below summarizes common issues and recommended strategies for improving the recovery of specific amino acids.
| Amino Acid(s) | Common Problem During HCl Hydrolysis | Recommended Refinement / Solution |
| Isoleucine (Ile), Valine (Val) | Incomplete cleavage of Ile-Ile, Val-Val, Ile-Val peptide bonds due to steric hindrance.[1] | Increase hydrolysis time to 48-72 hours and monitor via a time-course experiment.[1] |
| Serine (Ser), Threonine (Thr) | Partial destruction of the side chain.[4] | Extrapolate results from multiple hydrolysis time points (e.g., 24h, 48h, 72h) back to time zero. |
| Tryptophan (Trp) | Almost complete destruction (oxidation/acid degradation).[1] | Use alkaline hydrolysis for separate analysis or specialized acid mixtures (e.g., with p-toluenesulfonic acid).[1] |
| Tyrosine (Tyr) | Halogenation of the phenolic ring by HCl.[1] | Add a scavenger such as 1-3% (v/v) phenol to the 6M HCl solution before hydrolysis.[1] |
| Cysteine (Cys), Methionine (Met) | Oxidation to various states. | Pre-hydrolysis oxidation with performic acid to yield stable cysteic acid and methionine sulfone. |
Experimental Protocols
Protocol 1: Standard Vapor-Phase Acid Hydrolysis
This protocol is a common starting point for protein amino acid analysis.
-
Sample Preparation: Place 1-20 µg of purified, salt-free, lyophilized protein or DNP-derivatized protein into a clean hydrolysis tube.
-
Acid Preparation: Add 200-400 µL of 6M HCl to the bottom of a larger hydrolysis vessel.
-
Assembly: Place the open sample tubes inside the hydrolysis vessel.
-
Evacuation and Sealing: Carefully evacuate the vessel to a vacuum of <200 mTorr and seal it. Purging with dry nitrogen or argon before evacuation can help remove residual oxygen.
-
Hydrolysis: Place the sealed vessel in an oven or heating block at 110°C for 24 hours.
-
Drying: After cooling, open the vessel and remove the sample tubes. Dry the hydrolyzed samples (now containing DNP-amino acids) in a vacuum centrifuge to completely remove the acid.
-
Reconstitution: Reconstitute the dried DNP-amino acid sample in a suitable buffer for HPLC analysis.
Protocol 2: Refined Liquid-Phase Hydrolysis with Scavengers
This protocol is optimized to protect sensitive residues like Tyrosine.
-
Reagent Preparation: Prepare a hydrolysis solution of 6M HCl containing 1% (v/v) phenol. Use high-purity reagents.
-
Sample Preparation: Place the protein sample (1-20 µg) in a heavy-walled hydrolysis tube suitable for vacuum sealing.
-
Acid Addition: Add 100-200 µL of the 6M HCl + 1% phenol solution directly to the sample.
-
Evacuation and Sealing: Freeze the sample in liquid nitrogen. While frozen, evacuate the tube to <50 mTorr and seal the tube using a flame torch.
-
Hydrolysis: Place the sealed ampoule in an oven at 110°C for 22-24 hours.
-
Sample Recovery: After cooling, score and carefully break open the tube. Transfer the liquid hydrolysate to a clean microfuge tube.
-
Drying & Reconstitution: Dry the sample in a vacuum centrifuge and reconstitute as described in Protocol 1.
Visualizations
Experimental Workflow
Caption: Workflow for DNP-based amino acid analysis.
Troubleshooting Logic
Caption: Decision tree for troubleshooting low DNP-amino acid yields.
References
Validation & Comparative
Validating the DNBS-Induced Colitis Model: A Histological Comparison with DSS and Oxazolone Models
For researchers in inflammatory bowel disease (IBD), selecting the appropriate animal model is a critical first step in preclinical studies. The dinitrobenzene sulfonic acid (DNBS)-induced colitis model is a widely utilized and cost-effective method that recapitulates many features of Crohn's disease, particularly its Th1-mediated inflammatory response.[1] Histological validation is the gold standard for confirming the extent and nature of intestinal inflammation in this and other colitis models. This guide provides a comparative overview of the histological validation of the DNBS model, with a focus on its comparison to the dextran (B179266) sulfate (B86663) sodium (DSS) and oxazolone-induced colitis models.
Comparison of Colitis Models: Histological and Immunological Features
The DNBS, DSS, and oxazolone (B7731731) models, while all inducing colitis, do so through distinct mechanisms, resulting in different histological and immunological profiles. The DNBS model is characterized by a transmural inflammation that closely mimics Crohn's disease.[1] In contrast, the DSS model induces a more superficial, ulcer-driven colitis reminiscent of ulcerative colitis.[2] The oxazolone model also resembles ulcerative colitis but is distinguished by a Th2-mediated immune response.[3]
| Feature | DNBS-Induced Colitis | DSS-Induced Colitis | Oxazolone-Induced Colitis |
| Human IBD Model | Crohn's Disease[1] | Ulcerative Colitis[2] | Ulcerative Colitis[3] |
| Mechanism of Injury | Hapten-induced, T-cell mediated[2] | Chemical disruption of epithelial barrier[2] | Hapten-induced, T-cell mediated[2] |
| Immune Response | Th1-dominant, NF-κB activation[1] | Innate immunity, Th1/Th2 changes[3] | Th2-dominant[3] |
| Histological Features | Transmural inflammation, granulomas[1] | Superficial mucosal ulceration, crypt abscesses[2] | Superficial inflammation, eosinophil infiltration[3] |
| Typical Histological Score | High | Moderate to High | Moderate |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of colitis models. Below are summarized protocols for the induction of colitis using DNBS, DSS, and oxazolone in mice.
DNBS-Induced Colitis Protocol
-
Animal Model: Male BALB/c mice (6-8 weeks old) are commonly used.
-
Induction:
-
Anesthetize the mouse.
-
Administer 100-150 µL of DNBS solution (typically 2.5-5 mg in 50% ethanol) intrarectally via a catheter inserted approximately 4 cm into the colon.[1]
-
Keep the mouse in a head-down position for at least 60 seconds to ensure retention of the DNBS solution.
-
-
Monitoring: Monitor the mice daily for weight loss, stool consistency, and signs of rectal bleeding.
-
Termination and Tissue Collection: Euthanize mice 3-5 days post-induction for acute colitis models. For chronic models, the timeline is extended with repeated administrations. Collect the colon, measure its length, and fix in 10% neutral buffered formalin for histological processing.[1]
DSS-Induced Colitis Protocol
-
Animal Model: C57BL/6 mice are frequently used due to their susceptibility.
-
Induction:
-
Administer 2-5% (w/v) DSS (molecular weight 36,000-50,000 Da) in the drinking water for 5-7 consecutive days.[4]
-
Control animals receive regular drinking water.
-
-
Monitoring: Daily monitoring of body weight, stool consistency, and rectal bleeding is essential to calculate the Disease Activity Index (DAI).
-
Termination and Tissue Collection: At the end of the DSS administration period, euthanize the mice. Collect and measure the colon length, and fix tissue for histology.[4]
Oxazolone-Induced Colitis Protocol
-
Animal Model: BALB/c or SJL/J mice are often used.
-
Induction:
-
Sensitization: On day 0, apply a 3% oxazolone solution in 100% ethanol (B145695) to a shaved area of the abdomen.[3]
-
Challenge: On day 5-7, administer 1-2% oxazolone in 50% ethanol intrarectally under light anesthesia.[3]
-
-
Monitoring: Monitor mice for weight loss and diarrhea.
-
Termination and Tissue Collection: Euthanize mice 2-3 days after the intrarectal challenge. Collect and process the colon for histological analysis as described for the other models.[3]
Histological Scoring of Colitis
A standardized histological scoring system is vital for the objective assessment of colitis severity. While various scoring systems exist, they generally evaluate the following parameters:
-
Inflammation: Severity and extent (mucosal, submucosal, transmural) of inflammatory cell infiltration.
-
Crypt Damage: Loss of crypts, crypt abscesses, and architectural distortion.
-
Epithelial Injury: Erosion, ulceration, and loss of goblet cells.
A representative histological scoring system is detailed in the table below.
| Score | Severity of Inflammation | Extent of Inflammation | Crypt Damage | Ulceration |
| 0 | None | None | None | None |
| 1 | Mild | Mucosa | Basal 1/3 damaged | No ulceration |
| 2 | Moderate | Mucosa and Submucosa | Basal 2/3 damaged | 1 or 2 punctate ulcers |
| 3 | Severe | Transmural | Crypts lost, surface epithelium present | Extensive ulceration |
| 4 | - | - | Crypts and surface epithelium lost | - |
Signaling Pathways and Experimental Workflow
The pathogenesis of DNBS-induced colitis involves the activation of key inflammatory signaling pathways, primarily the NF-κB and Th1 pathways.
NF-κB Signaling Pathway in DNBS-Induced Colitis
DNBS acts as a hapten, modifying colonic proteins and triggering an immune response. This leads to the activation of the canonical NF-κB pathway, a central regulator of inflammation.
Caption: Canonical NF-κB signaling pathway activation in DNBS-induced colitis.
Th1 Cell Differentiation in DNBS-Induced Colitis
The immune response in the DNBS model is skewed towards a Th1 phenotype, characterized by the production of pro-inflammatory cytokines like IFN-γ.
Caption: Th1 cell differentiation pathway in DNBS-induced colitis.
Experimental Workflow for Histological Validation
The following diagram outlines the key steps in the experimental workflow for validating the DNBS-induced colitis model using histology.
Caption: Experimental workflow for histological validation of DNBS-induced colitis.
References
- 1. DNBS/TNBS Colitis Models: Providing Insights Into Inflammatory Bowel Disease and Effects of Dietary Fat - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemically induced mouse models of acute and chronic intestinal inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. KoreaMed Synapse [synapse.koreamed.org]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
A Comparative Guide to Amine Quantification: DNBS vs. TNBS Methods
For researchers, scientists, and drug development professionals, the accurate quantification of primary amines is a critical aspect of various analytical procedures, from assessing protein modification to monitoring chemical reactions. Among the spectrophotometric methods available, those utilizing sulfonic acid derivatives of dinitro- and trinitrobenzene have been prominent. This guide provides an objective comparison of the 2,4-Dinitrobenzenesulfonic acid (DNBS) and 2,4,6-Trinitrobenzenesulfonic acid (TNBS) methods for amine quantification, supported by available experimental data and detailed methodologies.
Introduction to DNBS and TNBS
Both DNBS and TNBS are aromatic sulfonic acids that react with primary amines to form colored products, which can then be quantified using a spectrophotometer. The core of these methods lies in the nucleophilic aromatic substitution reaction where the amine group attacks the electron-deficient aromatic ring, leading to the formation of a stable colored adduct.
2,4,6-Trinitrobenzenesulfonic acid (TNBS) is a widely used reagent for the rapid and sensitive determination of free amino groups.[1] Its reaction with primary amines yields a highly chromogenic derivative that can be measured spectrophotometrically.
Reaction Mechanisms
The fundamental reaction for both methods involves the formation of a Meisenheimer complex as an intermediate, followed by the departure of the sulfonic acid group to yield a stable N-substituted dinitrophenyl or trinitrophenyl amine.
TNBS Reaction with a Primary Amine
Caption: Reaction of TNBS with a primary amine.
Hypothetical DNBS Reaction with a Primary Amine
Caption: Hypothetical reaction of DNBS with a primary amine.
Performance Comparison
Due to the limited availability of data for the DNBS method in amine quantification, a direct, data-driven comparison is challenging. The following table summarizes the known characteristics of the TNBS method and highlights the lack of corresponding data for the DNBS method.
| Feature | DNBS Method | TNBS Method |
| Principle | Reaction of DNBS with primary amines to form a colored dinitrophenyl-amine adduct. | Reaction of TNBS with primary amines to form a colored trinitrophenyl-amine adduct.[1] |
| Absorbance Maximum (λmax) | Data not available in search results. | 335 nm, 340 nm, or 420 nm, depending on the protocol and intermediate being measured.[1][2][3] |
| Sensitivity | Data not available in search results. | High sensitivity, capable of detecting amines in the microgram per milliliter range. |
| Specificity | Presumed to be specific for primary amines. | Primarily reacts with primary amines.[1] |
| Reaction Time | Data not available in search results. | Typically 5 minutes to 2 hours, depending on the protocol.[1][4] |
| Reaction pH | Data not available in search results. | Optimal pH is around 8.2 to 8.5.[1][2] |
| Interfering Substances | Data not available in search results. | Buffers containing primary amines (e.g., Tris, glycine). |
| Advantages | Data not available in search results. | Rapid, sensitive, and well-established with numerous published protocols.[1] |
| Disadvantages | Lack of established protocols and comparative data for amine quantification. | Potential for hydrolysis of the reagent, which can lower sensitivity.[3] |
Experimental Protocols
TNBS Method for Amine Quantification
The following is a generalized protocol for the TNBS assay, adapted from various sources.[1][4]
Materials:
-
Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.5.
-
TNBS Reagent: 0.01% (w/v) TNBS solution in Reaction Buffer (prepare fresh).
-
Sample: Protein (20-200 µg/mL) or small molecules/amino acids (2-20 µg/mL) dissolved in a compatible buffer (amine-free).[1]
-
Stopping Reagent: 10% SDS and 1 N HCl.
-
Standard: A known concentration of an amine-containing compound (e.g., glycine (B1666218) or an amino acid standard) for generating a standard curve.
Procedure:
-
Prepare samples and standards to the desired concentration in an amine-free buffer.
-
In a microplate or cuvette, add 0.5 mL of the sample or standard solution.
-
Add 0.25 mL of the freshly prepared 0.01% TNBS reagent and mix well.[1]
-
Incubate at 37°C for 2 hours.[1]
-
Stop the reaction by adding 0.25 mL of 10% SDS and 0.125 mL of 1 N HCl.[1]
-
Measure the absorbance at 335 nm using a spectrophotometer.
-
Quantify the amine concentration in the samples by comparing their absorbance to the standard curve.
DNBS Method for Amine Quantification
A standardized and validated protocol for the quantitative determination of amines using DNBS is not available in the provided search results. Researchers interested in exploring this method would need to undertake significant optimization of various parameters, including:
-
Optimal DNBS concentration.
-
Reaction buffer composition and pH.
-
Incubation time and temperature.
-
Wavelength of maximum absorbance for the DNBS-amine adduct.
-
Identification of potential interfering substances.
Experimental Workflow
The general workflow for spectrophotometric amine quantification using either reagent would follow a similar logical progression.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Measurement of α-amino nitrogen content by 2,4,6-trinitrobenzenesulfonic acid (TNBS) [bio-protocol.org]
- 3. The quantification of protein amino groups by the trinitrobenzenesulfonic acid method: a reexamination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Estimation of Amino Groups Using TNBS - Hancock Lab [cmdr.ubc.ca]
Navigating the Landscape of Experimental Colitis: A Comparative Guide to Alternatives for DNBS
For researchers, scientists, and drug development professionals investigating Inflammatory Bowel Disease (IBD), the choice of an appropriate animal model is a critical determinant of experimental success. While dinitrobenzene sulfonic acid (DNBS) has been a longstanding tool for inducing colitis, a range of alternative chemical inducers now offer distinct advantages for modeling specific aspects of IBD pathology. This guide provides an objective comparison of the three most widely used alternatives—Dextran Sulfate Sodium (DSS), Trinitrobenzene Sulfonic Acid (TNBS), and Oxazolone (B7731731)—supported by experimental data and detailed methodologies to inform model selection.
This comparative guide delves into the mechanisms of action, experimental protocols, and resulting pathologies of DSS, TNBS, and oxazolone-induced colitis models. By presenting quantitative data in clearly structured tables and visualizing complex pathways and workflows, this document aims to equip researchers with the necessary information to choose the most suitable model for their research questions, whether they are focused on innate immunity, specific T-helper cell responses, or translational studies for therapeutic development.
Mechanistic Overview: Distinct Pathways to Intestinal Inflammation
The primary chemical inducers of colitis—DSS, TNBS, and Oxazolone—initiate intestinal inflammation through fundamentally different mechanisms. Understanding these distinctions is paramount for aligning the model with the specific scientific question at hand.
Dextran Sulfate Sodium (DSS): The Epithelial Barrier Disrupter
DSS is a water-soluble sulfated polysaccharide that is administered orally in drinking water. Its primary mechanism of action is the direct chemical disruption of the colonic epithelial barrier.[1][2][3] This damage to the epithelial monolayer allows for the infiltration of luminal bacteria and their products into the underlying lamina propria, triggering a robust innate immune response.[4][5] The DSS model is valued for its simplicity, rapidity, and reproducibility, making it a workhorse for studying epithelial barrier function and innate immunity in IBD.[2][3]
Trinitrobenzene Sulfonic Acid (TNBS): A Hapten-Induced Th1/Th17 Response
In contrast to the direct toxicity of DSS, TNBS is a haptenating agent that induces a T-cell-mediated immune response.[6] Administered rectally with ethanol (B145695), the ethanol serves to break the mucosal barrier, allowing TNBS to penetrate the colonic tissue.[7][8] Once inside, TNBS binds to colonic proteins, rendering them immunogenic.[9] This triggers a delayed-type hypersensitivity reaction characterized by a dominant T-helper 1 (Th1) and Th17 inflammatory response, making the TNBS model particularly relevant for studying aspects of Crohn's disease, which is often associated with transmural inflammation.[10][11]
Oxazolone: Eliciting a Th2-Dominant Colitis
Similar to TNBS, oxazolone is a haptenating agent that requires an initial sensitization step, typically on the skin, followed by a rectal challenge with oxazolone in an ethanol solution.[12][13] However, the ensuing immune response is distinctly different. The oxazolone model is characterized by a strong T-helper 2 (Th2) response, with the production of cytokines such as IL-4, IL-5, and IL-13.[14][15] This immunological profile makes the oxazolone model a valuable tool for investigating the pathogenesis of ulcerative colitis, which can be associated with a Th2-mediated inflammation.
Quantitative Comparison of Colitis Induction Models
The severity and characteristics of colitis induced by DSS, TNBS, and oxazolone can be quantified using a variety of clinical and histological scoring systems. The following tables provide a comparative overview of these parameters.
Table 1: Disease Activity Index (DAI) Scoring Criteria
The Disease Activity Index (DAI) is a composite score used to assess the clinical signs of colitis in mice. It is a simple and non-invasive method for monitoring disease progression.
| Score | Weight Loss (%) | Stool Consistency | Rectal Bleeding |
| 0 | None | Normal, well-formed pellets | None |
| 1 | 1-5 | ||
| 2 | 5-10 | Loose stools | Faintly positive Hemoccult |
| 3 | 10-15 | ||
| 4 | >15 | Diarrhea | Gross bleeding |
Table 2: Comparative Histological Scoring Criteria for Murine Colitis
Histological assessment of the colon provides a more detailed and objective measure of inflammation and tissue damage. Scoring systems typically evaluate the severity of inflammation, the extent of injury, and changes in mucosal architecture.
| Parameter | Score 0 | Score 1 | Score 2 | Score 3 |
| Inflammation Severity | None | Mild | Moderate | Severe |
| Inflammation Extent | None | Mucosa | Mucosa and Submucosa | Transmural |
| Crypt Damage | None | Basal 1/3 damaged | Basal 2/3 damaged | Entire crypt lost |
| Epithelial Ulceration (%) | 0% | 1-33% | 34-66% | 67-100% |
Table 3: Expected Immunological and Pathological Outcomes
| Parameter | DSS-Induced Colitis | TNBS-Induced Colitis | Oxazolone-Induced Colitis |
| Primary Mechanism | Epithelial barrier disruption | Hapten-induced delayed-type hypersensitivity | Hapten-induced delayed-type hypersensitivity |
| Immune Response | Innate; Acute: Th1/Th17, Chronic: potential shift to Th2 | Adaptive; Th1/Th17 dominant | Adaptive; Th2 dominant |
| Key Cytokines | TNF-α, IL-1β, IL-6, IL-17 (acute); IL-4, IL-10 (chronic) | IFN-γ, IL-12, IL-17, TNF-α | IL-4, IL-5, IL-13 |
| Histopathology | Superficial inflammation, ulceration, goblet cell loss | Transmural inflammation, granulomas (in some strains) | Mucosal and submucosal inflammation, eosinophil infiltration |
| Human IBD Model | Ulcerative Colitis | Crohn's Disease | Ulcerative Colitis |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for obtaining consistent results. The following sections outline standardized procedures for inducing acute colitis using DSS, TNBS, and oxazolone in mice.
Dextran Sulfate Sodium (DSS)-Induced Colitis
Materials:
-
Dextran Sulfate Sodium (DSS), molecular weight 36,000-50,000 Da
-
Sterile drinking water
-
Animal balance
-
Appropriate mouse strain (e.g., C57BL/6)
Procedure:
-
Acclimatize mice for at least one week prior to the experiment.
-
Record the baseline body weight of each mouse.
-
Prepare a 2-5% (w/v) solution of DSS in sterile drinking water. The concentration can be adjusted to modulate the severity of colitis.
-
Provide the DSS solution as the sole source of drinking water for 5-7 consecutive days. Control animals should receive regular sterile drinking water.
-
Monitor mice daily for body weight, stool consistency, and the presence of rectal bleeding to calculate the Disease Activity Index (DAI).
-
At the end of the induction period, euthanize the mice and collect the colon for macroscopic and histological analysis.
Trinitrobenzene Sulfonic Acid (TNBS)-Induced Colitis
Materials:
-
2,4,6-Trinitrobenzene sulfonic acid (TNBS) solution
-
Ethanol (100%)
-
Phosphate-buffered saline (PBS)
-
Flexible catheter
-
Anesthetic agent
-
Animal balance
-
Appropriate mouse strain (e.g., BALB/c or SJL/J)
Procedure:
-
Acclimatize mice for at least one week.
-
Fast mice for 12-24 hours before induction, with free access to water.
-
Anesthetize the mice.
-
Prepare the TNBS solution by dissolving TNBS in 50% ethanol at a concentration of 100-150 mg/kg body weight.
-
Carefully insert a flexible catheter intrarectally to a depth of 3-4 cm.
-
Slowly instill 100-150 µL of the TNBS solution.
-
Keep the mouse in a head-down position for at least 60 seconds to ensure the distribution of the solution within the colon.
-
Control animals should receive an equal volume of 50% ethanol.
-
Monitor mice daily for DAI.
-
Euthanize mice 3-7 days after induction for analysis of the colon.
Oxazolone-Induced Colitis
Materials:
-
Oxazolone (4-ethoxymethylene-2-phenyl-2-oxazolin-5-one)
-
Ethanol (100%)
-
Acetone
-
Olive oil
-
Flexible catheter
-
Anesthetic agent
-
Animal balance
-
Appropriate mouse strain (e.g., BALB/c or SJL/J)
Procedure:
-
Sensitization (Day 0):
-
Anesthetize the mice.
-
Shave a small area on the back of the neck.
-
Apply 150 µL of a 3% oxazolone solution in 100% ethanol to the shaved skin.
-
-
Challenge (Day 5-7):
-
Fast mice for 12-24 hours.
-
Anesthetize the mice.
-
Prepare the challenge solution of 1% oxazolone in 50% ethanol.
-
Intrarectally administer 100-150 µL of the oxazolone solution using a flexible catheter.
-
Hold the mouse in a head-down position for at least 60 seconds.
-
Control animals are sensitized with ethanol and challenged with 50% ethanol.
-
-
Monitor mice daily for DAI.
-
Euthanize mice 2-4 days after the challenge for colon analysis.
Visualization of Workflows and Signaling Pathways
To further clarify the experimental processes and the underlying biological mechanisms, the following diagrams are provided in the DOT language for Graphviz.
Experimental Workflows
Caption: Experimental workflows for inducing colitis using DSS, TNBS, and Oxazolone.
Signaling Pathways in Chemically-Induced Colitis
Caption: Simplified signaling pathways in DSS, TNBS, and Oxazolone-induced colitis.
Conclusion
The choice of a chemical inducer for experimental colitis is a critical decision that profoundly influences the translational relevance of research findings. The DSS model, with its direct epithelial toxicity, is an invaluable tool for studying innate immunity and barrier function. In contrast, the hapten-based models, TNBS and oxazolone, offer the ability to investigate specific adaptive immune responses, with TNBS driving a Th1/Th17-mediated inflammation akin to Crohn's disease and oxazolone inducing a Th2-dominant pathology reminiscent of ulcerative colitis. By carefully considering the distinct mechanisms, pathologies, and immunological signatures of each model, researchers can select the most appropriate system to address their specific hypotheses and ultimately advance our understanding and treatment of Inflammatory Bowel Disease.
References
- 1. Histomorphological scoring of murine colitis models: A practical guide for the evaluation of colitis and colitis-associated cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A guide to histomorphological evaluation of intestinal inflammation in mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Distinct Cytokine Patterns Identified from Multiplex Profiles of Murine DSS and TNBS-Induced Colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Systematic Scoring Analysis for Intestinal Inflammation in a Murine Dextran Sodium Sulfate-Induced Colitis Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Clinical Assessment Using Disease Activity Index in Experimental Animal Model of Inflamatory Bowel Disease Induced Dextran Sulfate Sodium | Atlantis Press [atlantis-press.com]
- 9. Comparison of experimental mouse models of inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. kosheeka.com [kosheeka.com]
- 11. mdpi.com [mdpi.com]
- 12. DNBS/TNBS Colitis Models: Providing Insights Into Inflammatory Bowel Disease and Effects of Dietary Fat - PMC [pmc.ncbi.nlm.nih.gov]
- 13. KoreaMed Synapse [synapse.koreamed.org]
- 14. researchgate.net [researchgate.net]
- 15. Chemically induced mouse models of acute and chronic intestinal inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: FDNB vs. TNBS for N-Terminal Protein Analysis
In the realm of protein analysis, the characterization of the N-terminus is a critical step for protein identification, understanding protein function, and ensuring the quality of biotherapeutics. Two reagents that have historically been employed for the analysis of primary amines in proteins are 1-fluoro-2,4-dinitrobenzene (B121222) (FDNB), famously known as Sanger's reagent, and 2,4,6-trinitrobenzenesulfonic acid (TNBS). While both react with primary amino groups, their primary applications in protein chemistry have diverged. This guide provides an objective comparison of FDNB and TNBS, supported by experimental data, to assist researchers in selecting the appropriate tool for their N-terminal protein analysis needs.
At a Glance: FDNB vs. TNBS
| Feature | FDNB (Sanger's Reagent) | TNBS (Trinitrobenzenesulfonic Acid) |
| Primary Application | N-terminal amino acid sequencing (Sanger Method) | Quantification of primary amino groups (e.g., available lysine) |
| Reaction Principle | Nucleophilic aromatic substitution with the N-terminal α-amino group. | Nucleophilic aromatic substitution with primary amino groups (α- and ε-). |
| Reaction Product | Dinitrophenyl (DNP)-amino acid. | Trinitrophenyl (TNP)-amine. |
| Workflow | Labeling, complete acid hydrolysis, chromatographic identification of DNP-amino acid.[1] | Direct spectrophotometric or colorimetric measurement of the TNP-adduct. |
| Optimal pH | Mildly alkaline (e.g., pH 8.5 with sodium bicarbonate). | Alkaline (optimal around pH 10).[2][3] |
| Reaction Time | Several hours for labeling, followed by 5-6 hours for hydrolysis.[4] | Typically 5 minutes to 2 hours at room temperature or 37°C.[5][6] |
| Detection Method | Chromatography (e.g., HPLC, paper chromatography) followed by UV-Vis detection.[1] | Spectrophotometry (absorbance measured at ~335-340 nm or 420 nm).[2][6] |
| Sensitivity | Generally lower sensitivity compared to fluorescent labeling agents. | High sensitivity, suitable for quantifying low concentrations of amino groups. |
| Specificity | Reacts with the N-terminal α-amino group and ε-amino group of lysine (B10760008).[1][7] | Reacts with all primary amino groups (N-terminal α-amino and lysine ε-amino).[6] |
| Key Limitation | The protein is completely hydrolyzed, preventing sequential analysis of the same sample.[1] | Not suitable for identifying the specific N-terminal amino acid due to lack of specificity and no subsequent hydrolysis/separation step. |
| Side Reactions | Can react with other nucleophilic side chains (e.g., cysteine, histidine, tyrosine).[7] | Hydrolysis of the reagent to picric acid can interfere with measurements and lower sensitivity.[2][3] |
Delving Deeper: A Comparative Analysis
FDNB is the cornerstone of the classical Sanger method for N-terminal protein sequencing.[1] The process involves the covalent labeling of the N-terminal amino acid, followed by complete acid hydrolysis of the polypeptide chain. The resulting stable dinitrophenyl (DNP)-amino acid is then identified by chromatography. The primary drawback of this method is its destructive nature; the entire protein sample is consumed in the process, making it impossible to perform sequential analysis on the same molecule.[1] While historically significant, the Sanger method has been largely superseded by automated Edman degradation for sequential sequencing.
In contrast, TNBS is primarily utilized for the rapid and sensitive quantification of free amino groups in proteins and peptides.[6] It reacts with primary amines under alkaline conditions to produce a colored trinitrophenyl (TNP) derivative, which can be easily measured spectrophotometrically.[6] This makes TNBS an excellent tool for determining the extent of protein modification, such as the availability of lysine residues for conjugation. However, TNBS is not typically used for N-terminal sequencing because it does not differentiate between the N-terminal α-amino group and the ε-amino groups of lysine residues. Furthermore, the standard TNBS assay does not involve a hydrolysis and separation step to identify the specific labeled amino acid.
Experimental Protocols
N-Terminal Sequencing using FDNB (Sanger Method) - A Generalized Protocol
-
Labeling of the N-terminal Amino Acid:
-
Dissolve the protein or peptide sample in a mildly alkaline buffer, such as 0.1 M sodium bicarbonate, pH 8.5.
-
Add an excess of FDNB solution (typically in ethanol).
-
Incubate the reaction mixture at room temperature for several hours with gentle agitation. The N-terminal amino group and the ε-amino group of any lysine residues will react with FDNB to form DNP-derivatives.
-
-
Hydrolysis of the DNP-Protein:
-
After the labeling reaction, remove the excess FDNB.
-
Subject the DNP-protein to complete acid hydrolysis by incubating with 6 M HCl at 110°C for 5-6 hours in a sealed tube under vacuum.[4] This cleaves all peptide bonds.
-
-
Identification of the DNP-Amino Acid:
-
Extract the DNP-amino acids from the hydrolysate using an organic solvent like ether.
-
Separate the extracted DNP-amino acids using a chromatographic technique such as paper chromatography or high-performance liquid chromatography (HPLC).
-
Identify the N-terminal DNP-amino acid by comparing its retention time or migration distance to that of known DNP-amino acid standards.
-
Quantification of Primary Amino Groups using TNBS - A Generalized Protocol
-
Sample and Standard Preparation:
-
Prepare a series of standards using a known concentration of an amino acid (e.g., glycine) in 0.1 M sodium bicarbonate buffer, pH 8.5.
-
Dissolve the protein or peptide sample in the same buffer.
-
-
TNBS Reaction:
-
Spectrophotometric Measurement:
-
Quantification:
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the concentration of primary amino groups in the sample by interpolating its absorbance value on the standard curve.
-
Visualizing the Workflows
FDNB N-Terminal Sequencing Workflow
Caption: Workflow of N-terminal protein sequencing using FDNB (Sanger's Method).
TNBS Amino Group Quantification Workflow
Caption: Workflow for the quantification of primary amino groups using TNBS.
References
- 1. drklbcollege.ac.in [drklbcollege.ac.in]
- 2. The quantification of protein amino groups by the trinitrobenzenesulfonic acid method: a reexamination [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. stem.org.uk [stem.org.uk]
- 5. Estimation of Amino Groups Using TNBS - Hancock Lab [cmdr.ubc.ca]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
A Comparative Guide to Protein Quantification: Cross-Validation of the TNBS Assay and Biuret Procedure
For researchers, scientists, and drug development professionals, the accurate quantification of protein concentration is a critical prerequisite for reliable and reproducible experimental results. The selection of an appropriate protein assay is contingent upon various factors, including sample composition, required sensitivity, and throughput. This guide provides an objective, data-driven comparison of two distinct colorimetric methods: the 2,4,6-Trinitrobenzenesulfonic Acid (TNBS) assay and the classic Biuret procedure.
Fundamental Principles of Detection
TNBS Assay: This method quantifies proteins by targeting primary amino groups. TNBS reacts specifically with the free amines, such as the ε-amino group of lysine (B10760008) residues and the N-terminal α-amino group of a protein. This reaction, typically performed under alkaline conditions, yields a highly colored trinitrophenyl (TNP) derivative that can be measured spectrophotometrically.[1][2]
Biuret Procedure: The Biuret test is a widely used method that detects the presence of peptide bonds, which are the fundamental linkages in a protein's backbone.[3] In an alkaline environment, copper(II) ions in the Biuret reagent form a coordination complex with the nitrogen atoms involved in the peptide bonds.[4] This reaction produces a characteristic purple-colored solution, and the intensity of the color is directly proportional to the number of peptide bonds, and thus the protein concentration.[5][6]
Quantitative Performance Comparison
The selection of an assay often depends on its quantitative characteristics. The following table summarizes the key performance metrics for the TNBS and Biuret assays.
| Parameter | TNBS Assay | Biuret Procedure |
| Reaction Principle | Covalent modification of primary amino groups (e.g., Lysine, N-terminus).[1] | Chelation of Cu²⁺ ions by peptide bonds in an alkaline solution.[3][7] |
| Wavelength (λmax) | 335 nm or 420 nm.[1][2][8] | 540 nm.[4][5] |
| Sensitivity / Range | High (20 - 200 µg/mL).[1][9] Can detect as low as 20 µg.[8] | Low (1 - 10 mg/mL).[10] |
| Assay Time | ~ 2 hours.[1][9] | ~ 30 minutes.[4][7] |
| Common Interferences | Buffers containing primary amines (e.g., Tris, Glycine).[1] | Ammonium salts (e.g., Ammonium Sulfate), Tris buffer.[5][10] |
| Protein-to-Protein Variability | Higher, dependent on lysine content. | Lower, as peptide bonds are ubiquitous. |
Detailed Experimental Protocols
Accurate cross-validation requires standardized and meticulous execution of each protocol.
Protocol 1: TNBS Assay for Primary Amine Quantification
This protocol is adapted from established methods for determining free amino groups.[1][9]
Materials:
-
Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.5.
-
TNBS Reagent: 0.01% (w/v) 2,4,6-Trinitrobenzenesulfonic Acid in Reaction Buffer (prepare fresh).
-
Stop Solution 1: 10% (w/v) Sodium Dodecyl Sulfate (B86663) (SDS).
-
Stop Solution 2: 1 N Hydrochloric Acid (HCl).
-
Protein standards (e.g., Bovine Serum Albumin, BSA) and unknown samples.
-
Spectrophotometer and cuvettes/microplate reader.
Procedure:
-
Prepare protein standards and unknown samples to a concentration between 20-200 µg/mL in the Reaction Buffer. Note: Ensure samples are not in buffers containing free amines like Tris or glycine.[1]
-
Pipette 0.5 mL of each standard and unknown sample into separate, clearly labeled test tubes.
-
Add 0.25 mL of the freshly prepared 0.01% TNBS reagent to each tube. Mix well.
-
Stop the reaction by adding 0.25 mL of 10% SDS, followed by 0.125 mL of 1 N HCl to each tube. Mix thoroughly.
-
Measure the absorbance of each sample at 335 nm against a reagent blank (containing buffer instead of protein).
-
Plot a standard curve of absorbance versus protein concentration for the standards.
-
Determine the concentration of the unknown samples by interpolating their absorbance values from the standard curve.
Protocol 2: Biuret Procedure for Total Protein Quantification
This protocol outlines the steps for the traditional Biuret test.[4][7][11]
Materials:
-
Biuret Reagent: Dissolve 1.5 g of copper(II) sulfate pentahydrate (CuSO₄·5H₂O) and 6.0 g of sodium potassium tartrate (NaKC₄H₄O₆·4H₂O) in 500 mL of deionized water. While stirring, add 300 mL of 10% NaOH solution. Dilute to a final volume of 1 L with deionized water and store in a plastic bottle.[11][12]
-
Protein standards (e.g., BSA) and unknown samples.
-
Spectrophotometer and cuvettes.
Procedure:
-
Prepare a series of protein standards with concentrations ranging from 1 to 10 mg/mL.[4]
-
Pipette 1.0 mL of each standard, unknown sample, and a blank (buffer or deionized water) into separate test tubes.
-
Mix the contents of each tube thoroughly (e.g., by vortexing or inversion).
-
Incubate the tubes at room temperature for 30 minutes.[4][7] A purple color will develop.
-
Set the spectrophotometer to 540 nm and zero the instrument using the reagent blank.[11]
-
Measure the absorbance of each standard and unknown sample.
-
Plot a standard curve of absorbance versus protein concentration.
-
Determine the concentration of the unknown samples from the standard curve.
Cross-Validation Workflow
To objectively compare the results from the TNBS and Biuret assays, a parallel workflow is essential. The following diagram illustrates the logical steps for a cross-validation experiment.
Caption: Workflow for the cross-validation of protein quantification using TNBS and Biuret assays.
Conclusion
The TNBS assay and the Biuret procedure offer distinct advantages and are suited for different applications.
-
The Biuret Procedure is a simple, rapid, and robust method with low protein-to-protein variability, making it ideal for determining the total protein concentration in samples where the protein level is high (mg/mL range).[10] Its primary limitation is its low sensitivity.
-
The TNBS Assay provides significantly higher sensitivity, capable of detecting protein concentrations in the µg/mL range.[1] However, it is more susceptible to protein-to-protein variability due to its reliance on the abundance of lysine residues. It is also incompatible with common biological buffers like Tris and glycine.[1]
Cross-validation of these two methods can provide a comprehensive understanding of a protein sample. For instance, a discrepancy in results could indicate an unusual amino acid composition. Ultimately, the choice of assay should be guided by the specific protein concentration, the sample buffer composition, and the level of precision required for the experiment.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. The quantification of protein amino groups by the trinitrobenzenesulfonic acid method: a reexamination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. microbenotes.com [microbenotes.com]
- 4. benchchem.com [benchchem.com]
- 5. Biuret test - Wikipedia [en.wikipedia.org]
- 6. Biuret Test: Principle, Procedure, and Results Explained [vedantu.com]
- 7. Protocol for Biuret Protein Assay - Creative Proteomics [creative-proteomics.com]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Principle and Protocol of Biuret Method - Creative BioMart [creativebiomart.net]
- 12. benchchem.com [benchchem.com]
A Comparative Guide to DSS and TNBS Colitis Models for Inflammatory Bowel Disease Research
For researchers, scientists, and drug development professionals navigating the complexities of inflammatory bowel disease (IBD) research, the choice of an appropriate animal model is paramount. The Dextran Sodium Sulfate (DSS) and 2,4,6-Trinitrobenzene Sulfonic Acid (TNBS) induced colitis models are two of the most widely used systems. Each offers distinct advantages and mimics different aspects of human IBD, namely Ulcerative Colitis (UC) and Crohn's Disease (CD). This guide provides an objective comparison to aid in selecting the most suitable model for specific research questions.
The DSS model is generally considered to replicate features of UC.[1] It involves the oral administration of DSS in drinking water, which acts as a direct chemical toxin to colonic epithelial cells, disrupting the intestinal barrier.[2][3] This disruption allows luminal bacteria and their products to enter the mucosa, triggering a robust innate inflammatory response.[1][2][4] In contrast, the TNBS model is recognized for its resemblance to CD.[1][5] TNBS is a haptenizing agent that is typically instilled intrarectally with ethanol (B145695).[6] The ethanol serves to break the mucosal barrier, allowing TNBS to modify colonic proteins.[6] This modification elicits a delayed-type hypersensitivity reaction, leading to a T-cell mediated immune response, particularly a Th1 and Th17 dominant inflammation, and resulting in transmural inflammation.[1][7]
Comparative Analysis of Model Characteristics
The fundamental differences in the induction and pathogenesis of DSS and TNBS colitis lead to distinct clinical and histological manifestations. These differences are summarized below.
| Feature | DSS-Induced Colitis | TNBS-Induced Colitis |
| Human IBD Analogue | Ulcerative Colitis (UC)-like[1][5] | Crohn's Disease (CD)-like[1][5] |
| Inducing Agent | Dextran Sodium Sulfate (a sulfated polysaccharide)[2] | 2,4,6-Trinitrobenzene Sulfonic Acid (a haptenizing agent)[1] |
| Mechanism | Direct chemical toxicity to colonic epithelium, leading to barrier disruption and innate immune response[2][3] | Haptenization of colonic proteins, inducing a delayed-type hypersensitivity and a Th1/Th17-mediated adaptive immune response[1][8] |
| Route of Administration | Oral (in drinking water)[2][9] | Intrarectal instillation[6] |
| Inflammation Location | Primarily colon, often more severe in the distal colon[10] | Localized to the site of instillation, typically the distal colon[5] |
| Inflammation Depth | Superficial, primarily affecting the mucosal layer[1] | Transmural, extending through the mucosa, submucosa, and sometimes muscularis layers[1][5][7] |
| Key Histopathology | Epithelial erosion, ulcerations, loss of goblet cells, crypt abscesses, significant neutrophil infiltration[1][11] | Transmural immune cell infiltration, submucosal edema, potential for granulomatous inflammation, lymphocyte and macrophage infiltration[1][7][11] |
| Immune Response | Predominantly innate immunity; neutrophil-dominated.[3][5] Chronic models can involve a Th2-mediated response.[4][11] | Adaptive immunity is crucial; Th1 and Th17-cell dominant response (IFN-γ, IL-12, IL-17, IL-23)[1][11] |
| Onset of Symptoms | Rapid, within a few days of administration[2][3] | Acute symptoms appear within 1-2 days post-induction[12][13] |
| Reproducibility | Generally high, but can be affected by DSS lot, concentration, and gut microbiota[2][14] | Can have higher individual variability and is technically more demanding[14] |
Quantitative Comparison of Inflammatory Markers
The distinct immune responses in the DSS and TNBS models are reflected in their cytokine profiles and other inflammatory markers.
| Parameter | DSS-Induced Colitis | TNBS-Induced Colitis |
| Myeloperoxidase (MPO) Activity | Generally higher levels compared to TNBS, indicating greater neutrophil infiltration.[11] | Elevated, but typically to a lesser extent than in the DSS model.[11] |
| Key Pro-inflammatory Cytokines | High levels of TNF-α, IL-1β, and IL-6.[4][10] | High levels of IFN-γ, IL-12p40, IL-17, and IL-23p19.[11] |
| Colon Length | Significant shortening of the colon is a common macroscopic indicator of inflammation.[11] | Significant colon shortening and visible thickening of the colon wall are observed.[11][15] |
| Disease Activity Index (DAI) | DAI scores (based on weight loss, stool consistency, and rectal bleeding) increase progressively.[2] | DAI scores show a rapid increase following induction.[11] |
| Histological Score | Scores reflect mucosal damage, including ulceration, crypt loss, and inflammatory cell infiltration.[15] | Scores are typically higher than in the DSS model, reflecting the severity and transmural nature of the inflammation.[15] |
Experimental Protocols
Detailed methodologies are crucial for reproducibility. Below are standardized protocols for inducing acute colitis in mice.
Dextran Sodium Sulfate (DSS)-Induced Colitis Protocol
-
Animal Model : 8-12 week old C57BL/6 mice are commonly used.[1] Baseline weight should be recorded before starting.[9]
-
DSS Preparation : Prepare a 2-5% (w/v) solution of DSS (molecular weight 36,000-50,000 Da) in sterile drinking water.[1] The concentration can be adjusted to modulate the severity of colitis.[2] A 3% solution is common for initial studies.[9]
-
Induction : Provide the DSS solution as the sole source of drinking water for 5-7 consecutive days.[1] Control animals should receive regular sterile drinking water.
-
Monitoring : Monitor the mice daily for body weight loss, stool consistency, and the presence of blood in the feces to calculate the Disease Activity Index (DAI).[1] A weight loss greater than 20% is often an endpoint.[2]
-
Termination and Tissue Collection : At the end of the induction period (e.g., day 7), euthanize the mice.[2] Collect the entire colon, measure its length, and take samples for histological analysis (fix in 10% neutral buffered formalin) and molecular analysis (e.g., cytokine profiling).[1]
Trinitrobenzene Sulfonic Acid (TNBS)-Induced Colitis Protocol
-
Animal Model : BALB/c or SJL/J mice are often used due to their Th1-prone immune response.[1]
-
Pre-Induction Fasting : Fast the mice for 12-24 hours prior to TNBS administration to empty the colon.[1]
-
TNBS Solution Preparation : Prepare a solution of TNBS in 30-50% ethanol.[1][6] A common dose is 100-150 mg/kg body weight.[1] For instance, a 2.5 mg dose of TNBS in 45-50% ethanol can be used for mice.[16][17]
-
Induction :
-
Anesthetize the mouse (e.g., with isoflurane).
-
Gently insert a small, flexible catheter intrarectally to a depth of approximately 3-4 cm.
-
Slowly instill the TNBS/ethanol solution (typically 100-150 µL).
-
Keep the mouse in a head-down position for a few minutes to prevent leakage of the instillate.[18]
-
-
Monitoring : Monitor the mice daily for changes in body weight, stool consistency, and overall health.[1]
-
Termination and Tissue Collection : Euthanize the mice 3-5 days after induction for acute models.[1] Collect the colon, assess macroscopic damage (e.g., ulceration, wall thickness), measure length, and collect tissues for histological and molecular analyses.
Visualizing Workflows and Pathways
Experimental Workflows
Signaling Pathways
The pathogenesis of both colitis models involves the activation of key inflammatory signaling pathways. The Toll-like receptor (TLR) and NF-κB pathways are central to the innate immune response, particularly in DSS-induced colitis.[10][19]
References
- 1. benchchem.com [benchchem.com]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of Colitis induction by Dextran Sodium Sulfate [tdblabs.se]
- 5. DSS Colitis and TNBS Colitis Models: An Overview - PharmaLegacy | Preclinical Pharmacology CRO [pharmalegacy.com]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Murine Colitis Modeling using Dextran Sulfate Sodium (DSS) [jove.com]
- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 11. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 12. spandidos-publications.com [spandidos-publications.com]
- 13. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 14. fibrosis-inflammation.com [fibrosis-inflammation.com]
- 15. advances.umw.edu.pl [advances.umw.edu.pl]
- 16. researchgate.net [researchgate.net]
- 17. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 18. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 19. spandidos-publications.com [spandidos-publications.com]
Assessing the Reproducibility of Dinitrobenzene Sulfonic Acid (DNBS)-Induced Colitis: A Comparative Guide
For researchers in inflammatory bowel disease (IBD), selecting a robust and reproducible animal model is paramount for preclinical drug development and mechanistic studies. The dinitrobenzene sulfonic acid (DNBS)-induced colitis model is a widely utilized method for inducing intestinal inflammation that mimics key features of human Crohn's disease (CD). This guide provides an objective assessment of the model's reproducibility, compares it with a common alternative, and presents detailed experimental protocols and supporting data for the scientific community.
The DNBS model involves the intrarectal administration of the haptenating agent DNBS in an ethanol (B145695) solution. The ethanol serves to disrupt the colonic mucosal barrier, allowing DNBS to penetrate the tissue and haptenize colonic proteins. This process renders the proteins immunogenic, triggering a T-cell-mediated, Th1-dominant inflammatory response that leads to transmural inflammation, a characteristic feature of Crohn's disease[1][2][3]. While considered a valuable, inexpensive, and reproducible model, its successful implementation and the consistency of results are contingent on several critical factors[1][4].
Factors Influencing Reproducibility
The reproducibility of the DNBS colitis model can be influenced by a range of technical and biological variables. Careful control of these factors is essential for minimizing variability both within and between studies.
-
Technical Expertise: The intrarectal administration of DNBS requires a high degree of technical skill. Improper technique can lead to perforation of the colon or inconsistent delivery of the DNBS solution, resulting in significant variability in the severity of colitis[1].
-
DNBS Dose and Ethanol Concentration: The exact dose of DNBS and the concentration of the ethanol vehicle must be optimized at each research facility[1]. These parameters are critical determinants of the severity of inflammation and can vary based on the animal strain and supplier.
-
Animal Strain and Genetics: Different mouse and rat strains exhibit varying susceptibility to DNBS-induced colitis[2]. For instance, BALB/c and SJL/J mice are known to be more susceptible than C57BL/6 mice[2]. It is crucial to use animals from the same supplier to minimize genetic drift and microbiome differences[1].
-
Microbiota and Environment: The composition of the gut microbiota can significantly impact the host's immune response and, consequently, the severity of induced colitis[1]. Housing conditions, diet, and stress are environmental factors that can alter the microbiome and influence experimental outcomes[1][5].
Comparison with Dextran Sulfate Sodium (DSS) Model
The DSS model, which induces colitis through the oral administration of DSS in drinking water, is another commonly used model that mimics ulcerative colitis (UC). The choice between DNBS and DSS depends on the specific research question.
| Feature | DNBS-Induced Colitis | DSS-Induced Colitis |
| Human IBD Resemblance | Crohn's Disease (CD)[2][6] | Ulcerative Colitis (UC)[2][7] |
| Mechanism | Hapten-induced, T-cell mediated (Th1 dominant) transmural inflammation[1][2] | Chemical disruption of epithelial barrier, innate immune response[7] |
| Induction Method | Intrarectal instillation with anesthesia[1] | Administration in drinking water[1][7] |
| Reproducibility | Generally considered reproducible but highly dependent on technical skill and dose optimization[1][4]. | Prone to variability due to inconsistent water intake and lot-to-lot differences in DSS powder[1][8]. |
| Advantages | Low cost, rapid onset (1-3 days), and consistent localized damage to the distal colon[1]. Useful for studying T-cell mechanisms and transmural inflammation[1]. | Technically simple to induce[3]. Useful for studying epithelial barrier function, repair, and innate immunity[1]. |
| Disadvantages | Requires significant technical expertise and anesthesia. Dose optimization is critical[1]. | Inflammation is often more diffuse and superficial[7]. Variability in DSS batches and water consumption can lead to inconsistent results[1]. |
Experimental Protocols
Detailed and standardized protocols are crucial for enhancing the reproducibility of the DNBS colitis model. Below are methodologies for induction and key assessment endpoints.
DNBS Colitis Induction Protocol (Mouse Model)
-
Animal Preparation: Use 8-12 week old male mice (e.g., BALB/c or C57BL/6). Fast the mice overnight with free access to water to clear the distal colon[9]. Record baseline body weight.
-
DNBS Solution Preparation: Freshly prepare the DNBS solution. Dissolve DNBS (Sigma-Aldrich) in a 30-50% ethanol solution to achieve the desired concentration (typically 2-6 mg per mouse)[1]. The final volume for administration should be 100-150 µl.
-
Administration:
-
Anesthetize the mouse using isoflurane (B1672236) or another suitable anesthetic[9].
-
Gently insert a 3.5 F catheter or a polyethylene (B3416737) tube attached to a 1 ml syringe approximately 3-4 cm into the rectum[4][7].
-
Slowly instill the 100-150 µl of DNBS solution into the colon[9].
-
To ensure the solution remains in the colon, hold the mouse in a head-down vertical position for at least 30-60 seconds after administration[4][9].
-
-
Control Group: Administer the same volume of the ethanol vehicle (e.g., 50% ethanol) without DNBS to control animals[1][4].
-
Post-Induction Monitoring:
-
Monitor the animals daily for body weight loss, stool consistency, and the presence of blood in the stool to calculate the Disease Activity Index (DAI)[7].
-
Provide supportive care, such as softened food mash on the cage floor and hydration support if necessary.
-
-
Termination and Tissue Collection: Euthanize mice 3-5 days after induction for acute models[7]. Collect the entire colon, measure its length and weight, and collect tissue samples for histological analysis and myeloperoxidase (MPO) activity assays.
Key Experimental Endpoints
-
Disease Activity Index (DAI): A composite score based on weight loss, stool consistency, and rectal bleeding. Scoring is typically performed daily.
-
Myeloperoxidase (MPO) Activity: An enzymatic assay performed on colon tissue homogenates to quantify neutrophil infiltration, a marker of inflammation[1][10].
-
Histological Analysis: Colon sections are stained with Hematoxylin and Eosin (H&E) and scored by a blinded observer for severity of inflammation, extent of injury, crypt damage, and cellular infiltration[1][6].
Quantitative Data Summary
The following table summarizes representative quantitative data from DNBS-induced colitis experiments, comparing outcomes to control groups and an alternative model.
| Parameter | Healthy Control | Vehicle Control (Ethanol) | DNBS-Induced Colitis | DSS-Induced Colitis (Acute) |
| Body Weight Change (%) | Gain | ~0 to slight loss | 10-20% loss[1] | 5-15% loss |
| Disease Activity Index (DAI) | 0 | 0-1 | 2-4 | 2-4 |
| Colon Length (cm, mouse) | 7-9 | 7-9 | 5-7 | 5-7 |
| MPO Activity (U/mg tissue) | Low (baseline) | Slight increase | Significant increase (e.g., >5-fold)[1] | Significant increase |
| Histological Score | 0 | 0-2 (mild epithelial damage) | 4-10 (severe inflammation, ulceration, transmural infiltrate)[6] | 3-8 (mucosal inflammation, erosions, goblet cell loss)[6] |
Note: Values are illustrative and can vary significantly based on the specific protocol, animal strain, and scoring systems used.
Visualizations: Workflows and Pathways
Diagrams generated using Graphviz provide clear visual representations of the experimental process and underlying biological mechanisms.
References
- 1. DNBS/TNBS Colitis Models: Providing Insights Into Inflammatory Bowel Disease and Effects of Dietary Fat - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Animal models of inflammatory bowel disease: novel experiments for revealing pathogenesis of colitis, fibrosis, and colitis-associated colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. irjournal.org [irjournal.org]
- 4. Video: DNBS/TNBS Colitis Models: Providing Insights Into Inflammatory Bowel Disease and Effects of Dietary Fat [jove.com]
- 5. advances.umw.edu.pl [advances.umw.edu.pl]
- 6. benchchem.com [benchchem.com]
- 7. fibrosis-inflammation.com [fibrosis-inflammation.com]
- 8. Mouse model of post-colitis (DNBS) chronic visceral hypersensitivity. [protocols.io]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Dinitrobenzene Sulfonic Acid: A Comprehensive Guide for Laboratory Professionals
Disclaimer: This document provides guidance on the proper disposal of dinitrobenzene sulfonic acid. It is imperative to consult your institution's Environmental Health and Safety (EHS) department and adhere to all local, regional, and national regulations concerning hazardous waste disposal.
The following guide provides essential safety and logistical information for the proper disposal of this compound, ensuring the safety of laboratory personnel and compliance with regulatory standards.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to be fully aware of the hazards associated with this compound and to utilize appropriate personal protective equipment (PPE).
Hazard Assessment: this compound is classified as a hazardous chemical. It is corrosive and can cause severe skin burns and eye damage[1][2][3]. Inhalation may lead to corrosive injuries to the upper respiratory tract and lungs[4].
Personal Protective Equipment (PPE): Always wear the following PPE when handling this compound:
-
Eye Protection: Safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A laboratory coat.
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation[5]. Ensure that eyewash stations and safety showers are readily accessible[2].
Quantitative Data Summary
The following table summarizes key quantitative and classification data for this compound, which is essential for proper labeling and transportation of the hazardous waste.
| Parameter | Value/Classification | Source |
| GHS Hazard Class | Skin Corrosion/Irritation Category 1B | [1][2] |
| Serious Eye Damage/Eye Irritation Category 1 | [2] | |
| UN Number | UN2585 | [2] |
| Proper Shipping Name | ALKYL SULFONIC ACIDS, SOLID | [2] |
| Transport Hazard Class | 8 (Corrosive) | [1][2] |
| Packing Group | III | [2] |
| Storage Class | 8A - Combustible corrosive hazardous materials | [1] |
| Water Hazard Class (WGK) | 3 (severe hazard to water) | [1] |
Step-by-Step Disposal Protocol
The proper disposal of this compound involves segregation, clear labeling, and coordination with your institution's EHS department. Do not dispose of this compound down the drain [2][6].
Methodology for Waste Segregation and Collection:
-
Waste Identification: Clearly identify all waste streams containing this compound. This includes pure unused chemical, contaminated solutions, and contaminated solid materials.
-
Solid Waste Collection:
-
Collect all contaminated solid waste, such as pipette tips, tubes, weighing paper, and contaminated absorbent material from spills, in a designated, leak-proof container[6].
-
The container must be compatible with corrosive materials.
-
-
Liquid Waste Collection:
-
Spill Cleanup:
-
In case of a spill, ensure the area is well-ventilated[6].
-
For solid spills, gently cover the material to avoid creating dust[6].
-
Use an inert, non-combustible absorbent material such as vermiculite, sand, or dry lime to cover the spill[6][7].
-
Carefully sweep or shovel the absorbed material into a designated hazardous waste container[2][6].
-
Decontaminate the spill area with a damp cloth, and dispose of the cloth as hazardous waste. Subsequently, wash the area with soap and water[6].
-
Methodology for Waste Container Management and Disposal:
-
Labeling:
-
All waste containers must be clearly and accurately labeled with the full chemical name ("this compound") and all appropriate hazard warnings (e.g., "Corrosive," "Hazardous Waste")[6].
-
Ensure the label includes the accumulation start date.
-
-
Storage:
-
Arranging for Disposal:
-
Once a waste container is full, or in accordance with your institution's policies (often not exceeding one year of storage), arrange for a pickup by your EHS department or a licensed hazardous waste disposal contractor[6].
-
Follow your institution's specific procedures for requesting a hazardous waste pickup[6].
-
Ensure all required paperwork, such as a hazardous waste consignment note, is completed accurately[8].
-
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. 2,4-Dinitrobenzenesulfonic acid 698999-22-3 [sigmaaldrich.com]
- 2. fishersci.com [fishersci.com]
- 3. 2,4-Dinitrobenzenesulfonic acid | C6H4N2O7S | CID 6959 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2,4-Dinitrobenzenesulfonic acid - Hazardous Agents | Haz-Map [haz-map.com]
- 5. echemi.com [echemi.com]
- 6. benchchem.com [benchchem.com]
- 7. nj.gov [nj.gov]
- 8. Rubo - Hazardous Waste: Sulfuric Acid Recycling Services | UK Hazardous Waste Disposal | Rubo [rubowaste.co.uk]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
